molecular formula C17H27N3O6 B12083928 Boc-N-Me-His(Boc)-OH

Boc-N-Me-His(Boc)-OH

カタログ番号: B12083928
分子量: 369.4 g/mol
InChIキー: OMDHNZXOCLBECO-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-N-Me-His(Boc)-OH, with the molecular formula C17H17N3O6 and a molecular weight of 369.4 g/mol, is a specially protected and modified derivative of L-histidine designed for advanced peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) . This building block features a tert-butoxycarbonyl (Boc) group on the alpha-amino group and another Boc group protecting the imidazole ring of the histidine side chain, a strategy employed to prevent epimerization during the coupling process . The defining feature of this compound is the N-methylation on its peptide backbone. Incorporating N-methyl amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability, modulate bioavailability, and alter conformational properties of the final peptide product. The Boc protecting group is known for its stability towards bases and most nucleophiles, allowing for orthogonal protection strategies when used alongside other protecting groups like Fmoc . When planning syntheses with this derivative, researchers should note that the Boc group is cleaved under anhydrous acidic conditions. This reagent is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored in a cool, dry environment to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H27N3O6

分子量

369.4 g/mol

IUPAC名

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1

InChIキー

OMDHNZXOCLBECO-LBPRGKRZSA-N

異性体SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

正規SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

製品の起源

United States

Foundational & Exploratory

Introduction: Navigating the Complexities of N-Methylated and Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH: Structure, Properties, and Strategic Applications

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing pharmacological properties. N-methylation of the peptide backbone is a particularly powerful modification, known to increase metabolic stability and improve cell permeability.[1][2] However, the introduction of N-methylated residues, especially challenging ones like histidine, presents significant synthetic hurdles.[1] Histidine itself is notoriously prone to racemization during peptide synthesis, a side reaction that can compromise the purity, structure, and biological activity of the final product.[3][4][5]

This technical guide provides a comprehensive analysis of Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH, a highly specialized amino acid derivative designed to address these distinct challenges. We will delve into its chemical architecture, the strategic rationale behind its dual-protection and N-methylation scheme, and its practical application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex, high-purity peptides.

Section 1: Chemical Structure and Physicochemical Properties

The precise molecular architecture of Boc-N-Me-His(Boc)-OH is fundamental to its function. The molecule incorporates three key modifications to the parent L-histidine:

  • Nα-Methylation: A methyl group is attached to the alpha-amino nitrogen, which restricts conformational flexibility and shields the adjacent peptide bond from enzymatic cleavage.[1]

  • Nα-Boc Protection: A tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the Nα-methylamino group, which is essential for the stepwise elongation of the peptide chain in Boc-based SPPS.[6][7]

  • Nτ-Boc Protection: A second Boc group protects the tau (τ) nitrogen of the imidazole side chain. This is the critical feature for preventing racemization during the coupling reaction.[4][8]

Chemical Structure of Boc-N-Me-His(Boc)-OH cluster_boc1 cluster_main cluster_boc2 N1 N N_alpha N N1->N_alpha C1 C C1->N1 O1 O C1->O1 O2 O C1->O2 tBu1 C(CH₃)₃ O2->tBu1 C_alpha CαH N_alpha->C_alpha CH3 CH₃ N_alpha->CH3 C_beta CH₂ C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl C_gamma C C_beta->C_gamma N_delta NH C_gamma->N_delta C_epsilon CH N_delta->C_epsilon N_tau N C_epsilon->N_tau N_tau->C_gamma O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 N2 N N2->N_tau C2 C C2->N2 O3 O C2->O3 O4 O C2->O4 tBu2 C(CH₃)₃ O4->tBu2

Caption: Chemical structure of Boc-N-Me-His(Boc)-OH.

Physicochemical Data

The properties of this derivative are derived from its constituent parts. The dual Boc groups contribute significantly to its molecular weight and solubility profile.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₃O₆Derived
Molecular Weight 369.42 g/mol [9]
Appearance White to off-white solid/powder[4]
Solubility Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[4][10][11]
Storage Store at -20°C for long-term stability[11]

Note: The exact molecular weight and formula are based on the N-methylated version of the di-Boc protected histidine. Commercial availability may be limited, often requiring custom synthesis.

Section 2: The Scientific Rationale for the Design

The architecture of Boc-N-Me-His(Boc)-OH is a deliberate solution to two independent challenges in peptide synthesis: the inherent instability of the peptide backbone and the propensity of histidine to racemize.

The Role of Nα-Methylation

Adding a methyl group to the backbone amide nitrogen fundamentally alters the peptide's properties:

  • Enhanced Metabolic Stability: The steric bulk of the methyl group acts as a shield, physically hindering the approach of proteolytic enzymes that would normally cleave the peptide bond.[1] This can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Improved Membrane Permeability: N-methylation removes a hydrogen bond donor (the amide N-H). This reduces the energetic penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, often leading to improved passive diffusion and better oral bioavailability.[1]

  • Conformational Constraint: The methyl group restricts rotation around the peptide bond, locking the backbone into specific conformations. This can be advantageous for mimicking a desired bioactive structure or improving receptor binding affinity.[1]

The Imperative of Side-Chain Protection: Preventing Racemization

Histidine is highly susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[3][4] This is due to an intramolecular base catalysis mechanism:

  • The lone pair of electrons on the unprotected Nτ of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon.

  • This abstraction forms a planar, achiral enolate intermediate.

  • Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3]

The Nτ-Boc group effectively prevents this side reaction. By protecting the imidazole nitrogen, it sterically hinders and electronically deactivates the lone pair, making it incapable of acting as an internal base to abstract the α-proton.[8] This ensures the stereochemical integrity of the histidine residue is maintained throughout the coupling process.

Racemization_Mechanism Mechanism of Histidine Racemization and its Prevention cluster_unprotected Unprotected Histidine cluster_protected Nτ-Boc Protected Histidine Start_U Activated L-His (Unprotected Imidazole) Intermediate_U Achiral Enolate Intermediate (Planar) Start_U->Intermediate_U Intramolecular proton abstraction by Imidazole Nτ End_L_U L-His Peptide Intermediate_U->End_L_U Reprotonation End_D_U D-His Peptide (Racemization) Intermediate_U->End_D_U Reprotonation Start_P Activated L-His (Nτ-Boc Protected) Block Proton abstraction blocked by Boc group. (Steric & Electronic hindrance) End_P L-His Peptide (Stereochemically Pure) Start_P->End_P Direct Coupling

Caption: Prevention of racemization by Nτ-Boc protection.

Section 3: Application in Boc-SPPS: A Step-by-Step Protocol

The primary application for Boc-N-Me-His(Boc)-OH is in solid-phase peptide synthesis using the Boc/Bzl protection strategy.[6][11] The incorporation of this sterically hindered, N-methylated amino acid requires optimized coupling conditions to ensure high efficiency.

Workflow for a Single Coupling Cycle

SPPS_Cycle Boc-SPPS Cycle for Incorporating Boc-N-Me-His(Boc)-OH Resin Resin-Peptide-(NH-Boc) Deprotection 1. Deprotection Treat with 50% TFA in DCM (2 + 20 min) Resin->Deprotection Deprotected_Resin Resin-Peptide-NH₃⁺TFA⁻ Deprotection->Deprotected_Resin Wash1 2. Wash DCM, then DMF Deprotected_Resin->Wash1 Neutralization 3. Neutralization Treat with 10% DIEA in DMF (2 x 2 min) Wash1->Neutralization Neutral_Resin Resin-Peptide-NH₂ Neutralization->Neutral_Resin Wash2 4. Wash DMF Neutral_Resin->Wash2 Coupling 5. Coupling Add pre-activated Boc-N-Me-His(Boc)-OH with HBTU/HOBt/DIEA in DMF Wash2->Coupling Coupled_Resin Resin-Peptide-CO-N(Me)-His(Boc)-Boc Coupling->Coupled_Resin Wash3 6. Wash & Repeat DMF, then DCM Coupled_Resin->Wash3 Wash3->Deprotection Start Next Cycle

Caption: Iterative workflow for Boc solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol outlines a standard manual procedure. Equivalents and reaction times may need optimization based on the specific peptide sequence and scale.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[6][10]

    • Causality: TFA cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[6][7]

  • Washing: Wash the resin thoroughly to remove residual TFA and cleaved Boc byproducts. A typical sequence is DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat once.

    • Causality: The tertiary base DIEA neutralizes the TFA salt to regenerate the free amine, which is necessary for the subsequent coupling reaction.[6]

  • Washing: Wash the resin with DMF (5x) to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-N-Me-His(Boc)-OH (3-4 equivalents), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

    • Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Causality: HBTU/HOBt is a standard coupling reagent that converts the carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation. The hindered nature of the N-methyl amine often requires extended coupling times or double coupling.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test, which will be negative for this secondary amine; an alternative like the chloranil test is required).

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Section 4: Strategic Considerations and Limitations

A critical feature of Boc-N-Me-His(Boc)-OH is the acid lability of both Boc protecting groups. The Nτ-Boc group on the imidazole side chain is cleaved under the same TFA conditions used to remove the temporary Nα-Boc group in each synthesis cycle.[4][6]

This has a crucial synthetic implication: The imidazole side chain of the newly incorporated N-methyl-histidine residue will be unprotected during all subsequent coupling and deprotection steps.

This characteristic dictates the strategic use of this derivative:

  • Introduction near the N-terminus: It is ideally suited for incorporating N-methyl-histidine as one of the last residues in a sequence. This minimizes the number of subsequent reaction cycles the unprotected imidazole is exposed to, reducing the risk of side reactions like side-chain acylation.[4][6]

  • Synthesis of Short Peptides: For di- or tri-peptides, the risk of side reactions is minimal, making this derivative a viable choice.[4]

For incorporating N-methyl-histidine at internal positions of longer peptides in Boc-SPPS, alternative side-chain protecting groups that are stable to TFA, such as tosyl (Tos) or dinitrophenyl (Dnp), would be required.[4]

Conclusion

Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH is a sophisticated and highly effective building block for peptide synthesis. It provides a robust solution for introducing N-methylated histidine residues while simultaneously ensuring the stereochemical integrity of this challenging amino acid. The N-methylation offers a pathway to enhanced metabolic stability and permeability, while the dual-Boc protection scheme provides a practical method for racemization-free incorporation. A thorough understanding of its properties, particularly the acid lability of the side-chain protection, is paramount for its successful and strategic deployment in the synthesis of advanced therapeutic peptides.

References

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Harland, R., & Bruton, C. (1982). Histidine protection. Google Patents.
  • PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Peptides International. (n.d.). Fmoc-His(Boc)-OH. Retrieved from [Link]

  • Gilon, C., et al. (2009). Alpha-N-methylation of amino acids. Google Patents.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • Eifler, S., et al. (1997). Effect of histidine methylation on the recognition of OVA 323–336 T-epitope. Letters in Peptide Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Retrieved from [Link]

  • American Chemical Society Publications. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. Retrieved from [Link]

Sources

Molecular weight and formula of Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine, a specialized amino acid derivative crucial for advanced peptide synthesis. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Context

The incorporation of histidine into peptide sequences is a persistent challenge in synthetic chemistry. The imidazole side chain of histidine is notoriously susceptible to racemization during the carboxyl group activation step of peptide coupling[1][2][3]. This loss of stereochemical integrity can lead to the formation of undesired D-isomers, which can drastically alter the structure, and in turn, the biological activity of the final peptide. To circumvent this, robust side-chain protection strategies are essential.

This guide focuses on Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine (Boc-N-Me-His(Boc)-OH), a derivative designed for specific applications in peptide science. While the related compound, Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH), is more commonly utilized for standard histidine incorporation, the N-methylated variant offers unique advantages for synthesizing peptides with modified backbones. N-methylated peptides often exhibit enhanced resistance to enzymatic degradation and can possess improved pharmacokinetic properties.

Core Physicochemical Properties

The defining structural feature of Boc-N-Me-His(Boc)-OH is the presence of three distinct functional groups: an Nα-methyl group, an Nα-tert-butyloxycarbonyl (Boc) protecting group, and an Nτ-tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain.

PropertyValueSource(s)
Molecular Formula C17H27N3O6Calculated
Molecular Weight 369.4 g/mol [4]
Synonym(s) Boc-N-Methyl-(1-Boc)-L-histidine; N(alpha)-Methyl-N(alpha),N-(Im)-DiBoc-L-histidine[4]
Appearance Assumed to be a white to off-white solidExtrapolated from[2][5]
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF)Extrapolated from[1][5]

Below is a diagram illustrating the chemical structure of Boc-N-Me-His(Boc)-OH.

G start Start with Peptide-Resin (Nα-Boc protected) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling with activated Boc-N-Me-His(Boc)-OH wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Peptide-Resin elongated by one residue wash3->end

Caption: A single cycle in Boc-SPPS.

Conclusion

Boc-N-Me-His(Boc)-OH is a highly specialized reagent for peptide synthesis. The dual Boc protection strategy is effective in preventing racemization during the incorporation of histidine residues. The Nα-methyl group, while presenting a greater challenge for coupling, provides a means to create peptides with modified backbones, which can lead to enhanced stability and unique biological activities. A thorough understanding of the chemistry of Boc-SPPS and the specific properties of this derivative is crucial for its successful application in the synthesis of complex and modified peptides.

References

  • Boc-his(3-ME)-OH | C12H19N3O4 | CID 7018763 - PubChem. [Link]

  • Boc-His(Boc)-OH - P3 BioSystems. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • Nalpha-Boc-L-histidine methyl ester | C12H19N3O4 | CID 7017200 - PubChem. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. [Link]

  • Boc-Nalpha-methyl-N-im-trityl-L-histidine - 1 g. [Link]

  • Boc-His(Boc)-OH [20866-46-0] - Aapptec Peptides. [Link]

  • Supplementary information - The Royal Society of Chemistry. [Link]

  • N-methyl-L-histidine | C7H11N3O2 | CID 90638 - PubChem - NIH. [Link]

Sources

Solvation Thermodynamics and Coupling Kinetics of Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of N-Methylated Histidine

In the landscape of peptide drug development, incorporating N-methylated amino acids is a highly effective strategy for enhancing proteolytic stability and modulating the pharmacokinetic profile of therapeutic peptides. However, the introduction of the N-alpha-methyl group fundamentally alters the physicochemical behavior of the monomer.

When working with (Molecular Weight: 369.4 g/mol )[1], chemists face a dual challenge:

  • Steric Hindrance: The N-methyl group severely restricts the conformational freedom of the alpha-carbon, drastically reducing the rate of nucleophilic attack during coupling.

  • Altered Solvation Dynamics: By replacing the amide proton with a methyl group, the molecule loses a critical hydrogen bond donor. While this prevents intermolecular beta-sheet aggregation in the growing peptide, it simultaneously decreases the monomer's affinity for standard polar aprotic solvents. Furthermore, the dual tert-butyloxycarbonyl (Boc) protection—on both the N-alpha amine and the imidazole side chain—renders the molecule highly lipophilic.

To achieve quantitative coupling, the solvent system must be meticulously engineered to fully dissolve the monomer while simultaneously[2].

Comparative Solubility Profiles in Organic Solvents

The choice of solvent is paramount; poor solubility leads to reduced reaction rates, incomplete couplings, and the generation of difficult-to-separate deletion sequences[2]. The table below synthesizes the solvation characteristics of Boc-N-Me-His(Boc)-OH across standard Solid-Phase Peptide Synthesis (SPPS) solvents.

Table 1: Solvent Efficacy for Boc-N-Me-His(Boc)-OH Solvation
SolventSolvating Power for MonomerResin Swelling Capacity (Polystyrene)Mechanistic Impact & Causality
NMP (N-Methyl-2-pyrrolidone)Excellent High Highly polar and superior at disrupting aggregation. NMP is the favored solvent for sterically hindered, N-methylated derivatives because it maximizes the effective concentration of the activated intermediate[2].
DMF (N,N-Dimethylformamide)Good High The industry standard, but dissolution of double-Boc protected N-Me-His may be kinetically slow, requiring sonication. DMF can also degrade over time to release dimethylamine[2].
DCM (Dichloromethane)Excellent Moderate Excellent for dissolving the highly lipophilic Boc-N-Me-His(Boc)-OH, but its lower polarity makes it less effective at solvating the growing peptide chain on the resin[2].
DMSO (Dimethyl Sulfoxide)Moderate Low Used strictly as a co-solvent (10-20%). Highly effective at breaking stubborn aggregates, but its hygroscopic nature requires fresh, anhydrous stocks to prevent moisture-induced side reactions[3].

Self-Validating Experimental Protocol: Solvation and Coupling

To ensure scientific integrity, the following protocol relies on a self-validating feedback loop. Do not proceed to activation unless the solvation criteria are explicitly met.

Phase 1: Gravimetric Preparation and Primary Solvation

  • Calculate and Weigh: Calculate a 3- to 4-fold molar excess of Boc-N-Me-His(Boc)-OH relative to the resin loading. Weigh the powder (which should be to maintain stability[4]) into a clean, dry glass vial.

  • Solvent Addition: Add anhydrous NMP to achieve a final monomer concentration of 0.2 M to 0.4 M. Causality: High concentrations are required to drive the kinetically slow coupling of N-methylated amino acids.

  • Agitation: Vortex the solution vigorously for 60 seconds.

Phase 2: Visual Validation (Critical Checkpoint) 4. Optical Clarity Assessment: Hold the vial against a light source. The solution must be 100% optically clear.

  • If clear: Proceed directly to Phase 3.

  • If turbid/particulate remains: The effective concentration is compromised. Add 10% v/v anhydrous DMSO and subject the vial to [3]. Re-assess clarity.

Phase 3: Activation and Coupling 5. In Situ Activation: Add the coupling reagent (e.g., HATU or DIC) only after complete dissolution is confirmed. Adding activators to a suspension leads to premature hydrolysis of the active ester. 6. Base Addition: Add the non-nucleophilic base (e.g., DIPEA or Collidine). 7. Resin Transfer: Transfer the fully activated, clear solution to the swollen resin. 8. Extended Coupling: Due to the steric bulk of the N-methyl group, extend the coupling time to 4–12 hours (or overnight). 9. Validation: Perform a Kaiser test (if coupling onto a primary amine) or a Chloranil test (if coupling onto a secondary amine) to confirm >99% reaction completion.

Solvation Decision Matrix

SolventSelection Start Weigh Boc-N-Me-His(Boc)-OH Solvent Add Primary Solvent (Anhydrous NMP) Start->Solvent Check1 Is Solution Optically Clear? Solvent->Check1 Sonicate Add 10% DMSO & Sonicate Check1->Sonicate  No (Turbid) Activate Add Activators (e.g., HATU/DIPEA) Check1->Activate  Yes Sonicate->Activate  Clears Discard Re-evaluate Purity (Do Not Couple) Sonicate->Discard  Remains Turbid Couple Execute Extended SPPS Coupling Activate->Couple

Decision matrix for the solvation and activation of Boc-N-Me-His(Boc)-OH prior to SPPS coupling.

Troubleshooting Solvation Failures

If Boc-N-Me-His(Boc)-OH fails to dissolve completely even after the addition of DMSO and sonication, the root cause is rarely the inherent solubility of the pure compound. Instead, investigate the following:

  • Solvent Quality: DMF and NMP are highly hygroscopic. Water contamination drastically reduces the solubility of highly protected, lipophilic amino acids. Always use fresh, anhydrous solvents[2].

  • Reagent Degradation: If the Boc-N-Me-His(Boc)-OH powder was exposed to moisture or ambient temperatures for prolonged periods, the Boc groups may have partially degraded, altering the solubility profile. Ensure strict storage at -20°C[4].

References

Sources

Stability of Boc-Protected N-Methylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylated amino acids are pivotal in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides containing these modified residues. This in-depth technical guide provides a comprehensive analysis of the chemical stability of Boc-protected N-methylated amino acids. We will explore the underlying principles of Boc protection and deprotection, delve into the factors influencing stability, and provide field-proven protocols for their synthesis and use in peptide chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylated amino acids in their work.

Introduction: The Significance of N-Methylation and Boc Protection

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, confers several advantageous properties to peptides. These include enhanced resistance to proteolytic degradation, improved membrane permeability, and the ability to modulate conformation, which can lead to higher receptor affinity and selectivity.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[][] Its popularity stems from its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[5] Understanding the stability of Boc-protected N-methylated amino acids is therefore critical for their successful incorporation into peptide chains.

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced onto the amino acid via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The stability of the resulting carbamate is a key feature of this protecting group.

Mechanism of Acid-Catalyzed Deprotection (Acidolysis)

The removal of the Boc group is an acid-catalyzed process known as acidolysis.[6][7] The reaction proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide.

The kinetics of this deprotection have been shown to exhibit a second-order dependence on the acid concentration, highlighting the role of the acid in both the initial protonation and the subsequent fragmentation of the protonated intermediate.[8]

Caption: The mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection cluster_0 Deprotection Pathway Boc_Amine R-N(Me)-Boc Protonated_Boc R-N(Me)-Boc-H⁺ Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-N(Me)-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Slow Tert_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->Tert_Butyl_Cation Free_Amine R-N(Me)H₂⁺ Carbamic_Acid->Free_Amine Fast CO2 CO₂ Carbamic_Acid->CO2

Stability Profile of Boc-Protected N-Methylated Amino Acids

The stability of the Boc group on an N-methylated amino acid is a critical parameter in peptide synthesis, influencing the choice of deprotection conditions and the overall success of the synthetic strategy.

Acidic Stability

The Boc group is designed to be labile under acidic conditions. While direct quantitative kinetic comparisons between the deprotection of Boc-N-methylated and non-methylated amino acids are not extensively documented in readily available literature, empirical evidence from synthetic practice suggests that the stability is comparable. The presence of the N-methyl group does not appear to significantly alter the electron density at the carbamate oxygen, which is the site of initial protonation. Therefore, the conditions for Boc deprotection on N-methylated residues are generally the same as for their non-methylated counterparts, typically using 25-50% TFA in a solvent like dichloromethane (DCM).[][6]

It is crucial to note that while the Boc group is readily cleaved by strong acids like TFA, it exhibits a degree of stability at moderately acidic pH. For instance, during the workup of N-methylation reactions, acidification to a pH of around 2-3 with a weaker acid like citric acid is generally well-tolerated without significant premature deprotection.[9][10]

Basic and Nucleophilic Stability

A key advantage of the Boc protecting group is its high stability under basic and nucleophilic conditions.[][11] This orthogonality allows for the use of base-labile protecting groups for side chains, such as the Fmoc group, in concert with Boc protection of the N-terminus. The Boc group is resistant to common bases used in peptide synthesis, such as piperidine, diisopropylethylamine (DIEA), and N-methylmorpholine (NMM).

Thermal Stability

Boc-protected amino acids can be sensitive to high temperatures. While standard peptide synthesis is conducted at room temperature, some protocols involving microwave irradiation or elevated temperatures for difficult couplings should be approached with caution. High temperatures in the presence of acid can accelerate Boc deprotection.[12]

Synthesis of Boc-Protected N-Methylated Amino Acids

The most common method for the synthesis of Boc-protected N-methylated amino acids involves the direct methylation of the corresponding Boc-amino acid.

Experimental Protocol: N-Methylation using Sodium Hydride and Methyl Iodide

This procedure is a widely adopted method for the N-methylation of Boc-amino acids.[10][13][14][15]

Materials:

  • Boc-protected amino acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or 10% citric acid solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the Boc-amino acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the effervescence to subside between additions.

  • After the addition of NaH is complete, add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove mineral oil and excess methyl iodide.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl or 10% citric acid solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-N-methylated amino acid.

Caption: Workflow for the synthesis of Boc-N-methylated amino acids.

N_Methylation_Workflow Start Start: Boc-Amino Acid Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaH Add NaH Cool->Add_NaH Add_MeI Add Methyl Iodide Add_NaH->Add_MeI React React Overnight at RT Add_MeI->React Quench Quench with Water React->Quench Evaporate Remove THF Quench->Evaporate Wash Wash with Ethyl Acetate Evaporate->Wash Acidify Acidify Aqueous Layer Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End End: Boc-N-Methyl Amino Acid Dry_Concentrate->End

Challenges and Side Reactions in the Use of Boc-N-Methylated Amino Acids

While the use of Boc-protected N-methylated amino acids is generally robust, several challenges and potential side reactions should be considered.

Steric Hindrance in Peptide Coupling

The presence of the N-methyl group introduces steric bulk, which can significantly hinder the coupling of the subsequent amino acid. This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents such as HATU, HBTU, or HCTU are often employed. Double coupling, where the coupling step is repeated, may also be necessary to drive the reaction to completion.[16]

Side Reactions During Boc Deprotection

The primary side reaction during Boc deprotection is the alkylation of sensitive amino acid residues by the liberated tert-butyl cation.[16][17] Nucleophilic side chains of tryptophan, methionine, and cysteine are particularly susceptible.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionAffected ResiduesMitigation Strategy
Alkylation Tryptophan (Trp), Methionine (Met), Cysteine (Cys)Use of scavengers in the TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
Trifluoroacetylation Free amineCan occur with neat TFA. Using a TFA/DCM mixture can reduce this. Alternatively, using HCl in dioxane for deprotection avoids this issue.[16]
Aspartimide Formation Aspartic acid (Asp)Can occur under both acidic and basic conditions. Careful control of deprotection and coupling times is necessary.[17]
Racemization

While less common during the deprotection step, racemization can occur during the activation and coupling of amino acids, particularly for sterically hindered N-methylated residues. The use of racemization-suppressing additives like Oxyma Pure® or performing the coupling at lower temperatures can help to minimize this side reaction.[16]

Recommended Protocols for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The following protocol is a general guideline for the deprotection of Boc-protected N-methylated amino acids in the context of solid-phase peptide synthesis.

Materials:

  • Peptide-resin with an N-terminal Boc-N-methylated amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) for neutralization

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution: a mixture of 25-50% TFA in DCM. For peptides containing sensitive residues, add scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Treat the resin with the deprotection solution for 20-30 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or NMM in DMF.

  • Wash the resin extensively with DMF and then DCM to prepare for the next coupling step.

Caption: Standard Boc-SPPS cycle including deprotection.

Boc_SPPS_Cycle Start Resin-Bound Peptide (Boc-AA) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Washing_1 DCM Wash Deprotection->Washing_1 Neutralization Neutralization (DIEA/DMF) Washing_1->Neutralization Washing_2 DMF/DCM Wash Neutralization->Washing_2 Coupling Couple Next Boc-Amino Acid Washing_2->Coupling Washing_3 DMF/DCM Wash Coupling->Washing_3 End Elongated Peptide (Boc-AA) Washing_3->End End->Deprotection Repeat Cycle

Conclusion

Boc-protected N-methylated amino acids are indispensable building blocks in modern peptide chemistry. A thorough understanding of their stability is paramount for their successful application. The Boc group offers robust protection under a wide range of synthetic conditions, with its lability to acid being the cornerstone of its utility. While the presence of the N-methyl group introduces steric challenges during coupling, the stability of the Boc protecting group itself is not significantly compromised. By employing appropriate coupling reagents, optimized deprotection protocols with the use of scavengers, and a keen awareness of potential side reactions, researchers can confidently incorporate these valuable residues to create novel peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2019, August 10). [Link]

  • Karmaker, S., & Mozumder, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(114), 94291-94295. [Link]

  • Peretto, I., et al. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Process Research & Development, 8(4), 641-643. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. [Link]

  • ResearchGate. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. [Link]

  • Bowers, A. A., et al. (2019). N-Methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(11), 1842-1849. [Link]

Sources

Unlocking Conformational Control: A Guide to the Effects of N-Methylation on Histidine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation, the strategic addition of a methyl group to a peptide's nitrogen atom, is a powerful tool in medicinal chemistry for enhancing therapeutic potential.[1][2][3] This modification can profoundly alter a peptide's conformational landscape, leading to significant improvements in proteolytic stability, membrane permeability, and receptor binding affinity.[1][4][5][6] Histidine, with its unique imidazole side chain, presents a particularly fascinating case. Methylation can occur at two distinct locations: the backbone amide nitrogen or the side-chain imidazole nitrogens (Nπ or Nτ). Each modification imparts a unique set of structural constraints and physicochemical properties. This guide provides an in-depth exploration of the conformational consequences of N-methylating histidine-containing peptides, offering field-proven insights into the underlying mechanisms, experimental characterization, and strategic application in drug development.

The Fundamental Impact of N-Methylation on Peptide Architecture

N-methylation is more than a simple structural addition; it is a fundamental alteration that redefines the rules of peptide folding. The effects are primarily driven by two key changes: the introduction of steric bulk and the removal of a hydrogen bond donor.[4][5]

  • Backbone N-Methylation: The addition of a methyl group to the backbone amide nitrogen eliminates the N-H proton. This single change has cascading effects:

    • Disruption of Secondary Structures: It prevents the formation of canonical hydrogen bonds that stabilize α-helices and β-sheets.[7]

    • Increased Lipophilicity: The loss of a hydrogen bond donor makes the peptide less polar, which can enhance its ability to cross cell membranes.[4]

    • Proteolytic Resistance: The methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes that would normally cleave the peptide bond.[4][5][6]

    • Promotion of cis-Amide Bonds: Perhaps the most significant conformational impact is the destabilization of the typically favored trans amide bond, lowering the energy barrier for isomerization to the cis conformation.[8][9] This introduces a kink-like structure in the peptide backbone, drastically altering its three-dimensional shape and rigidifying the overall structure.[10]

  • Histidine Side-Chain N-Methylation: The imidazole side chain of histidine has two nitrogen atoms, Nπ (N1) and Nτ (N3), that can be methylated. This modification is also found in nature, catalyzed by enzymes like METTL9.[11][12] Side-chain methylation:

    • Fixes the Tautomeric State: It locks the imidazole ring into a single tautomer, which can be critical for precise interactions with a receptor or metal ion.[11][13]

    • Alters Physicochemical Properties: It changes the ring's pKa, volume, and hydrophobicity, directly impacting its role in catalysis, metal chelation, and molecular recognition.[11][14]

The strategic placement of these methyl groups allows for fine-tuning of a peptide's structure and function, transforming a labile, poorly absorbed molecule into a stable, bioavailable drug candidate.

cluster_backbone Backbone N-Methylation cluster_sidechain Histidine Side-Chain N-Methylation B_Input Amide Bond (N-H) B_Mod N-Methylation B_Input->B_Mod B_Output Tertiary Amide (N-CH3) B_Mod->B_Output B_Effect1 Loss of H-Bond Donor B_Output->B_Effect1 B_Effect2 Steric Hindrance B_Output->B_Effect2 B_Effect3 Favors cis-Amide Bond B_Output->B_Effect3 B_Result1 Disrupted α-Helix / β-Sheet B_Effect1->B_Result1 B_Result2 Increased Proteolytic Stability B_Effect2->B_Result2 B_Result3 Rigidified Conformation B_Effect3->B_Result3 S_Input Imidazole Ring (Nπ/Nτ) S_Mod N-Methylation S_Input->S_Mod S_Output Methylated Imidazole S_Mod->S_Output S_Effect1 Fixed Tautomer S_Output->S_Effect1 S_Effect2 Altered pKa & Hydrophobicity S_Output->S_Effect2 S_Result1 Modified Receptor Interaction S_Effect1->S_Result1 S_Result2 Altered Catalytic/Chelating Ability S_Effect2->S_Result2

Caption: Core effects of backbone vs. side-chain N-methylation.

Key Conformational Consequences and Their Biophysical Impact

The decision to N-methylate a peptide must be guided by a clear understanding of the profound structural changes it induces. These changes directly influence the peptide's pharmacokinetic and pharmacodynamic properties.

The Central Role of Cis/Trans Isomerism

For a standard peptide bond, the trans conformation is overwhelmingly favored. However, backbone N-methylation lowers the energy difference between the cis and trans isomers, leading to a significant population of the cis form.[8][9] This equilibrium is critical:

  • Multiple Conformations: In solution, a single N-methylated peptide can exist as a mixture of slowly interconverting conformers. This can complicate purification and analysis, sometimes appearing as broadened or multiple peaks in HPLC and distinct sets of signals in NMR.[7][8]

  • Conformational Locking: While challenging, this property can be exploited. If the cis conformation is the one required for binding to a biological target, N-methylation can "pre-organize" the peptide into its bioactive shape, increasing affinity and selectivity.[15][16][17]

Impact on Physicochemical and Pharmacokinetic Properties

N-methylation is a cornerstone strategy for improving a peptide's drug-like properties. The conformational effects are directly linked to these enhancements.

Table 1: Summary of N-Methylation Effects on Peptide Properties

PropertyEffect of N-MethylationUnderlying Conformational ReasonReference(s)
Metabolic Stability Significantly IncreasedSteric shielding of the amide bond from proteolytic enzymes.[4][5][6]
Membrane Permeability Generally IncreasedLoss of H-bond donors increases lipophilicity. Conformation can be "locked" to shield polar groups, facilitating passive diffusion (the "chameleon effect").[6][10][18]
Oral Bioavailability Often ImprovedA direct consequence of increased metabolic stability and membrane permeability.[10][15][19]
Aqueous Solubility Can DecreaseIncreased lipophilicity may reduce solubility in aqueous buffers, a key consideration for formulation.[7]
Receptor Affinity Can Increase or DecreaseConstraining the peptide to its bioactive conformation enhances affinity. Constraining it to an inactive one abolishes it.[10][15]

Experimental Workflows for Characterization

A self-validating system of synthesis, purification, and structural analysis is essential to reliably characterize N-methylated peptides. The causality behind each step is crucial for interpreting the final results.

Synthesis of N-Methylated Histidine Peptides

The synthesis of these peptides requires specialized protocols due to the reduced reactivity of the N-methylated amine. Solid-Phase Peptide Synthesis (SPPS) is the method of choice.

Protocol: On-Resin N-Methylation of a Peptide Backbone

This protocol is adapted from methods described for the selective N-methylation of peptides on solid support.[5][10][20]

  • Peptide Assembly: Synthesize the desired peptide sequence up to the residue preceding the target methylation site using standard Fmoc-SPPS chemistry on a suitable resin (e.g., Rink Amide).

  • Orthogonal Protection: At the target amide nitrogen, introduce an o-nitrobenzenesulfonyl (o-NBS) protecting group.

    • Causality: The o-NBS group protects the amide nitrogen, allowing for selective deprotection later without affecting other parts of the peptide.

  • Alkylation (Methylation):

    • Treat the resin-bound, o-NBS protected peptide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (Me-OTs) in N,N-dimethylformamide (DMF).

    • Causality: DBU is a non-nucleophilic base that deprotonates the sulfonamide, and Me-OTs serves as the methyl source for the subsequent alkylation reaction.

  • o-NBS Deprotection:

    • Remove the o-NBS group by treating the resin with 2-mercaptoethanol and DBU in DMF.

    • Causality: Mercaptoethanol acts as a nucleophile to cleave the o-NBS group, regenerating the free, now-methylated secondary amine.

  • Continue Synthesis: Resume standard Fmoc-SPPS to complete the peptide sequence. The coupling onto the newly formed N-methyl amine is often slow.

    • Causality: The steric bulk of the N-methyl group and the preceding residue hinders the approach of the incoming activated amino acid. Using powerful coupling reagents (e.g., HATU, COMU) and extended reaction times or microwave assistance is critical for achieving high yields.[20]

  • Cleavage and Purification: Cleave the final peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail and purify by reverse-phase HPLC.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the solution-state conformation of N-methylated peptides, as it can directly report on the presence and populations of cis/trans isomers.[7][18]

start Purified N-Methylated Peptide nmr_1d 1D ¹H NMR start->nmr_1d nmr_2d 2D NMR Suite (TOCSY, NOESY, HSQC) start->nmr_2d check Identify Isomer Signals nmr_1d->check analysis Resonance Assignment nmr_2d->analysis noe NOE Analysis analysis->noe check->noe Separate analysis for each isomer structure Structure Calculation (e.g., CYANA, XPLOR-NIH) noe->structure ensemble Conformational Ensemble structure->ensemble

Caption: NMR workflow for structural analysis of N-methylated peptides.

Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve the lyophilized peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a final concentration of 0.5-1 mM.[21]

  • 1D ¹H NMR Acquisition: Acquire a simple 1D proton spectrum.

    • Causality: This is a quick check for sample purity and complexity. The presence of more signals than expected for a single species is a strong indicator of multiple conformers (i.e., cis/trans isomers).[7]

  • 2D NMR Acquisition: Acquire a suite of 2D spectra:

    • TOCSY: To identify which protons belong to the same amino acid residue (spin system).[22]

    • NOESY: To identify protons that are close in space (< 5 Å), providing the distance restraints needed for 3D structure calculation.[18][21]

    • ¹H-¹³C/¹⁵N HSQC (if isotope labeled): To resolve signal overlap and analyze backbone/side-chain chemical shifts, which are sensitive to conformation.

  • Data Analysis - The Key to Isomer Identification:

    • Assign all proton resonances for each isomer separately using the TOCSY and NOESY spectra.

    • Crucial Step: Scrutinize the NOESY spectrum for diagnostic cross-peaks around the N-methylated residue (let's call it residue i).

      • A trans bond will show a strong NOE between the α-proton of residue i and the α-proton of the preceding residue (i-1).

      • A cis bond will show a strong NOE between the α-proton of residue i-1 and the N-methyl protons of residue i.[7]

  • Structure Calculation: Use the NOE-derived distance restraints to calculate a family of 3D structures for each isomer using software like CYANA or XPLOR-NIH.[18] The resulting ensemble of structures represents the peptide's conformational space in solution.

Strategic Implications for Drug Development

The ultimate goal of this work is to design better therapeutics. N-methylation of histidine peptides is not merely an academic exercise but a validated strategy for overcoming the inherent pharmacokinetic liabilities of peptides.

  • The "N-Methyl Scan": A common and powerful strategy is to synthesize a library of analogs where each amide bond is systematically N-methylated one at a time.[15] This "N-methyl scan" allows researchers to pinpoint positions where methylation provides the greatest benefit (e.g., increased stability) with the least detriment (e.g., loss of binding affinity).[20]

  • Balancing Act: The decision to N-methylate involves a critical balance of competing factors. While stability and permeability may be gained, there is a risk of reducing solubility or disrupting the very conformation required for biological activity.[4][10] Therefore, a comprehensive, data-driven approach combining synthesis, biophysical characterization, and functional assays is mandatory.

  • Histidine-Specific Tuning: For histidine peptides, the choice between backbone and side-chain methylation offers an additional layer of control. If a specific tautomer of the imidazole ring is required for receptor interaction, Nτ or Nπ methylation can lock it in place.[14] If backbone flexibility needs to be constrained, backbone N-methylation is the tool of choice.

Conclusion and Future Perspectives

N-methylation provides an unparalleled ability to manipulate the conformational landscape of histidine-containing peptides. By introducing localized, well-defined constraints, this modification can transform peptides into potent and selective drug candidates with favorable pharmacokinetic profiles. The key to success lies in a deep, mechanistic understanding of how these modifications influence the peptide's 3D structure.

The future of this field will likely focus on improving the predictability of N-methylation effects. The development of more accurate computational force fields will allow for the in silico design of N-methylated peptides, reducing the synthetic burden of large screening libraries.[23] As our ability to precisely control peptide conformation grows, so too will the potential to tackle increasingly challenging biological targets, such as protein-protein interactions, with a new generation of highly stable, orally bioavailable peptide therapeutics.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Asi, N., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Renzelman, C. M. (2018). UTILIZING ADVANCED TECHNIQUES IN NMR SPECTROSCOPY TO STUDY THE CONFORMATIONAL ASPECTS OF MEMBRANE PERMEABILITY FOR N-METHYLATED CYCLIC PEPTIDES. eScholarship, University of California. [Link]

  • Giménez, D., et al. (2021). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Hewitt, W. M., et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(11), 2539-2548. [Link]

  • Zhang, Y., et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Chemical Science. [Link]

  • Ning, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications. [Link]

  • Brecx, V., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 17(9), 947-960. [Link]

  • Chatterjee, J., Mierke, D. F., & Kessler, H. (2006). N-methylated cyclic pentaalanine peptides as template structures. Journal of the American Chemical Society, 128(49), 15164-15172. [Link]

  • Miao, Y., & Lin, Y. S. (2020). Toward accurately modeling N-methylated cyclic peptides. The Journal of Physical Chemistry B, 124(40), 8784-8793. [Link]

Sources

A Technical Guide to N-Terminally Protected Histidine Derivatives for Peptide Synthesis: Focus on Boc-N-Me-His(Boc)-OH and its Analogue Boc-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Strategic Importance of Histidine in Peptide Synthesis

The incorporation of histidine into peptide sequences is a critical, yet often challenging, step in both solid-phase and solution-phase peptide synthesis. The imidazole side chain of histidine, with its unique aromatic and basic properties, is not only pivotal for the biological activity of many peptides but also a source of significant synthetic hurdles. The primary challenge is the susceptibility of the α-carbon to epimerization during the carboxyl group activation step, a reaction catalyzed by the imidazole nitrogen itself. This can lead to the formation of the D-isomer, compromising the purity, final structure, and therapeutic efficacy of the target peptide.

To mitigate this, a robust protection strategy for the imidazole nitrogen is essential. This guide provides an in-depth analysis of a doubly protected histidine derivative, Nα-Boc-Nα-methyl-Nim-Boc-L-histidine (Boc-N-Me-His(Boc)-OH), a specialized building block for introducing N-methylated histidine residues. Due to its specialized nature, a dedicated CAS number for this compound is not readily found in major chemical databases. Therefore, this guide will also draw heavily on its close, widely-used, and commercially available analogue, Nα,Nim-bis-Boc-L-histidine (Boc-His(Boc)-OH) , to discuss the core principles of its application.

Part 1: Chemical Identity and Physicochemical Properties

While a specific CAS number for Boc-N-Me-His(Boc)-OH is elusive, one supplier lists it with a molecular formula of C17H27N3O6 and a molecular weight of 369.4 g/mol .[1] For the purpose of providing robust and verifiable data, the following identifiers pertain to the foundational analogue, Boc-His(Boc)-OH .

Chemical Identifiers of Boc-His(Boc)-OH
IdentifierValueSource(s)
CAS Number 20866-46-0[2]
Molecular Formula C₁₆H₂₅N₃O₆[2]
Molecular Weight 355.39 g/mol [2]
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid[1]
Synonyms N,N'-Di-tert-butoxycarbonyl-L-histidine, Nα,Nim-bis-Boc-L-histidine[1][3]
InChI Key IXHPIPUIOSSAIS-NSHDSACASA-N[1]
SMILES CC(C)(C)OC(=O)NC(=O)O[1]
Physicochemical Properties of Boc-His(Boc)-OH
PropertyValueSource(s)
Appearance White to off-white solid/powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage Store at 0-8 °C or -20°C[2]
Optical Rotation [α]²⁵/D +14 ± 1° (c=1 in Methanol)[2]

Note: Some commercial forms exist as a dicyclohexylammonium (DCHA) salt (CAS: 31687-58-8), which alters the molecular weight and other physical properties.

Part 2: The Strategic Role of N-α-Methylation in Peptide Drug Design

The primary distinction of the target molecule, Boc-N-Me-His(Boc)-OH, is the methylation of the α-amino nitrogen. This seemingly minor modification is a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptides.[4][5]

Enhancing Proteolytic Stability

The N-methyl group provides steric hindrance at the peptide bond, shielding it from the action of proteolytic enzymes.[6][7] This modification dramatically increases the in vivo half-life of peptide drugs, a critical parameter for reducing dosing frequency and improving patient compliance.[4]

Improving Membrane Permeability and Bioavailability

N-methylation removes a hydrogen bond donor (the N-H group) from the peptide backbone.[6] This reduces the molecule's overall polarity and hydrogen bonding capacity, thereby increasing its lipophilicity.[8] This enhanced lipophilicity can significantly improve a peptide's ability to cross cell membranes, leading to better intestinal permeability and potentially enabling oral bioavailability—a major goal in peptide drug development.[4]

Conformational Control

The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can stabilize specific secondary structures like β-turns.[6][7] This conformational constraint can be leveraged to lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[4]

The logical workflow for considering N-methylation is as follows:

N_Methylation_Strategy Start Peptide Candidate Identified Problem Poor Pharmacokinetic Properties? (e.g., Low Stability, Poor Permeability) Start->Problem Strategy Introduce N-α-Methylation Problem->Strategy Yes Benefit1 Increased Proteolytic Resistance Strategy->Benefit1 Benefit2 Enhanced Membrane Permeability Strategy->Benefit2 Benefit3 Conformational Constraint Strategy->Benefit3 Outcome Improved Drug Candidate Profile: - Longer Half-Life - Higher Bioavailability - Enhanced Potency/Selectivity Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome End Lead Optimization Outcome->End

Caption: Decision workflow for applying N-α-methylation to improve peptide drug properties.

Part 3: The Dual-Boc Protection Strategy for Histidine

The use of Boc protecting groups on both the α-amino and imidazole nitrogens is a deliberate strategy to ensure the stereochemical integrity of the histidine residue during synthesis.

Causality of Protection: Preventing Racemization

The electron-withdrawing nature of the imidazole ring makes the α-proton of histidine unusually acidic. During the activation of the carboxyl group for coupling (e.g., with DCC or HBTU), the unprotected imidazole nitrogen can act as an intramolecular base, abstracting this proton. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers (racemization).

By placing a bulky, electron-withdrawing Boc group on the imidazole nitrogen (Nim-Boc), this intramolecular base catalysis is suppressed. The Nim-Boc group provides both steric hindrance and electronic deactivation, significantly reducing the risk of racemization and ensuring the incorporation of the desired L-histidine enantiomer.[2]

Racemization_Prevention cluster_0 Without Imidazole Protection cluster_1 With Nim-Boc Protection Unprotected_His Activated L-Histidine Base_Catalysis Intramolecular Base Catalysis (by Imidazole N) Unprotected_His->Base_Catalysis α-proton abstraction Enolate Planar Enolate Intermediate Base_Catalysis->Enolate Racemized L- and D-Histidine Mixture Enolate->Racemized Re-protonation Protected_His Activated Boc-His(Boc)-OH No_Catalysis Catalysis Suppressed (Steric & Electronic Effect) Protected_His->No_Catalysis Pure_Product L-Histidine Incorporated (Stereochemically Pure) No_Catalysis->Pure_Product

Caption: Mechanism of racemization prevention using Nim-Boc protection on histidine.

Synthetic Implications of the N(im)-Boc Group

A critical feature of the N(im)-Boc group is its acid lability. It is cleaved under the same conditions as the Nα-Boc group, typically with trifluoroacetic acid (TFA).[2] This has a significant strategic implication: the imidazole side-chain protection is lost after its initial incorporation and subsequent deprotection step. This makes Boc-His(Boc)-OH ideally suited for:

  • Synthesis of short peptides: Where the number of subsequent coupling cycles is low, minimizing the risk of side reactions on the now-unprotected imidazole ring.

  • Introduction of histidine near the N-terminus: If histidine is one of the final residues added, its side chain is exposed to fewer reaction cycles.[2]

For incorporating histidine at internal positions in longer peptides using Boc-chemistry, more stable protecting groups like tosyl (Tos) or dinitrophenyl (Dnp) are often preferred.

Part 4: Experimental Protocols

The following is a generalized protocol for the manual incorporation of a doubly-protected histidine derivative like Boc-His(Boc)-OH or Boc-N-Me-His(Boc)-OH in Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Peptide-resin (e.g., Merrifield or PAM resin)

  • Boc-His(Boc)-OH or Boc-N-Me-His(Boc)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Washing solvents: Isopropanol

  • Kaiser test kit (for monitoring coupling completion)

Step-by-Step Coupling Cycle

This protocol describes a single coupling cycle for adding the protected histidine residue to the growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3x), followed by DMF (3x).

    • Swell the resin in DMF for at least 30 minutes.

  • Nα-Boc Deprotection (of the preceding residue):

    • Wash the swollen resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin. Agitate for 2-5 minutes. Repeat this step once.

    • Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.

  • Activation and Coupling (In Situ Method with HBTU):

    • In a separate vial, dissolve Boc-His(Boc)-OH (or the N-Me analogue) (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the neutralized resin.

    • Add DIEA (6 equivalents) to the reaction vessel to initiate activation.

    • Agitate the mixture at room temperature for 1-2 hours. For N-methylated amino acids, coupling can be slower, and extended reaction times or the use of stronger coupling agents like HATU may be necessary.[7]

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and the coupling step should be repeated.

    • Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

SPPS_Cycle Start Start Cycle: Peptide-Resin-Boc Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 4. Washing (DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash3 6. Washing (DMF, DCM) End End Cycle: Peptide-Resin-Boc (n+1 residue) Wash3->End Kaiser->Coupling Positive (Recouple) Kaiser->Wash3 Negative (Complete)

Caption: A standard cycle for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The strategic use of protected histidine derivatives is fundamental to successful peptide synthesis. While Boc-N-Me-His(Boc)-OH represents a specialized reagent for introducing N-methylated histidine residues to enhance the pharmacokinetic profile of peptide therapeutics, its core chemistry is well-represented by the widely documented analogue, Boc-His(Boc)-OH. The dual-Boc protection strategy is a proven method for mitigating the primary risk of histidine-induced racemization during coupling. Understanding the acid lability of the N(im)-Boc group is crucial for its strategic placement within a peptide sequence. By combining this robust protection scheme with the targeted benefits of N-α-methylation, researchers and drug developers can effectively synthesize complex and therapeutically valuable peptides with greater stability, bioavailability, and stereochemical purity.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. Available from: [Link]

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1374-1383. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

  • Chem-Impex International. Nα-Fmoc-Nim-Boc-L-histidine. Chem-Impex. Available from: [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115867. Available from: [Link]

  • P3 BioSystems. Boc-His(Boc)-OH. P3 BioSystems. Available from: [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100938. Available from: [Link]

  • Chemical-Suppliers.com. nα-fmoc-nim-boc-l-histidine. Chemical-Suppliers.com. Available from: [Link]

  • F Hoffmann La Roche AG. (2010). Alpha-N-methylation of amino acids. Google Patents. EP2110380B1.
  • PubChem. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine. PubChem. Available from: [Link]

  • ChemSrc. n(alpha) n-(im)-di-boc-l-histidine. ChemSrc. Available from: [Link]

  • ResearchGate. (2023). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]

  • Kaur, N., Monga, V., & Jain, R. (2005). Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry, 5(1), 1-9. Available from: [Link]

  • Ciba Geigy Ag. (1982). Histidine protection. Google Patents. EP0061933A2.
  • PubChem. Boc-his(3-ME)-OH. PubChem. Available from: [Link]

Sources

A Technical Guide to the Thermodynamic Stability of Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butoxycarbonyl-Nα-methyl-Nim-tert-butoxycarbonyl-L-histidine, or Boc-N-Me-His(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of N-methylated histidine residues into therapeutic peptides. The thermodynamic stability of this reagent is paramount, directly impacting shelf-life, reaction consistency, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the factors governing the stability of Boc-N-Me-His(Boc)-OH, outlines key degradation pathways, and presents detailed, field-proven protocols for its comprehensive stability assessment, in line with regulatory expectations.

Introduction: The Critical Role of Stability in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a widely used strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. Boc-N-Me-His(Boc)-OH is a specialized derivative designed for this purpose. However, its molecular architecture, featuring two acid-labile Boc protecting groups and a reactive imidazole side chain, presents unique stability challenges. Ensuring the chemical and stereochemical integrity of this reagent from storage through to the coupling reaction is a prerequisite for the successful synthesis of high-quality peptide active pharmaceutical ingredients (APIs).[1][] A thorough understanding of its degradation profile allows for the development of robust storage and handling procedures and the implementation of stability-indicating analytical methods to ensure lot-to-lot consistency.[3][4][5]

Molecular Structure and Inherent Stability Factors

The stability of Boc-N-Me-His(Boc)-OH is a direct consequence of its constituent parts. Understanding the interplay between these structural features is key to predicting and mitigating degradation.

  • Nα-Boc Group: This primary amine protecting group is notoriously sensitive to acid.[6][7][8] Its cleavage proceeds via a mechanism involving the formation of a stable tert-butyl cation, which can occur even with exposure to mild acids, such as acidic silica gel during chromatography.[6][8]

  • Nα-Methyl Group: The presence of the N-methyl group can subtly influence the electronic environment of the Nα-Boc group, but its primary impact is steric. It does not fundamentally alter the acid-labile nature of the Boc group.

  • N(im)-Boc Group: The Boc group on the imidazole nitrogen serves a crucial dual purpose: it prevents the side chain from acting as a nucleophile in side reactions and, most importantly, it suppresses racemization.[9][10] The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton and leading to a loss of stereochemical integrity.[10][11] The N(im)-Boc group is also acid-labile.[9]

  • Imidazole Ring: Even when protected, the imidazole moiety can be susceptible to oxidation. Furthermore, the position of the Boc group on the imidazole ring (π or τ nitrogen) can influence its stability and effectiveness in preventing racemization.[12][13]

Primary Degradation Pathways

A comprehensive stability assessment must investigate several potential degradation routes. The primary pathways of concern for Boc-N-Me-His(Boc)-OH are hydrolysis (acid-catalyzed), thermal decomposition, and racemization.

cluster_0 Boc-N-Me-His(Boc)-OH cluster_1 Degradation Stressors cluster_2 Primary Degradation Products Parent Boc-N-Me-His(Boc)-OH (Stable Reagent) Acid Acidic Conditions (e.g., H+, Lewis Acids) Parent->Acid Leads to Heat Thermal Stress (>150 °C) Parent->Heat Leads to Base Basic Conditions (for Racemization) Parent->Base Leads to Oxidant Oxidative Stress (e.g., H₂O₂) Parent->Oxidant Leads to Deprotection Partially or Fully Deprotected Species Acid->Deprotection Causes Heat->Deprotection Causes Racemized D-Enantiomer (Loss of Chiral Purity) Base->Racemized Causes Oxidized Oxidized Imidazole Derivatives Oxidant->Oxidized Causes

Workflow for a Forced Degradation Study.

Methodology:

  • Preparation: Prepare a stock solution of Boc-N-Me-His(Boc)-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. [14]2. Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 1. Include a control sample stored under ambient conditions.

  • Incubation: Place the vials under the specified conditions. Monitor the samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to halt the degradation reaction. [14]5. Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method.

  • Identification: Use LC-MS to obtain mass data on any new peaks that appear in the stressed samples to aid in the structural elucidation of degradation products. [1][15]7. Chiral Purity: Analyze samples, particularly from the base-stressed condition, using a chiral HPLC method to quantify any racemization.

Stability-Indicating Analytical Methods

The cornerstone of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products. [5]For peptide building blocks, this is almost exclusively achieved with High-Performance Liquid Chromatography (HPLC). [16][17]

HPLC Method Development

A stability-indicating method must be able to resolve all significant degradation products from the main peak and from each other. [4][5] Table 2: Typical Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules and their closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape in reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is necessary to elute potential degradants with a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC columns to ensure high efficiency.
Column Temp 30 - 40 °CImproves peak shape and run-to-run reproducibility.
Detection UV at 210 nm and 254 nm210 nm for peptide backbone detection and 254 nm for the imidazole ring.
Method Validation

Once developed, the method's stability-indicating nature must be proven. This is done by analyzing the forced degradation samples. The method is considered validated if:

  • Specificity: The main peak is resolved from all degradation product peaks. This is often confirmed using Peak Purity analysis with a Diode Array Detector (DAD).

  • Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration, demonstrating that all major degradants are being detected. [5]

Storage and Handling Recommendations

Based on the inherent chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term thermodynamic stability of Boc-N-Me-His(Boc)-OH:

  • Temperature: Store at -20°C to 0-8°C. [9]Avoid repeated freeze-thaw cycles if in solution.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using amber vials or storing in the dark.

  • pH: Avoid exposure to acidic or basic conditions until intended for use. Ensure all solvents and reagents used for dissolution are neutral.

Conclusion

The thermodynamic stability of Boc-N-Me-His(Boc)-OH is a multi-faceted issue governed by its susceptibility to acid-catalyzed hydrolysis, racemization, and, to a lesser extent, thermal and oxidative degradation. A proactive approach, centered on a well-designed forced degradation study, is essential for drug development professionals. By elucidating potential degradation pathways and employing validated, stability-indicating analytical methods, researchers can ensure the quality and integrity of this critical reagent, leading to more robust manufacturing processes and safer, more effective peptide therapeutics.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degrad
  • Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. (2025). BenchChem.
  • Mechanism of racemisation of histidine deriv
  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. (2025). BenchChem.
  • Analytical Testing for Peptide Formulations. (2025, April 4). Vici Health Sciences.
  • Preventing Racemization of Histidine in Peptide Synthesis. BenchChem.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Is the protecting group boc of the amino group stable at 37°C? (2024, July 13).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (2025, August 6).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).
  • Analytical Support in Peptide Synthesis: Why It's Essential. (2025, July 22).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic c
  • Amino Acid Boc Protection. BOC Sciences.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • Supplementary inform
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • What are the properties of Boc-His(Boc)-OH in peptide synthesis? (2025). BenchChem.
  • Boc-His(Nτ-Me)-OH. APExBIO.
  • Boc-N-Me-His(Boc)-OH. Advanced ChemTech.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

Methodological & Application

Application Note: Optimized Coupling Strategies for Boc-N-Me-His(Boc)-OH Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Overcoming steric hindrance and suppressing epimerization during the activation of N-methylated, basic amino acid derivatives.

Introduction: The Dual Challenge of N-Methylation and Histidine

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug development for improving proteolytic stability, membrane permeability, and conformational rigidity[1]. However, activating Boc-N-Me-His(Boc)-OH presents a unique "perfect storm" of synthetic challenges:

  • Steric Hindrance: The N-alpha methyl group significantly increases steric bulk, reducing the rate of bimolecular nucleophilic substitution during peptide bond formation[2].

  • Epimerization Propensity: Histidine is notoriously prone to racemization (epimerization) during activation. Even with the imidazole ring protected by a Boc group, the basic nature of the side chain and the prolonged activation times required for hindered N-methyl amino acids provide ample opportunity for loss of chiral integrity[3][4].

As a Senior Application Scientist, I have observed that standard coupling protocols (e.g., HATU/DIPEA) often result in unacceptable levels of the D-epimer (up to 20-30%) or incomplete couplings. This guide details the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve high-yield, epimerization-free couplings.

Mechanistic Insights: Causality of Epimerization (E-E-A-T)

To solve the problem, we must first understand the mechanism of failure. When Boc-N-Me-His(Boc)-OH is activated, the carboxylic acid is converted into a highly reactive intermediate (e.g., an active ester). Because the N-methyl group sterically shields the electrophilic carbonyl, the incoming amine's attack is drastically slowed[2].

This extended lifetime of the activated ester allows two detrimental unimolecular side reactions to outcompete the desired bimolecular coupling:

  • Oxazolonium Ion Formation: The urethane carbonyl oxygen of the N-alpha Boc group attacks the activated ester, forming a highly reactive oxazolonium cation. This intermediate undergoes rapid base-catalyzed enolization, destroying the stereocenter at the alpha-carbon[3][4].

  • Direct Enolization: Strong bases traditionally used in peptide synthesis, such as N,N-diisopropylethylamine (DIPEA, pKa ~10.5), can directly abstract the alpha-proton of the activated amino acid[4][5].

The Critical Role of the Base: Why TMP Outperforms DIPEA

The choice of base is just as critical as the coupling reagent. Studies have conclusively shown that replacing DIPEA with the weaker, sterically hindered base 2,4,6-trimethylpyridine (TMP, sym-collidine, pKa ~7.4) drastically suppresses both direct enolization and oxazolonium-mediated racemization without halting the coupling reaction[5][6][7].

Mechanism Acid Boc-N-Me-His(Boc)-OH (Chiral Acid) Activated Activated Ester (e.g., Oxyma ester) Acid->Activated Coupling Reagent + Base (TMP) Product Desired Peptide (Retention of Chirality) Activated->Product Fast Amine Attack (Desired) Oxazolonium Oxazolonium Ion (Reactive Intermediate) Activated->Oxazolonium Steric Hindrance / Slow Attack Epimer D-Epimer Peptide (Loss of Chirality) Oxazolonium->Epimer Base-Catalyzed Racemization

Caption: Divergent pathways of Boc-N-Me-His(Boc)-OH activation highlighting oxazolonium-induced epimerization.

Evaluation of Coupling Reagents

Selecting the correct coupling reagent is paramount for N-methylated histidine derivatives. The ideal reagent must generate a highly reactive ester that resists cyclization.

  • COMU: The premier choice for this application. COMU is a uronium salt based on the Oxyma leaving group. It matches the reactivity of HATU but produces a less basic environment, significantly reducing epimerization. Furthermore, unlike HATU, COMU does not cause guanidinylation of the free amine if pre-activation is slow[3][8].

  • DIC / Oxyma Pure: A highly effective, mildly acidic carbodiimide approach. Oxyma Pure acts as an exceptional racemization suppressor, outperforming HOBt and HOAt. This combination is ideal for microwave-assisted Solid-Phase Peptide Synthesis (SPPS)[8][9].

  • HATU / HOAt: The traditional gold standard for hindered couplings. However, it requires strict pre-activation timing (exactly 1-2 minutes at 0°C) to prevent the uronium salt from reacting with the target amine (guanidinylation)[2][3].

  • PyAOP: A phosphonium alternative to HATU. It is highly effective for N-methyl amino acids and completely eliminates the risk of guanidinylation, allowing for longer coupling times at elevated temperatures[8][10].

Quantitative Comparison of Coupling Reagents
Reagent SystemChemistry TypeRelative ReactivityEpimerization ControlGuanidinylation RiskBest Use Case
COMU / TMP Uronium (Oxyma)Very HighExcellentNoneSolution & SPPS (Gold Standard)
DIC / Oxyma CarbodiimideHighExcellentNoneMicrowave-Assisted SPPS
HATU / TMP Uronium (HOAt)Very HighModerateHigh (if slow)Rapid automated SPPS
PyAOP / TMP PhosphoniumHighGoodNoneProlonged/Heated couplings

Experimental Protocols

The following self-validating protocols are designed to maximize yield while preserving the chiral integrity of Boc-N-Me-His(Boc)-OH.

Protocol A: High-Efficiency SPPS Coupling using COMU and TMP

This protocol is optimized for coupling Boc-N-Me-His(Boc)-OH to a sterically hindered resin-bound amine.

Materials:

  • Boc-N-Me-His(Boc)-OH (3.0 equivalents relative to resin loading)

  • COMU (3.0 equivalents)

  • Oxyma Pure (0.1 equivalents, as an additive to further suppress epimerization)

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Ensure the N-terminal amine is fully deprotected and washed thoroughly (6 × DMF).

  • Pre-Activation (Critical Step): In a clean, dry vial, dissolve Boc-N-Me-His(Boc)-OH (3.0 eq), COMU (3.0 eq), and Oxyma Pure (0.1 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Chill the vial to 0°C in an ice bath.

  • Base Addition: Add TMP (6.0 eq) to the chilled vial. Vortex gently for exactly 60 seconds. Scientific Rationale: Pre-activation at 0°C minimizes the thermal energy available for oxazolonium formation while the active ester forms.

  • Coupling: Transfer the pre-activated mixture immediately to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2 to 4 hours.

  • Validation (Self-Validating Step): Perform a micro-cleavage of 2-3 mg of resin. Analyze via LC-MS to confirm mass addition and check the UV trace for twin peaks (indicating D-epimer formation). If coupling is incomplete, do not extend the time past 4 hours; instead, drain, wash, and perform a double coupling using Protocol B.

Protocol B: Epimerization-Free Double Coupling (DIC/Oxyma)

Used as a secondary coupling or for microwave-assisted synthesis.

  • Dissolve Boc-N-Me-His(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq).

  • Note: No base is added in this protocol, keeping the environment mildly acidic and completely shutting down base-catalyzed enolization[8].

  • Add to resin and agitate for 4 hours at room temperature, or 15 minutes at 50°C (if using a microwave synthesizer).

Workflow Step1 1. Swell Resin & Deprotect Amine (Ensure free nucleophile) Step2 2. Prepare Activation Mix: Boc-N-Me-His(Boc)-OH (3 eq) COMU (3 eq) + Oxyma (0.1 eq) Step1->Step2 Step3 3. Add Weak Base: TMP (6 eq) in DMF at 0°C Step2->Step3 Step4 4. Pre-activate (60 seconds) Minimize Oxazolonium Formation Step3->Step4 Step5 5. Coupling Reaction (2-4 hours, Room Temp) Step4->Step5 Step6 6. Wash & Validate (LC-MS Micro-cleavage) Step5->Step6

Caption: Optimized experimental workflow for coupling sterically hindered Boc-N-Me-His(Boc)-OH.

Conclusion

The successful activation and coupling of Boc-N-Me-His(Boc)-OH requires a delicate balance between high electrophilic reactivity and strict control over the basicity of the microenvironment. By abandoning standard HATU/DIPEA protocols in favor of COMU/TMP or DIC/Oxyma Pure , chemists can effectively overcome the steric hindrance of the N-methyl group while suppressing the histidine-driven oxazolonium epimerization pathways.

References

1.[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (ACS Publications). URL: 2.[10] Coupling Reagents. AAPPTEC - Peptides. URL: 3.[4] Epimerisation in Peptide Synthesis. PMC - NIH. URL: 4.[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL: 5.[1] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications. URL: 6.[2] Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem. URL: 7.[9] Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. URL: 8.[6] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. URL: 9.[5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. URL: 10.[7] Organic & Biomolecular Chemistry. NSF Public Access Repository. URL:

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-N-Me-His(Boc)-OH for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for N-Methylation in Peptidomimetics

In the landscape of modern drug discovery, native peptides present a compelling but flawed starting point for therapeutics. While offering high potency and selectivity, their utility is often hampered by poor metabolic stability and low oral bioavailability. N-methylation, the substitution of a methyl group on a peptide bond's nitrogen atom, is a subtle yet powerful modification to overcome these limitations.[1][2][3] This modification imparts significant resistance to enzymatic degradation by proteases, enhances cell permeability by increasing lipophilicity, and introduces conformational constraints that can lock a peptide into a bioactive structure.[1][4][5]

Histidine, with its unique imidazole side chain, plays a pivotal role in the biological activity of many peptides, participating in catalysis, proton transfer, and receptor binding. N-methylating the backbone nitrogen of a histidine residue can therefore be a key strategy in peptidomimetic design. However, this modification introduces a significant synthetic challenge: steric hindrance. The N-methyl group shields the secondary amine, drastically reducing its nucleophilicity and making peptide bond formation difficult.[4][6][7]

This guide provides a comprehensive framework for the successful incorporation of Boc-N-Me-His(Boc)-OH , a doubly protected N-methylated histidine derivative, into peptide sequences. We will delve into the rationale behind experimental choices, provide validated protocols for both solid-phase and solution-phase synthesis, and offer troubleshooting insights to navigate the complexities of synthesizing these advanced molecules.

Reagent Profile: Boc-N-Me-His(Boc)-OH

A thorough understanding of the starting material is fundamental to its successful application. Boc-N-Me-His(Boc)-OH is strategically designed to address the challenges associated with incorporating N-methylated histidine.

Structural Features and Rationale:

  • Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group on the alpha-amine provides robust protection that is stable to a wide range of reagents but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[8][9]

  • N-Methyl Group: The key feature for enhancing the resulting peptidomimetic's pharmacological properties.[10]

  • Nτ-Boc Protection: The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions, such as acylation or racemization, during peptide synthesis.[11][12] The Boc group on the side-chain nitrogen mitigates these risks.[11][13] Histidine is particularly susceptible to racemization during the activation step due to the proximity of the imidazole Nπ electrons to the acidic alpha-carbon hydrogen.[13][14]

Data Presentation: Physicochemical Properties of Boc-N-Me-His(Boc)-OH
PropertyValueSource(s)
IUPAC Name (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acidN/A
Synonyms N(alpha)-Methyl-N(alpha),N(Im)-DiBoc-L-histidine[15]
Molecular Formula C17H27N3O6[15]
Molecular Weight 369.42 g/mol [15]
Appearance White to off-white solid[11]
Solubility Soluble in DMF, NMP, DMSO, DCM, Chloroform[11][12]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[11]

The Challenge of Steric Hindrance: Selecting the Right Coupling Reagent

The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine, which significantly impedes the approach of the activated carboxylic acid.[4][6] Standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often inefficient for these couplings, leading to low yields and incomplete reactions.[4]

To overcome this, more potent activating agents are required. The reagent of choice for coupling sterically hindered amino acids is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][16] HATU forms a highly reactive HOAt-based active ester, which is more effective at acylating the sterically hindered N-methyl amine than the HOBt ester formed by HBTU.[4]

Data Presentation: Comparison of Coupling Reagents for N-Methylated Residues
Coupling ReagentPerformance for N-Methylated Amino Acid CouplingCausality for Performance
HBTU/HCTU Less Effective / Not RecommendedThe reactivity of the HOBt/HOBt-derivative active ester is often insufficient to overcome the steric hindrance of the N-methyl group, leading to incomplete couplings.[4][16]
HATU Highly Effective / Recommended Forms a more reactive HOAt-based active ester, which leads to significantly higher coupling efficiencies for sterically hindered residues.[4][16]
PyBOP/PyAOP EffectiveThese phosphonium-based reagents are also highly effective for difficult couplings and serve as excellent alternatives to HATU.[4]
DIC/HOBt Moderately Effective (Solution-Phase)While a standard choice, it may require longer reaction times or elevated temperatures for sterically hindered couplings. The risk of side reactions increases with extended times.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating Boc-N-Me-His(Boc)-OH. The solid-phase protocol is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a Boc-based SPPS strategy. Monitoring of the coupling reaction is critical. Standard ninhydrin tests (Kaiser test) will not work for secondary amines; the bromophenol blue test is a reliable alternative.[16][17]

Workflow Visualization: Boc-SPPS Cycle for Boc-N-Me-His(Boc)-OH Incorporation

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_Neutralize 2. Wash & Neutralization (DCM, DMF, 10% DIEA) Deprotection->Wash_Neutralize Activation 3. Amino Acid Activation (Boc-N-Me-His(Boc)-OH + HATU + DIEA in DMF) Wash_Neutralize->Activation Coupling 4. Coupling to Resin (Extended Time: 2-6 hours) Wash_Neutralize->Coupling Activation->Coupling Add activated solution Wash_Final 5. Final Wash (DMF, DCM) Coupling->Wash_Final Result Elongated Peptide-Resin (Ready for next cycle) Wash_Final->Result

Caption: Generalized workflow for a single Boc-SPPS cycle incorporating a sterically hindered N-methylated amino acid.

Detailed Steps:

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield or MBHA resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

  • Nα-Boc Deprotection:

    • Drain the DMF. Add a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the resin. Agitate for 1-2 minutes and drain.[11][18]

    • Add a fresh solution of 50% TFA/DCM and agitate for 20-30 minutes.[11][18]

    • Drain the deprotection solution.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3x), followed by DMF (5x).

    • Neutralize the resin by treating it with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step.[18]

    • Wash the resin again with DMF (5x) to remove excess base.

  • Activation and Coupling of Boc-N-Me-His(Boc)-OH:

    • In a separate vial, dissolve Boc-N-Me-His(Boc)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the amino acid/HATU solution.[4][16]

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-6 hours. An extended coupling time is crucial to drive the reaction to completion due to steric hindrance.[4][17]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • A small sample of resin can be taken for a bromophenol blue test to confirm coupling completion.

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail appropriate for the Boc strategy (e.g., HF or TFMSA) with appropriate scavengers. This will cleave the peptide from the resin and remove all protecting groups, including both Boc groups on the N-methylated histidine.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry under vacuum.[4]

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., LC-MS).

Solution-Phase Peptide Synthesis (SolPPS) Protocol

Solution-phase synthesis can be advantageous for shorter peptides or fragment condensation. The key is to ensure complete activation before adding the amine component to minimize side reactions.

Workflow Visualization: Solution-Phase Coupling

SolPPS_Workflow Start_Acid Boc-N-Me-His(Boc)-OH (1.0 eq) Activation Activation (HATU/DIEA or DIC/HOBt in anhydrous DMF, 0°C) Start_Acid->Activation Start_Amine Amine Component (e.g., Peptide-Ester, 1.0 eq) Coupling Coupling (Add Amine, warm to RT, Stir 4-24h) Start_Amine->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Purified Dipeptide Fragment Purification->Product

Caption: A typical workflow for the solution-phase coupling of Boc-N-Me-His(Boc)-OH.

Detailed Steps:

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-N-Me-His(Boc)-OH (1.0 equivalent) and an activating agent such as HOBt (1.1 equivalents) in anhydrous DMF.[12]

  • Activation:

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling reagent such as DIC (1.1 equivalents) dropwise.[12]

    • Stir the mixture at 0°C for 30 minutes to pre-form the active ester.

  • Coupling:

    • In a separate flask, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent) in anhydrous DMF, and add DIEA (1.1 equivalents) to neutralize the salt.

    • Add the neutralized amine solution to the pre-activated acid solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected peptide fragment.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue.[4][6]

    • Solution: Ensure the use of a high-potency coupling reagent like HATU. Increase the equivalents of the amino acid and coupling reagents (up to 4 eq.). Extend the coupling time and consider performing a second coupling (double coupling).

  • Racemization: Histidine is prone to racemization.[12][13]

    • Solution: The Nτ-Boc protection on Boc-N-Me-His(Boc)-OH is designed to minimize this.[11] Additionally, using HATU (which contains the base-scavenging HOAt) and minimizing the pre-activation time can help suppress racemization.

  • Monitoring: The inability to use the Kaiser test can make it difficult to assess reaction completion.

    • Solution: Use the bromophenol blue test for secondary amines on the solid phase.[16][17] For solution-phase, LC-MS is the most reliable method for monitoring the disappearance of starting material and the appearance of the product.

Conclusion

The incorporation of Boc-N-Me-His(Boc)-OH into peptidomimetics is a challenging but highly rewarding endeavor. The resulting molecules can possess significantly improved pharmacological profiles, making them attractive candidates for drug development.[1][2] Success hinges on acknowledging the inherent steric hindrance of the N-methyl group and proactively addressing it through the use of powerful coupling reagents like HATU, extended reaction times, and diligent monitoring. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently integrate this valuable building block into their synthetic strategies, paving the way for the next generation of peptide-based therapeutics.

References

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. ACS Publications. [Link]

  • Supporting information. Rsc.org. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. AWS. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. [Link]

  • Histidine protection.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Backbone N-methylation of peptides. SSRN. [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH. Wiley Online Library. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. Shimadzu. [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • N-Methylation of amino acids.
  • Large-scale identification of protein histidine methylation in human cells. PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

Application Notes and Protocols for the Synthesis of GnRH Antagonists Using Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Gonadotropin-Releasing Hormone (GnRH) Antagonists

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive system.[1][2] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of sex steroids like testosterone and estrogen.[1][3] GnRH antagonists are a class of drugs that competitively bind to and block GnRH receptors in the pituitary gland.[3][4] This action prevents the natural GnRH from binding, leading to a rapid and reversible suppression of LH and FSH secretion.[2][3][4] Unlike GnRH agonists, which initially cause a surge in hormone levels before downregulation, antagonists provide an immediate suppressive effect without this initial flare.[2][3] This characteristic makes them valuable therapeutic agents for various hormone-dependent conditions, including prostate cancer, endometriosis, uterine fibroids, and in assisted reproductive technologies.[1][3]

The Significance of N-methylated Histidine in GnRH Antagonists

The incorporation of modified amino acids is a key strategy in the design of potent and stable peptide-based drugs. In the context of GnRH antagonists, N-methylation of the histidine residue at specific positions can significantly enhance the antagonist's properties. N-methylation can increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life in the body. Furthermore, this modification can influence the peptide's conformation, leading to improved receptor binding affinity and antagonist activity. The methylation of the histidine side chain can also alter its physicochemical properties, such as hydrophobicity and basicity, which can impact the overall pharmacokinetic and pharmacodynamic profile of the drug.[5]

Boc-N-Me-His(Boc)-OH is a crucial building block for introducing N-methylated histidine into peptide sequences during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting groups on both the alpha-amino group and the imidazole side chain of histidine prevent unwanted side reactions during the peptide chain elongation process. The use of a Boc protecting group on the imidazole nitrogen is particularly important to prevent racemization, a common issue with histidine during activation, and to ensure the stereochemical integrity of the final peptide.[6]

Properties and Handling of Boc-N-Me-His(Boc)-OH

Proper handling and storage of Boc-N-Me-His(Boc)-OH are critical to maintain its integrity and ensure successful peptide synthesis.

Table 1: Physicochemical Properties of Boc-N-Me-His(Boc)-OH

PropertyValue
Molecular FormulaC17H27N3O6
Molecular Weight369.42 g/mol
AppearanceWhite to off-white powder
StorageStore at -20°C, keep dry

Solubility:

Boc-N-Me-His(Boc)-OH is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). For solution-phase coupling, it is also soluble in solvents like chloroform and ethyl acetate.[7] It is advisable to prepare solutions fresh before use to minimize potential degradation.

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist: A Detailed Protocol

This protocol outlines the manual synthesis of a representative GnRH antagonist using Boc-N-Me-His(Boc)-OH on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

Materials and Reagents
  • p-Methylbenzhydrylamine (MBHA) resin

  • Boc-protected amino acids (including Boc-N-Me-His(Boc)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • Scavengers (e.g., m-cresol, thioanisole)

  • Piperidine (for Fmoc deprotection if applicable in a mixed strategy)

  • Acetic anhydride

  • Ninhydrin test kit

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for cleavage)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification Resin_Prep Resin Swelling & Preparation Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DIC/HBTU) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Ninhydrin_Test Ninhydrin Test Washing->Ninhydrin_Test Capping Capping (Acetic Anhydride) Ninhydrin_Test->Capping Incomplete Coupling Chain_Elongation Repeat for each Amino Acid Ninhydrin_Test->Chain_Elongation Complete Coupling Capping->Boc_Deprotection Chain_Elongation->Boc_Deprotection Final_Deprotection Final Boc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Characterization (MS, AAA) Purification->Characterization

Caption: Workflow for GnRH Antagonist Synthesis.

Step-by-Step Protocol

1. Resin Preparation and Swelling:

  • Place the MBHA resin (1 equivalent) in a reaction vessel.

  • Swell the resin in DCM for at least 30 minutes, followed by washing with DMF.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

3. Neutralization:

  • Neutralize the resin by washing with a 5-10% solution of DIEA in DMF for 2-5 minutes (repeat twice).

  • Wash the resin with DMF (3-5 times) to remove excess base.

4. Amino Acid Coupling (incorporating Boc-N-Me-His(Boc)-OH):

  • Activation: In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and an activating agent like HBTU/HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents) to the activation mixture.[7] For DIC coupling, dissolve the Boc-amino acid (3 equivalents) in DCM or a mixture of DCM/DMF.

  • Coupling: Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • For Boc-N-Me-His(Boc)-OH: The coupling procedure is the same as for other Boc-protected amino acids. The Boc protection on the imidazole ring prevents side reactions.

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

  • A yellow color indicates a complete reaction, while a blue or purple color signifies incomplete coupling.

  • If the coupling is incomplete, repeat the coupling step. If it remains incomplete, cap the unreacted amines using acetic anhydride and DIEA in DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for each amino acid in the peptide sequence until the full-length GnRH antagonist is assembled.

7. Final Boc Deprotection:

  • After the final coupling step, perform a final Boc deprotection as described in step 2.

Cleavage and Deprotection

CAUTION: Anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

1. Preparation for Cleavage:

  • Wash the fully assembled peptide-resin thoroughly with DCM and dry it under a high vacuum.

2. HF Cleavage:

  • Transfer the dry peptide-resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., a mixture of m-cresol and thioanisole) to the vessel to protect sensitive amino acids from reactive species generated during cleavage.

  • Cool the apparatus to -78°C (dry ice/acetone bath) and condense anhydrous HF into the vessel.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen gas.

3. Peptide Precipitation and Washing:

  • After HF evaporation, triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Wash the precipitate several times with cold diethyl ether to remove the scavengers and other organic byproducts.

  • Collect the peptide by filtration or centrifugation.

4. Drying:

  • Dry the crude peptide under a vacuum to remove residual ether.

Cleavage_Process Peptide_Resin Dried Peptide-Resin HF_Apparatus HF Cleavage Apparatus Peptide_Resin->HF_Apparatus Scavengers Add Scavengers (e.g., m-cresol, thioanisole) HF_Apparatus->Scavengers HF Add Anhydrous HF at -78°C Scavengers->HF Reaction Reaction at 0°C (1-2h) HF->Reaction Evaporation Evaporate HF (Nitrogen Stream) Reaction->Evaporation Precipitation Precipitate with Cold Diethyl Ether Evaporation->Precipitation Washing Wash with Cold Ether Precipitation->Washing Crude_Peptide Crude Peptide Powder Washing->Crude_Peptide

Caption: Peptide Cleavage and Precipitation Workflow.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Table 2: Typical HPLC Purification Parameters

ParameterCondition
Column Preparative C18 column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes)
Flow Rate Dependent on column size (e.g., 10-20 mL/min for preparative scale)
Detection UV at 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small percentage of B if necessary for solubility.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity (typically >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Characterization

The identity and purity of the synthesized GnRH antagonist should be confirmed by analytical techniques.

1. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the GnRH antagonist.

2. Analytical HPLC:

  • The purity of the final product is determined by analytical RP-HPLC using a similar but faster gradient than the preparative method. A single, sharp peak indicates a high degree of purity.

3. Amino Acid Analysis (AAA):

  • Amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide content. The sample is hydrolyzed to its constituent amino acids, which are then separated and quantified.

Conclusion

The use of Boc-N-Me-His(Boc)-OH in the solid-phase synthesis of GnRH antagonists is a well-established and effective method for introducing this critical modified amino acid. The Boc protecting groups provide robust protection for the alpha-amino and imidazole functionalities, minimizing side reactions and ensuring the synthesis of the target peptide with high fidelity. Careful execution of the synthesis, cleavage, and purification protocols outlined in these application notes will enable researchers to produce high-purity GnRH antagonists for further biological evaluation and drug development efforts.

References

  • Vertex AI Search. (2024). What are GnRHR antagonists and how do they work?
  • Wikipedia. (2024). Gonadotropin-releasing hormone antagonist.
  • Massive Bio. (2026). Gonadotropin Releasing Hormone Antagonist.
  • Journal of Human Reproductive Sciences. (2012).
  • Waters. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis.
  • Proceedings of the National Academy of Sciences. (1993). Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities.
  • Urology Times. (2021).
  • Scientific Reports. (2022). Quantitation of endogenous GnRH by validated nano-HPLC-HRMS method: a pilot study on ewe plasma.
  • Agilent. (2022).
  • AAPPTec. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Journal of the Iranian Chemical Society. (2022).
  • Current Protocols in Protein Science. (2001).
  • PLOS ONE. (2009). Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis.
  • Nowick, J. S. (2017).
  • Methods in Molecular Biology. (2005). HPLC of Peptides and Proteins.
  • BenchChem. (2025). Application Notes and Protocols for Boc-based Synthesis of Peptides with C-Terminal Histidinamide.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Iraqi Journal of Pharmaceutical Sciences. (2009). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Journal of Medicinal Chemistry. (2010).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Analytica Chimica Acta. (2023). Advances and perspectives in the analytical technology for small peptide hormones analysis: A glimpse to gonadorelin.
  • Molecules. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer.
  • The Journal of Clinical Endocrinology & Metabolism. (2022). Depot Pure GnRH Antagonist for Long-term Treatment of Ovarian Hyperthecosis Monitored by Multisteroid LCMS Profiling.
  • Advanced ChemTech. (n.d.).
  • Methods in Molecular Biology. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • World Anti-Doping Agency. (2021).
  • Bachem. (2023). Introduction to Peptide Synthesis Methods.
  • Journal of Neuroendocrinology. (2010).
  • Journal of Molecular Biology. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
  • International Journal of Molecular Sciences. (2019).
  • Journal of Medicinal Chemistry. (1991). Novel gonadotropin-releasing hormone antagonists: peptides incorporating modified N omega-cyanoguanidino moieties.

Sources

Navigating the Terrain of Sterically Hindered N-Methyl Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Introduction: The Significance and Challenge of N-Methylation

N-methylation of the peptide backbone is a powerful tool in medicinal chemistry, often imparting advantageous pharmacokinetic properties to peptide-based therapeutics. This modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and fine-tune the conformational rigidity of the peptide, which can lead to increased target affinity and specificity.[1] The replacement of a natural amino acid with its N-methylated counterpart has resulted in analogs with improved pharmacological properties. However, the incorporation of these valuable residues, particularly sterically hindered N-methyl amino acids, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge.

The primary obstacle is steric hindrance. The presence of a methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, dramatically slowing the rate of peptide bond formation.[2] This steric clash is further compounded by the reduced nucleophilicity of the secondary amine of the N-methylated residue compared to a primary amine.[2] Consequently, standard SPPS coupling conditions often result in incomplete reactions, leading to deletion sequences and low yields of the desired peptide. This guide provides an in-depth analysis of the strategies and protocols to overcome these challenges, enabling the successful synthesis of N-methylated peptides.

Core Principles for Success: A Multi-Faceted Approach

The successful incorporation of sterically hindered N-methyl amino acids hinges on a multi-pronged strategy that addresses the sluggish reaction kinetics. The key pillars of this approach are:

  • Harnessing High-Reactivity Coupling Reagents: Standard coupling reagents are often insufficient. The use of highly reactive uronium/aminium or phosphonium salt-based reagents is crucial.

  • Optimizing Reaction Conditions: Factors such as solvent choice, temperature, and reaction time must be carefully controlled to drive the coupling reaction to completion.

  • Leveraging Technology: Microwave-assisted SPPS has emerged as a transformative technology for overcoming the high activation energy barrier of these difficult couplings.

  • Considering Alternative Synthetic Routes: On-resin N-methylation provides a valuable alternative to the direct coupling of sterically demanding N-methylated amino acid monomers.

Diagram: The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis

Steric_Hindrance cluster_standard Standard Coupling cluster_nmethyl N-Methylated Coupling PrimaryAmine Primary Amine (Peptide-NH2) ActivatedAA Activated Amino Acid PrimaryAmine->ActivatedAA Nucleophilic Attack PeptideBond Peptide Bond Formation ActivatedAA->PeptideBond Efficient SecondaryAmine N-Methyl Amine (Peptide-NH-CH3) ActivatedAA2 Activated Amino Acid SecondaryAmine->ActivatedAA2 Hindered Nucleophilic Attack IncompleteCoupling Incomplete Coupling ActivatedAA2->IncompleteCoupling StericHindrance Steric Hindrance StericHindrance->SecondaryAmine

Caption: Steric hindrance from the N-methyl group impedes coupling.

Choosing the Right Tools: A Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of N-methylated amino acids. While standard carbodiimide-based reagents like DIC may be effective for less demanding couplings, they often fail with sterically hindered residues. Uronium/aminium and phosphonium salt-based reagents offer significantly higher reactivity.

Coupling Reagent ClassExamplesReactivity Profile & Best Use Cases
Uronium/Aminium Salts HATU, HCTU, COMUHighly effective for sterically hindered couplings. HATU, in the presence of HOAt, is a widely used and successful reagent for N-methyl amino acids. COMU has also been shown to be robust for these challenging couplings.[3]
Phosphonium Salts PyBOP, PyAOP, PyBrOPPyAOP is particularly effective for coupling N-protected N-methyl amino acids.[4] PyBrOP is even more reactive and is often reserved for the most stubborn couplings.[4]
Carbodiimides DIC, DCC, EDCGenerally less effective for sterically hindered N-methyl amino acids due to lower reactivity.[2] Often used in conjunction with additives like HOBt or Oxyma to improve efficiency and reduce racemization.

Harnessing Microwave Energy: A Paradigm Shift in SPPS

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has revolutionized the synthesis of difficult peptide sequences, including those containing N-methylated residues.[3][5] Microwave energy accelerates the deprotection and coupling steps by efficiently heating the solvent and resin, which helps to overcome the high activation energy barriers associated with sterically hindered couplings.[6][7] This technology often leads to higher purity peptides in significantly shorter synthesis times compared to conventional room temperature methods.[3][5]

Diagram: Microwave-Assisted SPPS Workflow

MW_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Deprotection Washing1 Washing Steps (e.g., DMF) Deprotection->Washing1 Microwave Microwave Irradiation Deprotection->Microwave Coupling Coupling of Fmoc-N-Me-AA-OH + High-Reactivity Reagent Washing1->Coupling Washing2 Washing Steps (e.g., DMF) Coupling->Washing2 Coupling->Microwave Washing2->Deprotection Repeat Cycle End Elongated Peptide Chain Washing2->End

Caption: Microwave energy accelerates both deprotection and coupling steps.

Experimental Protocols

Protocol 1: Coupling a Sterically Hindered Fmoc-N-Methyl Amino Acid using HATU

Objective: To efficiently couple a sterically hindered Fmoc-N-methyl amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-methyl amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Bromophenol blue monitoring solution (250 mg in 50 ml of DMF)[8]

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a suitable reaction vessel.[9]

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid: In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended, or the reaction can be performed at an elevated temperature (e.g., 50°C) or with microwave assistance.[3]

  • Monitoring the Coupling: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the bromophenol blue test.[8]

    • Yellow beads: Coupling is complete.

    • Blue or green beads: Coupling is incomplete.[2][8]

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 4-6 (a "double coupling").

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

Objective: To introduce a methyl group onto a specific primary amine of a resin-bound peptide. This method avoids the direct coupling of a sterically hindered N-methyl amino acid.

Materials:

  • Resin-bound peptide with a free primary amine to be methylated

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (as the methyl source)

  • Tetrahydrofuran (THF)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • DMF

Procedure:

  • Sulfonylation (Protection): Treat the peptide-resin with o-NBS-Cl (5 eq.) and collidine (10 eq.) in DMF. This protects the primary amine as a sulfonamide, making the amide proton acidic.[10]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Mitsunobu Reaction (Methylation): a. Swell the sulfonated peptide-resin in THF. b. In a separate flask, dissolve PPh3 (5 eq.) and methanol (10 eq.) in THF. c. Slowly add DIAD or DEAD (5 eq.) to the PPh3/methanol solution at 0°C. d. Add this Mitsunobu reagent mixture to the resin and react for 2-4 hours at room temperature.

  • Washing: Wash the resin with THF and DMF.

  • Deprotection of the Sulfonamide: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 2 x 30 minutes to remove the o-NBS protecting group.[10]

  • Washing: Wash the resin extensively with DMF and DCM. The peptide now has a methylated secondary amine at the desired position and is ready for the next coupling step (which will now be a sterically hindered coupling).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) Insufficiently reactive coupling reagent; Steric hindrance is too great; Peptide aggregation.Switch to a more powerful coupling reagent (e.g., from HATU to PyBrOP).[2][4] Perform a double coupling or increase the reaction time/temperature.[11] Utilize microwave-assisted synthesis.[3][6] Use a chaotropic salt or a solvent like NMP to disrupt aggregation.[2]
Low Final Yield Cumulative incomplete couplings; Incomplete Fmoc deprotection due to steric hindrance.Optimize coupling conditions for each N-methylated residue. Increase the time or number of repetitions for the Fmoc deprotection step.
Racemization High temperatures during coupling; Use of strong bases with onium salt reagents.At high temperatures, consider using carbodiimide-based coupling with an additive like Oxyma to minimize epimerization.[5] Minimize pre-activation times.
Chain Termination Guanidinylation of the N-terminal amine by uronium/aminium coupling reagents.Avoid using a large excess of the coupling reagent. Keep pre-activation times short.

Conclusion

The synthesis of peptides containing sterically hindered N-methyl amino acids is a challenging but achievable endeavor. Success relies on a departure from standard SPPS protocols and the adoption of more robust strategies. By employing highly reactive coupling reagents, optimizing reaction conditions, leveraging microwave technology, and considering alternative synthetic pathways such as on-resin methylation, researchers can effectively navigate the synthetic hurdles. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the creation of novel N-methylated peptides with enhanced therapeutic potential.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Coin, I., & Beyermann, M. (2010). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 611, 245-256. [Link]

  • Rodríguez, H., et al. (2010). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 51(38), 5034-5036. [Link]

  • CEM Corporation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. (n.d.). SPPS Technology. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Coupling of N-methylated, sterically hindered amino acids: a comparison of coupling reagents. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Collins, J. M., & Collins, M. J. (Eds.). (2015). Microwave-assisted synthesis of peptides. Springer.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Organic & Biomolecular Chemistry, 14(18), 4286-4293. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]

  • Al-Haque, S., et al. (2021). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Liberty Blue. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

Sources

Application Notes and Protocols: Recommended Storage and Handling of Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Nα-tert-Butoxycarbonyl-Nα-methyl-Nτ-tert-butoxycarbonyl-L-histidine, abbreviated as Boc-N-Me-His(Boc)-OH, is a highly specialized amino acid derivative designed for advanced peptide synthesis. Its strategic application addresses one of the most persistent challenges in peptide chemistry: the suppression of racemization during the incorporation of histidine residues.[1][2] The imidazole side chain of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity at the α-carbon during carboxyl group activation.[3][4] The dual Boc protection scheme, with one group on the alpha-amino nitrogen (along with the N-methylation) and another on the imidazole nitrogen, provides both electronic deactivation and steric hindrance to effectively mitigate this risk.[2][5]

The chemical integrity of this reagent is paramount for the successful synthesis of high-purity peptides. Improper storage or handling can lead to the degradation of the acid-labile Boc protecting groups, hydrolysis, or other side reactions, compromising coupling efficiency and the final purity of the target peptide. This guide provides a comprehensive overview of the essential storage and handling protocols, grounded in the physicochemical properties of the molecule, to ensure its optimal performance in research and drug development applications.

Physicochemical Properties and Chemical Stability

Understanding the fundamental properties of Boc-N-Me-His(Boc)-OH is critical to appreciating the rationale behind its handling requirements. The molecule's stability is dictated primarily by the tert-butoxycarbonyl (Boc) protecting groups.

Key Physicochemical Data:

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₃O₆[6]
Molecular Weight 369.42 g/mol -
Appearance White to off-white solid/powder[7]
Solubility Soluble in DMF, DCM, Chloroform, DMSO, Ethyl Acetate, Acetone[8]
Primary Application Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS)[7]

Causality of Chemical Stability: The cornerstone of Boc-based synthesis strategy is the differential stability of the protecting groups. The Boc group is designed to be labile (easily cleaved) under acidic conditions but stable in neutral or basic environments.[9][]

  • Acid Lability: The Boc groups are readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), which is used for the iterative deprotection of the Nα-amino group in Boc-SPPS.[5][11] It is crucial to note that for Boc-His(Boc)-OH derivatives, the Nτ-Boc group on the imidazole ring is also cleaved under these standard TFA deprotection conditions.[5] This has significant strategic implications for the synthesis plan.

  • Base and Nucleophile Stability: The reagent is stable to basic conditions, such as the N,N-diisopropylethylamine (DIEA) used for neutralization steps during SPPS, and to most nucleophiles.[] This orthogonality allows for selective reactions at other sites without premature deprotection.[12][13]

  • Thermal and Hydrolytic Stability: As a solid, the compound is stable when stored correctly. However, in solution, its stability decreases, and it is susceptible to slow hydrolysis.[9] Elevated temperatures can also promote the degradation (thermolysis) of the Boc group.[9]

Long-Term Storage and Stability Protocols

To preserve the purity and reactivity of Boc-N-Me-His(Boc)-OH, strict adherence to storage conditions is mandatory. The primary enemies of the solid reagent are moisture and heat.

Recommended Storage Conditions:

FormTemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsStore under a dry, inert atmosphere (e.g., argon or nitrogen). Use a desiccator. The container must be tightly sealed.[5][14]
In Solution -20°CUp to 1 monthMust be in an anhydrous solvent. Aliquot to avoid freeze-thaw cycles.[5]
In Solution -80°CUp to 6 monthsPreferred method for solution storage. Aliquot to avoid freeze-thaw cycles. Use of sterile buffers is recommended for peptides in solution.[5][14]

It is strongly advised not to store the reagent in solution for extended periods; fresh solutions should be prepared for each synthesis or experiment whenever possible.[15]

G start Reagent Received decision Intended Use? start->decision long_term Long-Term Archival decision->long_term > 6 months active_use Active Project Use decision->active_use < 6 months store_powder Store Solid at -20°C Under Inert Gas & Desiccated long_term->store_powder aliquot Aliquot into smaller, single-use vials active_use->aliquot aliquot->store_powder

Caption: Decision workflow for optimal storage of Boc-N-Me-His(Boc)-OH.

Daily Handling and Solution Preparation

Proper technique during routine handling is essential to prevent contamination and degradation of both the stock material and the prepared solutions.

Safety and Environmental Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a type N95 (US) respirator should be used.

  • Handling Environment: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • Accidental Release: In case of a spill, avoid creating dust. Carefully sweep the solid material and place it into a suitable, closed container for disposal according to local environmental regulations.[17]

Protocol for Weighing and Aliquoting

This protocol minimizes the exposure of the bulk reagent to atmospheric moisture and temperature fluctuations.

  • Equilibration: Before opening, allow the main container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of moisture onto the cold powder.[14]

  • Inert Environment: If possible, perform the weighing inside a glove box with a dry, inert atmosphere. If not available, work quickly and efficiently in a fume hood.

  • Weighing: Tare a clean, dry weighing vessel. Using a clean spatula, promptly transfer the desired amount of Boc-N-Me-His(Boc)-OH.

  • Resealing: Immediately and tightly reseal the main container. Purge with an inert gas like argon before sealing if possible. Wrap the cap with paraffin film for an extra barrier.

  • Storage: Return the main container to the -20°C freezer.

Protocol for Solution Preparation
  • Solvent Selection: Use an anhydrous grade of the chosen solvent (e.g., N,N-Dimethylformamide, DMF) to prevent hydrolysis.

  • Dissolution: Add the weighed Boc-N-Me-His(Boc)-OH to a clean, dry glass vial equipped with a magnetic stir bar. Add the appropriate volume of anhydrous solvent under an inert atmosphere.

  • Aid Dissolution (if necessary): If the compound dissolves slowly, the process can be aided by gentle warming (to ~37°C) or brief sonication.

  • Storage: Use the solution immediately. If short-term storage is unavoidable, cap the vial tightly, purge with inert gas, and store at -20°C or -80°C as outlined in the table above.[5]

Application Protocol: Incorporation in Boc-SPPS

Handling the reagent correctly during its application is the final step in ensuring its efficacy. This generalized protocol outlines the key steps for incorporating Boc-N-Me-His(Boc)-OH into a peptide chain on a solid support.

G start Start Cycle: Peptide-Resin with N-terminal Boc deprotection 1. Deprotection 50% TFA in DCM start->deprotection wash1 2. Wash DCM, then DMF deprotection->wash1 neutralization 3. Neutralization 5-10% DIEA in DMF wash1->neutralization wash2 4. Wash DMF neutralization->wash2 coupling 5. Coupling Activated Boc-N-Me-His(Boc)-OH wash2->coupling wash3 6. Wash & Test DMF, DCM. Perform Kaiser Test. coupling->wash3 end End Cycle: New N-terminal Boc wash3->end

Caption: General workflow for one coupling cycle in Boc-Solid Phase Peptide Synthesis.

Step-by-Step Coupling Methodology (DIC/HOBt Example)

This protocol assumes a manual synthesis starting with a deprotected N-terminal amine on the resin.

  • Resin Preparation:

    • Ensure the peptide-resin has been subjected to Nα-Boc deprotection (e.g., using 50% TFA in DCM) and thoroughly washed to remove residual acid.[11]

    • Neutralize the resin-bound amine hydrochloride salt using a solution of 5-10% DIEA in DMF. Agitate for 2-5 minutes and repeat twice. Wash thoroughly with DMF to remove excess base.[11] This step is critical as a free amine is required for the nucleophilic attack.

  • Amino Acid Activation (Pre-activation):

    • In a separate, dry reaction vessel, dissolve Boc-N-Me-His(Boc)-OH (2-4 equivalents relative to resin loading) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of anhydrous DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature. This forms the HOBt active ester, a species less prone to racemization than other intermediates.[2]

  • Coupling Reaction:

    • Transfer the pre-activated amino acid solution to the vessel containing the neutralized, washed resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the sequence.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[18] A yellow/colorless result indicates a complete reaction. A blue/purple color indicates incomplete coupling, and a second coupling may be required.[18]

    • Once the reaction is complete, drain the reaction mixture and wash the peptide-resin extensively with DMF and then DCM to remove any unreacted reagents and byproducts.

Conclusion

The chemical stability and synthetic utility of Boc-N-Me-His(Boc)-OH are directly dependent on meticulous storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at -20°C under dry, inert conditions, minimizing exposure to atmospheric moisture, and employing anhydrous solvents for solution preparation—researchers can ensure the reagent's integrity. This diligence is fundamental to leveraging the derivative's primary advantage: the high-fidelity incorporation of N-methyl-histidine into peptide sequences while preserving its critical stereochemistry.

References

  • BioCrick. Boc-His(Boc)-OH | CAS:20866-46-0. [Link]

  • AAPPTec. MSDS - Safety Data Sheet for Boc-His(Boc)-OH DCHA. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. [Link]

  • Jones, J. H., et al. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. RSC Publishing. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]

  • Tebubio. Boc-His-OH - 1 g. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Schimer, J. (2015). Shelf life / reactivity of amino groups after removing boc protecting group? ResearchGate. [Link]

  • RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Zoeller, J. (2012). How long can one store amino acids at room temperature? Quora. [Link]

  • ResearchGate. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • NIBSC. Peptide Storage. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Boc-N-Me-His(Boc)-OH in peptide synthesis. As a sterically hindered and unique amino acid derivative, its successful incorporation requires careful optimization of coupling conditions. This guide, compiled by our senior application scientists, offers field-proven insights to help you overcome challenges and achieve high-yield, high-purity peptides.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle when working with Boc-N-Me-His(Boc)-OH is the significant steric hindrance around the reactive centers. This is a cumulative effect of three bulky groups:

  • The Nα-Boc protecting group.

  • The N-methyl group on the alpha-amine, which makes it a secondary amine.

  • The Nτ-Boc protecting group on the imidazole side chain.

This molecular crowding physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics and, consequently, low coupling yields.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low yield of my target peptide after incorporating Boc-N-Me-His(Boc)-OH?

Low coupling efficiency is the most common reason for reduced overall yield. The steric bulk of Boc-N-Me-His(Boc)-OH slows down the peptide bond formation significantly.[4][5] If the coupling reaction does not go to completion, a portion of the peptide chains will be truncated, leading to a lower amount of the desired full-length product.

Q2: My usual coupling reagent (e.g., DCC/HOBt) is not working well for Boc-N-Me-His(Boc)-OH. What should I use instead?

Standard carbodiimide-based coupling reagents like DCC or DIC with HOBt are often inefficient for sterically hindered amino acids.[2][5] More potent activating reagents are necessary to overcome the high activation energy of this reaction. We recommend using uronium/aminium or phosphonium salt-based reagents.

Reagent Class Recommended Reagents Key Advantages
Uronium/Aminium Salts HATU, HCTU, HBTU, COMURapidly form highly reactive activated esters, increasing coupling speed and efficiency.[2][5][6] HATU is often preferred for its superior performance in difficult couplings.[7][8]
Phosphonium Salts PyAOP, PyBOP, PyBrOPHighly effective for hindered couplings, with PyBrOP being particularly potent for very challenging cases.[1][7]

Q3: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?

The standard ninhydrin (Kaiser) test is unreliable for secondary amines like N-methylated residues, as it can give a false negative result.[6][9] The bromophenol blue test or the chloranil test are suitable alternatives for monitoring the presence of unreacted N-methylated amines on the resin.[1][6] A positive result (blue/green for bromophenol blue) indicates an incomplete reaction.[1][2]

Q4: I'm concerned about racemization of the histidine residue. What are the best practices to minimize this?

Histidine is particularly susceptible to racemization during the activation step.[10][11] The risk is heightened with prolonged activation times and the use of strong bases. To mitigate this:

  • Use a coupling reagent that incorporates a racemization-suppressing additive, such as HATU (which contains a HOAt moiety) or COMU (which contains Oxyma).[6][8]

  • If using HBTU or a carbodiimide, ensure the addition of an additive like HOBt or HOAt.[7][12]

  • Avoid excessively high temperatures and prolonged reaction times where possible.[13]

  • The use of the Boc protecting group on the imidazole side chain significantly reduces the risk of racemization compared to an unprotected histidine.[10][14]

Q5: What should I do if the coupling is still incomplete after using a stronger coupling reagent?

If a qualitative test indicates an incomplete reaction, do not proceed to the next deprotection step. Instead, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of the activated amino acid.[1][5]

  • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed further. For N-methylated residues, reaction times of 1-4 hours are common.[9]

  • Capping: If the coupling remains incomplete after a second attempt, it is best to permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences. This is done using a capping solution, typically containing acetic anhydride.[3]

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve low coupling yields with Boc-N-Me-His(Boc)-OH.

G cluster_0 Start: Low Coupling Yield cluster_1 Step 1: Re-evaluate Coupling Reagent cluster_2 Step 2: Monitor Reaction Completion cluster_3 Step 3: Remediation Strategies cluster_4 Step 4: Proceed Start Low Yield Detected (e.g., via HPLC of crude product) Reagent Are you using a potent coupling reagent? (e.g., HATU, HCTU, PyAOP) Start->Reagent SwitchReagent Switch to a recommended reagent (e.g., HATU, COMU) Reagent->SwitchReagent No Monitor Monitor coupling with Bromophenol Blue or Chloranil Test Reagent->Monitor Yes SwitchReagent->Monitor TestResult Test Result? Monitor->TestResult DoubleCouple Perform a Double Coupling TestResult->DoubleCouple Positive (Incomplete) Cap Cap Unreacted Amines (with Acetic Anhydride) TestResult->Cap Still Positive after remediation attempts Proceed Proceed to Next Deprotection Step TestResult->Proceed Negative (Complete) Extend Extend Reaction Time (e.g., 2-4 hours) DoubleCouple->Extend Extend->Monitor Re-test Cap->Proceed

Caption: Troubleshooting workflow for incomplete Boc-N-Me-His(Boc)-OH coupling.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure using HATU

This protocol is optimized for the coupling of sterically hindered N-methylated amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-N-Me-His(Boc)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Bromophenol Blue or Chloranil test

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.

  • Pre-activation:

    • In a separate vessel, dissolve Boc-N-Me-His(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[9]

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 1-4 hours at room temperature.[9]

  • Monitoring:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color indicates the presence of unreacted amines.

  • Washing:

    • Once the coupling is complete (or if proceeding to a second coupling or capping), drain the reaction solution.

    • Wash the resin sequentially with DMF (3-5 times) and DCM (3-5 times).

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 2-5.

  • Capping (if necessary): If the coupling remains incomplete after a second attempt, proceed with a capping protocol (see Protocol 2).

Protocol 2: Capping of Unreacted Amines

This procedure terminates peptide chains that have failed to couple, preventing the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic anhydride

  • DIPEA or Pyridine

  • DMF

Procedure:

  • Wash: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Capping Solution: Prepare a capping solution. A common mixture is acetic anhydride and DIPEA in DMF (e.g., a 10-20% solution of acetic anhydride).

  • Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[3]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualizing the Mechanism: Activation with HATU

The enhanced efficacy of HATU lies in its ability to rapidly form a highly reactive HOAt active ester, which is more effective at acylating the sterically hindered N-methyl amine.

G cluster_0 Activation Step cluster_1 Coupling Step BocHis Boc-N-Me-His(Boc)-OH (Carboxylic Acid) ActiveEster Highly Reactive HOAt-Ester Intermediate BocHis->ActiveEster + HATU HATU + DIPEA (Base) HATU->ActiveEster Activates PeptideBond New Peptide Bond (High Yield) ActiveEster->PeptideBond Reacts with Peptide Resin-Bound Peptide (Free N-Methyl Amine) Peptide->PeptideBond +

Caption: Simplified workflow of HATU-mediated coupling for hindered amino acids.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis.
  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis.
  • Wei, S., Zhang, X., Yang, X. et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
  • Benchchem. (n.d.). The Unseen Influence: How Histidine Protecting Groups Dictate Peptide Bioactivity.
  • Benchchem. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling.
  • Benchchem. (n.d.). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH.
  • Benchchem. (n.d.). Preventing racemization of Boc-D-Sec(Mob)-OH during coupling.

Sources

Technical Support Center: Strategies for Preventing Racemization of N-Methyl-Histidine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of preventing racemization during the coupling of N-methyl-histidine residues in peptide synthesis. Our focus is on providing not just protocols, but a deep mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): The Core Challenges

Here, we address the most common questions our team encounters regarding N-methyl-histidine coupling and racemization.

Q1: Why is N-methyl-histidine particularly challenging to couple without racemization?

A1: The coupling of N-methyl-histidine presents a dual challenge. Firstly, like its non-methylated counterpart, the imidazole side chain of histidine can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar, achiral intermediate, which upon reprotonation can result in a mixture of L- and D-isomers.[1] Secondly, the N-methyl group on the alpha-amino group introduces significant steric hindrance. This steric bulk slows down the desired coupling reaction, prolonging the lifetime of the activated amino acid and thereby increasing the window of opportunity for racemization to occur.[2]

Q2: What is the primary mechanism of histidine and N-methyl-histidine racemization?

A2: The predominant mechanism for histidine racemization involves the imidazole side chain's π-nitrogen (Nπ) acting as an internal base. During the activation of the carboxyl group for peptide bond formation, this nitrogen can abstract the α-proton. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to the D-enantiomer. The N-methylation of the alpha-amino group does not fundamentally change this mechanism but exacerbates it by sterically hindering the main-chain coupling reaction.

Q3: Which side-chain protecting group is most effective for minimizing racemization of N-methyl-histidine?

A3: While direct comparative quantitative data for various N-methyl-histidine protecting groups is limited, the principles established for non-methylated histidine are highly relevant. Protecting the π-nitrogen of the imidazole ring is the most effective strategy to suppress its intramolecular basicity.

  • Highly Recommended: The tert-Butoxycarbonyl (Boc) group on the imidazole ring has been shown to be highly effective at reducing racemization for histidine, even at elevated temperatures.[3] It is strongly inferred that Fmoc-N-Me-His(Boc)-OH would offer superior performance in minimizing racemization compared to other options.

  • Use with Caution: The Trityl (Trt) group, while widely used, protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.[1] For N-methyl-histidine, where the coupling is already sterically hindered, the prolonged activation time required may lead to significant racemization with a Trt protecting group.

Q4: What are the recommended coupling reagents for N-methyl-histidine?

A4: Due to the steric hindrance of N-methylated amino acids, standard coupling reagents are often inefficient.[2] High-reactivity reagents are essential to achieve a good yield and minimize the reaction time, which in turn reduces the risk of racemization.

  • Highly Recommended:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[4][5]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective phosphonium-based reagent, particularly useful for coupling N-methylated amino acids.[6]

  • Effective Alternatives:

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of reactivity and stability.[6]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also a viable option for coupling sterically hindered residues.[5]

Q5: How do additives and the choice of base impact racemization?

A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents, though they are also beneficial with onium salts.

  • Additives: 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) are highly recommended. They react with the activated amino acid to form active esters that are less prone to racemization.[7] HOAt, the active component in HATU, is particularly effective due to a neighboring group effect that accelerates coupling.[4][8]

  • Base: The choice and amount of base are critical. A weaker, more sterically hindered base is preferable.

    • Recommended: N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are good choices as they are less likely to promote proton abstraction from the alpha-carbon.

    • Use with Caution: N,N-Diisopropylethylamine (DIPEA) , while a common and effective base, is stronger and can increase the rate of racemization. If used, the lowest effective concentration should be employed.[5]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the coupling of N-methyl-histidine.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low coupling efficiency/Incomplete reaction 1. Steric Hindrance: The primary challenge with N-methylated amino acids.[2] 2. Ineffective Coupling Reagent: The chosen reagent may not be potent enough.1. Switch to a more powerful coupling reagent: Utilize HATU or PyAOP.[4][5][6] 2. Increase reagent equivalents: Use a higher excess (3-5 equivalents) of the protected N-methyl-histidine and coupling reagent. 3. Double coupling: Perform a second coupling with fresh reagents. 4. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[9]
Significant D-isomer detected in the final peptide 1. Inappropriate side-chain protection: The imidazole nitrogen is not adequately protected (e.g., using a Trt group). 2. Suboptimal coupling conditions: Prolonged activation time, high temperature, or use of a strong base. 3. Inefficient coupling: Slow reaction kinetics increase the time the activated residue is susceptible to racemization.1. Use Fmoc-N-Me-His(Boc)-OH: This is the most robust strategy to prevent the imidazole ring from catalyzing racemization.[3] 2. Optimize coupling conditions: Use a weaker base like NMM or collidine. Perform the coupling at room temperature or lower if possible. Minimize pre-activation time. 3. Employ a high-reactivity coupling reagent: HATU or PyAOP will accelerate the desired amide bond formation, outcompeting the racemization pathway.[4][5][6]
Difficulty monitoring the reaction Standard ninhydrin (Kaiser) test is ineffective: The Kaiser test relies on a primary amine and will not give a positive result for the secondary amine of a resin-bound N-methylated amino acid.Use the Bromophenol Blue test: This colorimetric test can be used to monitor the presence of unreacted secondary amines. A blue to green color indicates an incomplete reaction.[2]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes and recommended experimental workflows.

racemization_mechanism cluster_L_His L-N-Methyl-Histidine cluster_intermediate Planar Intermediate cluster_D_His D-N-Methyl-Histidine L_His Activated L-N-Me-His Planar Achiral Enolate Intermediate L_His->Planar α-proton abstraction (catalyzed by imidazole Nπ) Planar->L_His Reprotonation (reversion) D_His Racemized D-N-Me-His Planar->D_His Reprotonation

Figure 1: Mechanism of N-Methyl-Histidine Racemization.

coupling_workflow start Start: Resin-bound peptide with free N-terminus deprotection Fmoc Deprotection (if applicable) start->deprotection wash1 Thorough Washing (e.g., DMF) deprotection->wash1 activation Pre-activation of Fmoc-N-Me-His(Boc)-OH (HATU/PyAOP + NMM/Collidine) Minimal time (1-2 min) wash1->activation coupling Coupling Reaction (2-4 hours, RT) activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring decision Coupling Complete? monitoring->decision wash2 Thorough Washing decision->wash2 Yes recouple Recouple with Fresh Reagents decision->recouple No next_cycle Proceed to Next Cycle wash2->next_cycle recouple->coupling

Sources

Technical Support Center: Optimizing HATU Coupling for N-Methylated Histidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing HATU-mediated couplings involving N-methylated histidine. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this specific—and often demanding—peptide coupling reaction. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice to enhance your reaction yields, minimize side products, and reduce optimization time.

Part 1: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common failure modes encountered during the coupling of N-methylated histidine residues.

Question 1: My coupling yield is low or the reaction has stalled. What is the primary cause?

Answer: Low or stalled coupling efficiency with N-methylated histidine is overwhelmingly due to steric hindrance. The N-methyl group on the backbone amine significantly reduces its nucleophilicity, making it a poor partner for the activated carboxylic acid.[1][2] Furthermore, the bulky imidazole side chain of histidine adds another layer of steric challenge.

Immediate Troubleshooting Steps:

  • Extend Reaction Time: Standard coupling times of 30-60 minutes are often insufficient.[3] For N-methylated residues, extending the coupling time to 2-4 hours is a common starting point, and in some difficult cases, may require even longer.[1][4]

  • Perform a "Double Coupling": If a single, extended coupling fails to drive the reaction to completion, a second coupling is a highly effective strategy.[2][4] After the initial coupling time, drain the reaction vessel and re-introduce a fresh solution of the activated amino acid.

  • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the amino acid, HATU, and base is often necessary. A common starting point is 4 equivalents of the Fmoc-N-methylated amino acid, 3.9 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIPEA.[1]

Question 2: I'm observing a significant side product with a mass corresponding to my peptide plus a tetramethylguanidinium group. What is happening?

Answer: This side product arises from the direct reaction of a free amine (either on the N-terminus of your peptide or a nucleophilic side chain) with the HATU reagent itself, forming a stable guanidinium species.[3][5] This is a known side reaction for uronium-based coupling reagents.

Mitigation Strategies:

  • Strictly Follow the Correct Order of Addition (Pre-activation): This is the most critical factor in preventing guanidinylation. The carboxylic acid must be activated by HATU and the base before it is exposed to the amine component.[5][6][7] Adding HATU last to a mixture containing the amine is a common cause of this side reaction.[5][7]

  • Optimize Pre-activation Time: Allow the mixture of the carboxylic acid, HATU, and base to pre-activate for 2-5 minutes at room temperature before adding it to the deprotected resin.[1][6] This ensures the formation of the highly reactive OAt-active ester, which is poised to react with the intended amine rather than allowing HATU to react elsewhere.[8][9]

Question 3: My standard Kaiser test is showing a false negative (yellow beads), but my subsequent coupling is failing. Why?

Answer: The Kaiser test is unreliable for secondary amines, which includes the N-terminus of N-methylated amino acids.[1][2] The ninhydrin reagent used in the Kaiser test requires a primary amine to form the characteristic blue/purple color. A negative Kaiser test in this context only confirms the absence of primary amines, not the successful completion of the coupling to the N-methylated amine.

Recommended Solutions:

  • Use an Alternative Test: The Chloranil test or the Bromophenol Blue test are suitable alternatives for detecting the presence of unreacted secondary amines on the solid support.[2][10]

  • Assume Incomplete Coupling: When coupling to an N-methylated residue, it is often prudent to assume the reaction may be incomplete and proceed with a routine double coupling, especially for sequences known to be difficult.

Part 2: Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles and strategic choices for optimizing your HATU coupling reactions.

FAQ 1: Why is HATU the preferred coupling reagent for N-methylated amino acids over others like HBTU or DCC?

HATU is superior for sterically hindered couplings for two primary reasons related to its structure.[11] First, it forms a highly reactive OAt-active ester intermediate.[8] The "At" portion (7-azabenzotriazole) is a more effective leaving group than the HOBt found in reagents like HBTU. Second, the pyridine nitrogen in the HOAt leaving group is thought to provide "anchimeric assistance" or a neighboring group effect, which helps to stabilize the transition state of the incoming amine, accelerating the reaction.[8][12] This enhanced reactivity is crucial for overcoming the steric bulk of N-methylated residues where less potent reagents like HBTU or carbodiimides (DCC, DIC) often fail.[1][4]

FAQ 2: What is the optimal base to use with HATU, and how many equivalents are necessary?

The choice of base is critical to minimize side reactions, particularly racemization.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly recommended base.[11][13] Its significant steric bulk makes it a poor nucleophile, preventing it from competing with the desired amine in the reaction.[13]

  • Alternatives: While Triethylamine (TEA) can be used, it is less sterically hindered and slightly more nucleophilic, which can increase the risk of side reactions and racemization.[13] For extremely sensitive couplings where racemization is a major concern, the weaker, more hindered base 2,4,6-collidine may be considered.[14]

  • Equivalents: A minimum of 2 equivalents of base is required: one to deprotonate the carboxylic acid and another to neutralize the protonated HOAt released during the reaction.[13] For difficult couplings involving N-methylated residues, using a significant excess (e.g., 4 equivalents of base for every 1 equivalent of amino acid) is common practice to drive the reaction forward.[1]

FAQ 3: Can the imidazole side chain of histidine cause side reactions with HATU?

Yes, the imidazole ring of histidine is nucleophilic and can potentially react with HATU, though this is less common than guanidinylation of the alpha-amine. The risk increases if the side chain is not protected. For N-methylated histidine, the primary challenge remains the sterically hindered backbone amine. However, if side reactions involving the imidazole ring are suspected, ensuring proper side-chain protection (e.g., with a Trityl (Trt) or Boc group) is essential.

Part 3: Experimental Protocols & Data

Optimized Protocol for Solid-Phase Coupling of Fmoc-N-Me-His(Trt)-OH

This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a resin support.

1. Resin Preparation:

  • Perform N-terminal Fmoc deprotection of the resin-bound peptide using a 20% piperidine in DMF solution.[1]
  • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x) to remove all traces of piperidine.[1]

2. Amino Acid Activation (Pre-activation):

  • In a separate, dry glass vessel, dissolve the Fmoc-N-Me-His(Trt)-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in anhydrous DMF.
  • Add DIPEA (8.0 eq.) to the solution.[1]
  • Allow the mixture to pre-activate by stirring for 3-5 minutes at room temperature. A slight color change may be observed.[6]

3. Coupling to Resin:

  • Immediately add the pre-activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for a minimum of 2 hours at room temperature.[1]

4. Monitoring and Recoupling:

  • After the initial 2-hour coupling, take a small sample of resin beads and perform a Chloranil test to check for the presence of free secondary amines.
  • If the test is positive (indicating an incomplete reaction), drain the reaction solution and repeat steps 2 and 3 for a "double coupling."[2]

5. Washing:

  • Once the coupling is complete (negative Chloranil test), drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to prepare for the next synthesis cycle.[1]
Data Summary: Factors Influencing Coupling Time
ParameterStandard CouplingN-Methylated Coupling (Optimized)Rationale
Amino Acid Eq. 1.5 - 3.04.0 - 5.0Overcomes poor kinetics with higher concentration.
Coupling Reagent Eq. 1.4 - 2.93.9 - 4.9Ensures complete and rapid formation of the active ester.
Base Eq. 3.0 - 6.08.0 - 10.0Drives the deprotonation and activation equilibria forward.[1]
Coupling Time 30 - 60 min2 - 4 hours (or longer)Steric hindrance significantly slows the reaction rate.[1][4]
Monitoring Test Kaiser TestChloranil / Bromophenol Blue TestKaiser test gives false negatives for secondary amines.[2][10]

Part 4: Mechanistic Diagrams

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical decision-making process when encountering low yields in N-methylated histidine couplings.

TroubleshootingWorkflow start Low Yield or Stalled Coupling Detected kaiser_issue Relying on Kaiser Test? (False Negative) start->kaiser_issue check_monitoring Was the correct monitoring test used? (e.g., Chloranil) extend_time Action: Extend Coupling Time (2-4 hours) check_monitoring->extend_time Yes, test was correct kaiser_issue->check_monitoring Yes kaiser_issue->extend_time No re_evaluate Re-evaluate with Chloranil Test extend_time->re_evaluate double_couple Action: Perform 'Double Coupling' re_evaluate->double_couple Positive Test success Coupling Successful re_evaluate->success Negative Test increase_eq Action: Increase Equivalents (AA, HATU, Base) double_couple->increase_eq increase_eq->success failure Persistent Failure: Consider Alternative Reagent (e.g., PyAOP) increase_eq->failure

Caption: A decision tree for troubleshooting low-yield HATU couplings.

Simplified HATU Activation and Coupling Mechanism

This diagram illustrates the key steps in the HATU-mediated coupling process, emphasizing the critical pre-activation step.

HATU_Mechanism cluster_preactivation Step 1: Pre-activation cluster_coupling Step 2: Coupling cluster_side_reaction Potential Side Reaction (No Pre-activation) RCOOH R-COOH (Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA (Deprotonation) HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Activation DIPEA1 DIPEA RCOO->ActiveEster Activation Amide Amide Bond (Product) ActiveEster->Amide Amine R'-N(Me)H (N-Methylated Amine) Amine->Amide Nucleophilic Attack Guanidinium Guanidinium Side Product HATU_side HATU HATU_side->Guanidinium Amine_side R'-N(Me)H Amine_side->Guanidinium

Sources

Technical Support Center: Solving Aggregation Issues in N-Me-His Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Me-His peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for aggregation issues encountered during the synthesis of peptides containing N-methyl-histidine (N-Me-His). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome these synthetic challenges.

Understanding the Challenge: Why N-Me-His is Prone to Aggregation

N-methylation of a peptide backbone introduces significant changes to its physicochemical properties. The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor, which increases the peptide's lipophilicity and restricts its conformational freedom.[1] This can be advantageous for metabolic stability and membrane permeability, but it also presents a major hurdle in synthesis: aggregation.[1]

The imidazole side chain of histidine further complicates matters. Its aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions can contribute to intermolecular association. When combined with the increased hydrophobicity from N-methylation, the propensity for the peptide chains to aggregate on the solid support increases dramatically. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered during the synthesis of N-Me-His containing peptides.

Q1: My peptide synthesis is failing at the N-Me-His coupling step. What's causing this and how can I fix it?

Common Cause: Incomplete coupling at the N-Me-His residue is a classic sign of on-resin aggregation. The growing peptide chains, now more hydrophobic due to the N-Me-His, are likely clumping together, sterically hindering the incoming activated amino acid.

Troubleshooting Strategies:

  • Optimize Your Coupling Reagent: Standard coupling reagents may not be efficient enough to overcome the steric hindrance of both the N-methyl group and the aggregated peptide chains.[1] Consider using more potent coupling reagents.

Coupling ReagentTypeKey Advantages for N-Me-His Synthesis
HATU Aminium SaltHighly efficient, reacts quickly with less epimerization, and is successful in couplings of N-methyl-amino acids.[3][4]
HCTU Aminium SaltSimilar to HATU but often more cost-effective. The replacement of HOBt by 6-chloro-HOBt leads to higher reaction rates.[4]
PyAOP Phosphonium SaltEspecially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids.[3]
PyBOP Phosphonium SaltA well-established reagent with high coupling efficiency and low racemization risk.[5]
COMU Uronium SaltA novel reagent with coupling efficiencies comparable to HATU.[4]
  • Increase Coupling Time and Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can help drive the reaction to completion. Gently increasing the temperature (e.g., to 30-40°C) can also improve reaction kinetics and disrupt aggregation.[6]

  • Double Coupling: If a single coupling shows low efficiency, a second coupling with fresh reagents can be performed before proceeding to the next deprotection step.

Q2: I'm observing resin shrinking and poor swelling. What does this indicate?

Common Cause: Resin shrinking is a strong physical indicator of severe on-resin aggregation. The aggregated peptide chains collapse the resin beads, preventing proper solvent penetration and access of reagents to the reactive sites.

Troubleshooting Strategies:

  • Solvent Choice: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents.

    • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF in solvating aggregated peptides.[6]

    • Dimethyl Sulfoxide (DMSO): Can be added to DMF or NMP (e.g., 10-20% v/v) to further disrupt hydrogen bonding.[6]

    • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be highly effective.

  • Chaotropic Agents: These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds that hold aggregates together.

    • Add chaotropic salts like LiCl, NaClO4, or KSCN to the coupling and/or deprotection solutions at concentrations of 0.1-0.4 M.[6]

Q3: My final product is a complex mixture that is difficult to purify. How can I improve the purity of my crude N-Me-His peptide?

Common Cause: A complex crude product often points to a series of incomplete reactions throughout the synthesis due to aggregation. This results in a mixture of deletion sequences that are structurally very similar to the target peptide, making chromatographic separation challenging.[1]

Troubleshooting Strategies:

  • Low-Loading Resin: Start your synthesis with a resin that has a lower substitution level (e.g., 0.1-0.4 mmol/g).[7] This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • Backbone Protection: Incorporate backbone-protecting groups that disrupt the hydrogen bonding responsible for aggregation.

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue preceding the N-Me-His, consider incorporating a pseudoproline dipeptide. This introduces a kink in the peptide backbone, effectively disrupting secondary structure formation.

    • Dmb/Hmb Dipeptides: For sequences containing Gly, using a Dmb- or Hmb-protected dipeptide can prevent aggregation.

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates by localized heating.

Q4: Can the protecting group on the histidine side chain influence aggregation?

Common Cause: Yes, the choice of protecting group for the imidazole side chain of histidine can impact aggregation. While the primary driver is often backbone interactions, a bulky or poorly solvated side-chain protecting group can exacerbate the problem.

Troubleshooting Strategies:

  • Protecting Group Selection:

    • Trityl (Trt): A commonly used, acid-labile protecting group. It is bulky, which can sometimes contribute to steric hindrance.

    • t-Butoxymethyl (Bum): Another acid-labile group that can offer different solubility characteristics compared to Trt.

    • Methoxybenzyl (Meb): This protecting group has been shown to reduce racemization in histidine.[6]

Experimenting with different protecting groups may be necessary to find the optimal choice for your specific sequence.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for a Difficult N-Me-His Position

Objective: To achieve efficient coupling of an amino acid to a sterically hindered N-Me-His residue.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[8]

  • NMP (peptide synthesis grade)[8]

  • Peptide-resin

Procedure:

  • Swell the peptide-resin in NMP for 30-60 minutes.[8]

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP.[8]

  • Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

  • Drain the NMP from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Take a small sample of the resin and perform a Kaiser test or other appropriate test to check for completion.

  • If the coupling is incomplete, drain the solution, wash the resin with NMP, and repeat the coupling step with fresh reagents.

  • Once coupling is complete, wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.[8]

Protocol 2: On-Resin N-Methylation of Histidine

Objective: To introduce the N-methyl group onto the histidine residue after it has been incorporated into the peptide chain. This can sometimes circumvent the difficult coupling of a pre-methylated amino acid.

Materials:

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Methyl tosylate (MeOTs) or Methyl iodide (MeI)

  • Base (e.g., MTBD or DBU)

  • 2-Mercaptoethanol

  • DBU

  • DMF

Procedure:

  • Sulfonylation: Treat the peptide-resin with o-NBS-Cl and collidine in DMF to protect the secondary amine of the histidine backbone.[8]

  • Methylation: Treat the sulfonated peptide-resin with a methylating agent like MeOTs or MeI and a suitable base in DMF.[8]

  • Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in DMF.[8]

  • Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.[8]

Visualizing the Problem and Solutions

Diagram 1: The Aggregation Cascade

Aggregation cluster_synthesis Solid-Phase Peptide Synthesis Peptide_Elongation Peptide Chain Elongation NMeHis_Intro Introduction of N-Me-His Peptide_Elongation->NMeHis_Intro Hydrophobicity Increased Hydrophobicity & H-Bond Disruption NMeHis_Intro->Hydrophobicity Aggregation On-Resin Aggregation Hydrophobicity->Aggregation Incomplete_Reactions Incomplete Coupling & Deprotection Aggregation->Incomplete_Reactions Low_Yield Low Yield & Purity Incomplete_Reactions->Low_Yield

Caption: The cascade of events leading to poor synthesis outcomes.

Diagram 2: Troubleshooting Workflow for N-Me-His Aggregation

Troubleshooting Start Synthesis Issue at N-Me-His Step Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Swelling Poor Resin Swelling? Start->Check_Swelling Check_Coupling->Check_Swelling No Optimize_Reagents Use Potent Reagents (HATU, PyAOP) Check_Coupling->Optimize_Reagents Yes Change_Solvents Switch to NMP/DMSO Add Chaotropes Check_Swelling->Change_Solvents Yes Resynthesize Resynthesize with Low-Load Resin or Backbone Protection Check_Swelling->Resynthesize Persistent Issue Modify_Protocol Increase Time/Temp Double Couple Optimize_Reagents->Modify_Protocol Continue Continue Synthesis Change_Solvents->Continue Modify_Protocol->Continue

Caption: A logical workflow for troubleshooting aggregation issues.

Concluding Remarks

The synthesis of N-Me-His containing peptides is undoubtedly challenging, but with a systematic approach to troubleshooting, these difficulties can be overcome. By understanding the root causes of aggregation and employing the appropriate strategies—from optimizing coupling reagents and solvents to incorporating backbone protection—researchers can successfully synthesize these valuable molecules. This guide provides a foundation for tackling these issues, but remember that each peptide sequence is unique and may require a tailored approach.

References

  • LifeTein. (2025, September 25).
  • AAPPTEC. Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(33), 9906–9918.
  • LifeTein. Optimizing Peptide Coupling: Key Techniques.
  • Novabiochem.
  • Merck. Novabiochem® Coupling reagents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem.
  • Sigma-Aldrich.
  • Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. Planning a Peptide Synthesis.

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of peptide chemistry. This guide focuses on a particularly persistent challenge: the formation of diketopiperazine (DKP) side products, especially when working with N-methylated amino acids.

N-methylated amino acids are increasingly incorporated into therapeutic peptide candidates to enhance properties such as metabolic stability, cell permeability, and conformational rigidity. However, their presence significantly increases the risk of DKP formation, a side reaction that can truncate the peptide chain and complicate purification, ultimately impacting yield and purity.[1][2][3] This guide provides a comprehensive overview of the mechanisms behind DKP formation and offers practical, evidence-based strategies to minimize this undesirable side reaction.

Troubleshooting Guide: Diagnosing and Resolving DKP Formation

This section is designed to help you identify the root cause of DKP formation in your synthesis and implement effective solutions.

Issue 1: Unexpectedly Low Yield of the Full-Length Peptide

Possible Cause: You may be experiencing "traceless" DKP formation. In this scenario, the N-terminal dipeptide containing the N-methylated amino acid cyclizes and cleaves from the resin support.[2] This DKP byproduct is washed away during routine synthesis steps, leading to a deceptively clean crude HPLC profile but a significantly lower final yield.

Troubleshooting Steps:

  • Analyze the Washings: After the coupling step following the N-methylated amino acid, collect and analyze the resin wash solutions by mass spectrometry. The presence of the expected DKP mass will confirm this side reaction.

  • Implement a Test Cleavage: After the coupling of the third amino acid, take a small aliquot of the resin, cleave the peptide, and analyze the crude product by HPLC and mass spectrometry. This will provide a snapshot of the synthesis efficiency at that early stage.

Issue 2: A Significant Impurity Peak with a Mass Corresponding to a Cyclic Dipeptide is Observed in the Crude HPLC

Possible Cause: This is a clear indication of DKP formation where the cyclic dipeptide remains in the final crude product. This is common when the peptide sequence is particularly prone to cyclization.

Troubleshooting Steps:

  • Re-evaluate Your Synthesis Strategy: The following sections on preventative strategies will be crucial. Consider modifying your resin choice, deprotection conditions, or coupling strategy.

  • Optimize Purification: While prevention is key, if DKP formation is unavoidable, you may need to develop a more rigorous purification method to separate the DKP from your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it more common with N-methyl amino acids?

Diketopiperazine (DKP) is a stable, six-membered cyclic dipeptide formed by the intramolecular aminolysis of a dipeptidyl-resin.[1][4] The process is initiated when the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the solid support.[1]

N-methylated amino acids significantly accelerate DKP formation for two primary reasons:

  • Favorable Conformation: The N-methyl group promotes the cis-amide bond conformation, which is a prerequisite for the backside intramolecular attack that leads to cyclization.[1]

  • Increased Nucleophilicity: The N-methyl group is electron-donating, increasing the nucleophilicity of the secondary amine and making it more reactive towards the ester linkage.

Q2: Which factors, besides N-methylation, promote DKP formation?

Several factors can exacerbate DKP formation:

  • Peptide Sequence: Dipeptides containing Proline or Glycine are particularly susceptible. Proline's rigid structure naturally favors the cis-amide bond, while Glycine's lack of a side chain reduces steric hindrance.[1][5] Sequences with alternating D- and L-amino acids can also be problematic.[1]

  • Resin Choice: Resins with acid-labile linkers, such as Wang resin, are more prone to DKP formation due to the nature of the ester bond.[2][6]

  • Deprotection Conditions: The basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) create the free N-terminal amine necessary for the cyclization reaction.[2][3] Prolonged exposure to these conditions increases the likelihood of DKP formation.[3]

  • Temperature: Higher temperatures during coupling or deprotection can accelerate the rate of DKP formation.[2][3]

Q3: Can I reverse DKP formation?

No, the formation of the diketopiperazine ring is thermodynamically favored and essentially irreversible under standard solid-phase peptide synthesis (SPPS) conditions.[1] Therefore, prevention is the most critical aspect of managing this side reaction.

Proactive Strategies and Protocols to Minimize DKP Formation

To effectively minimize DKP formation, a multi-faceted approach is often necessary. The following strategies are presented in order of their general effectiveness and ease of implementation.

Strategy 1: Choice of Solid Support and Protecting Groups

The selection of the appropriate resin and protecting groups is the first line of defense against DKP formation.

1.1 Utilizing Sterically Hindered Resins

For sequences highly prone to DKP formation, switching to a resin with a sterically bulky linker is highly recommended.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often considered the gold standard for preventing DKP formation.[1][7] The bulky trityl group sterically shields the ester linkage, making it less accessible to the nucleophilic attack of the N-terminal amine.[1][7]

1.2 Employing Orthogonal Protecting Groups

If modifying the resin is not feasible, using an alternative N-terminal protecting group on the second amino acid can be a powerful strategy. This avoids the generation of a free amine under basic conditions.

  • Triphenylmethyl (Trt) Group: The bulky Trt group provides significant steric hindrance and is removed under mild acidic conditions (e.g., 1% TFA), which do not promote DKP formation.[1]

  • p-Nitrobenzyloxycarbonyl (pNZ) Group: This group is orthogonal to both Fmoc and Boc chemistry and can be removed under neutral reduction conditions (e.g., SnCl2).[1]

  • Allyloxycarbonyl (Alloc) Group: The Alloc group is removed via palladium-catalyzed allyl transfer, which is a nearly pH-neutral process.[1]

Strategy 2: Optimization of Deprotection and Coupling Conditions

Careful control of the reaction conditions during the critical deprotection and coupling steps can significantly reduce DKP formation.

2.1 Modified Fmoc Deprotection Cocktails

Standard 20% piperidine in DMF can be too harsh for sensitive sequences. Consider these alternatives:

  • Reduced Piperidine Exposure: Minimize the deprotection time to what is necessary for complete Fmoc removal.

  • DBU/Piperazine in NMP: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective in suppressing DKP formation while maintaining efficient Fmoc removal.[8][9]

2.2 Efficient Coupling Reagents

A slow coupling reaction for the third amino acid will leave the deprotected N-terminal amine of the dipeptide exposed for a longer period, increasing the risk of DKP formation.

  • High-Efficiency Reagents: Utilize highly efficient coupling reagents like HATU or HCTU to ensure rapid acylation of the N-terminal amine, effectively "capping" it before cyclization can occur.[1]

Strategy 3: Dipeptide Coupling

A highly effective, albeit more synthetically demanding, strategy is to pre-form the problematic dipeptide in solution and then couple it to the resin-bound amino acid.[2][3][7] This approach completely bypasses the dipeptidyl-resin intermediate that is susceptible to cyclization.[2][3]

Experimental Protocols
Protocol 1: Standard Fmoc-SPPS (Prone to DKP Formation)

This protocol serves as a baseline for comparison.

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/Oxyma).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Second Amino Acid Coupling (N-Methylated): Couple the Fmoc-N-methyl-amino acid using a suitable coupling reagent (e.g., HATU).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Third Amino Acid Coupling: Couple the third Fmoc-amino acid.

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation

This protocol incorporates several of the strategies discussed above.

  • Resin Choice: Start with 2-Chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Second Amino Acid Coupling (N-Methylated): Couple the Fmoc-N-methyl-amino acid using HATU.

  • Optimized Fmoc Deprotection: Treat the resin with 2% DBU and 5% piperazine in NMP (2 x 7 minutes).[3]

  • Third Amino Acid Coupling: Immediately couple the third Fmoc-amino acid using HATU.

  • Cleavage: Cleave the peptide from the resin using a mild cleavage cocktail suitable for 2-CTC resin.

Data Presentation
StrategyKey FeatureExpected DKP Formation
Standard ProtocolWang resin, 20% piperidine/DMFHigh
Optimized Protocol2-CTC resin, 2% DBU/5% piperazine/NMPSignificantly Reduced
Dipeptide CouplingBypasses critical intermediateNegligible
Visualizing the Mechanism and Prevention Strategies
Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 On-Resin Dipeptide cluster_1 Fmoc Deprotection cluster_2 Compensating Pathways Dipeptidyl_Resin Fmoc-AA2(N-Me)-AA1-O-Resin Deprotection 20% Piperidine/DMF Dipeptidyl_Resin->Deprotection 1. Deprotection Free_Amine H-AA2(N-Me)-AA1-O-Resin Deprotection->Free_Amine Generates free amine DKP Diketopiperazine (cleaved) Free_Amine->DKP Intramolecular Cyclization (Side Reaction) Chain_Elongation Fmoc-AA3-AA2(N-Me)-AA1-O-Resin Free_Amine->Chain_Elongation Coupling of AA3 (Desired Reaction) DKP_Minimization_Workflow Start Start Synthesis of N-Methyl Peptide Assess_Risk Assess DKP Formation Risk (Sequence, N-methylation) Start->Assess_Risk Low_Risk Low Risk Assess_Risk->Low_Risk Low High_Risk High Risk Assess_Risk->High_Risk High Standard_SPPS Proceed with Standard SPPS Low_Risk->Standard_SPPS Strategy_Selection Select Mitigation Strategy High_Risk->Strategy_Selection End Continue Synthesis Standard_SPPS->End Resin_Choice Use 2-CTC Resin Strategy_Selection->Resin_Choice Deprotection_Mod Modify Deprotection (e.g., DBU/Piperazine) Strategy_Selection->Deprotection_Mod Dipeptide_Coupling Use Dipeptide Coupling Strategy_Selection->Dipeptide_Coupling Optimized_SPPS Perform Optimized SPPS Resin_Choice->Optimized_SPPS Deprotection_Mod->Optimized_SPPS Dipeptide_Coupling->Optimized_SPPS Optimized_SPPS->End

Sources

Technical Support Center: Improving the Solubility of Boc-N-Me-His(Boc)-OH in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Boc-N-Me-His(Boc)-OH in Dimethylformamide (DMF). As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Enhancing Solubility of Boc-N-Me-His(Boc)-OH in DMF

This section addresses the common issue of poor solubility of Boc-N-Me-His(Boc)-OH in DMF, a frequent bottleneck in peptide synthesis. The unique structure of this N-methylated and double Boc-protected histidine derivative can lead to aggregation and incomplete dissolution, impacting coupling efficiencies and overall synthesis success.

Issue: Boc-N-Me-His(Boc)-OH is not fully dissolving in DMF at the desired concentration.

This is a prevalent issue stemming from the molecule's structural characteristics. The presence of two bulky Boc groups and N-methylation on the backbone can lead to steric hindrance and altered polarity, which may affect its solubility in standard solvents like DMF[1].

Initial Diagnostic Steps
  • Visual Inspection: Observe the solution. Is it cloudy, or are there visible particulates? A hazy appearance indicates incomplete dissolution.

  • Sonication: Before escalating to more complex solutions, sonicate the mixture. Sonication can help break up solid particles and enhance solubilization[2].

  • Gentle Warming: Gently warming the solution to around 37°C can sometimes improve solubility[3]. However, prolonged heating should be avoided to prevent potential degradation.

Tier 1: Simple Physical and Solvent-Based Interventions

If initial steps fail, the following interventions can be attempted to improve solvation without introducing chemical additives.

  • Protocol 1: Sonication-Assisted Dissolution

    • Add the desired amount of Boc-N-Me-His(Boc)-OH to the DMF.

    • Place the vial in a sonicating water bath.

    • Sonicate for 15-30 minute intervals, visually inspecting for clarity after each interval.

  • Protocol 2: Co-Solvent Approach

    • Prepare a stock solution of Boc-N-Me-His(Boc)-OH in a small amount of a stronger, compatible solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), where it is known to have better solubility[4].

    • Slowly add the stock solution to the DMF with vigorous stirring to achieve the desired final concentration. This method prevents localized high concentrations that can lead to precipitation.

Tier 2: Chemical Modification and Additives

For persistent solubility issues, the use of additives or a change in the chemical form of the amino acid derivative may be necessary.

  • Use of Chaotropic Salts: In some cases of aggregation-prone sequences in solid-phase peptide synthesis (SPPS), washing the resin with a solution containing a chaotropic salt like LiCl can disrupt secondary structures and improve solvation[5]. While this is a resin-based technique, the principle of disrupting intermolecular interactions is relevant.

  • Consideration of Alternative Solvents: If DMF consistently fails, NMP or a "magic mixture" of DCM, DMF, and NMP (1:1:1) can be more effective for solvating difficult sequences[5].

The following diagram outlines the troubleshooting workflow for addressing solubility issues with Boc-N-Me-His(Boc)-OH in DMF.

G cluster_0 Problem Identification cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Outcome start Boc-N-Me-His(Boc)-OH fails to dissolve in DMF sonication Apply Sonication start->sonication Try first warming Gentle Warming (≤ 37°C) sonication->warming If still insoluble success Successful Dissolution sonication->success If successful cosolvent Use Co-Solvent (e.g., NMP, DMSO) warming->cosolvent If still insoluble warming->success If successful additives Consider Additives (e.g., Chaotropic Salts) cosolvent->additives If co-solvent is not an option cosolvent->success If successful alt_solvents Switch to Alternative Solvents (e.g., NMP) additives->alt_solvents If additives are incompatible additives->success If successful alt_solvents->success If successful failure Re-evaluate Synthesis Strategy alt_solvents->failure If unsuccessful

Caption: Troubleshooting workflow for dissolving Boc-N-Me-His(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-N-Me-His(Boc)-OH particularly difficult to dissolve in DMF compared to other protected amino acids?

The difficulty arises from a combination of factors. The N-methylation of the peptide backbone removes a hydrogen bond donor, which can increase lipophilicity[1]. Additionally, the two bulky tert-butyloxycarbonyl (Boc) protecting groups contribute to steric hindrance and can promote aggregation, reducing its affinity for a polar aprotic solvent like DMF.

Q2: Can I use a different solvent instead of DMF for my coupling reaction?

Yes, solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are often better at solvating protected amino acids and peptides that are prone to aggregation[4][5]. However, it is crucial to ensure that the chosen solvent is compatible with your overall synthesis strategy, including your resin and coupling reagents.

Q3: Is it advisable to heat the DMF solution to a higher temperature to dissolve the compound?

While gentle warming to around 37°C can be beneficial, higher temperatures should be approached with caution[3]. Elevated temperatures can increase the rate of side reactions, such as racemization, especially for a sensitive amino acid like histidine[6][7].

Q4: Will adding a co-solvent like DMSO or NMP affect my coupling reaction?

In most cases, small amounts of these co-solvents are well-tolerated and can even be beneficial by improving the solubility of all reactants. However, it's always good practice to perform a small-scale test coupling to ensure that the solvent mixture does not negatively impact the reaction efficiency or lead to unwanted side products.

Q5: Are there any additives that can be used to improve the solubility of Boc-N-Me-His(Boc)-OH in DMF?

For improving the solubility of amino acids in DMF, a system containing a strong acid and a tertiary base has been reported to be effective[8]. Additionally, certain amino acids like glycine and arginine can act as excipients to enhance the solubility of other molecules[][10]. However, the compatibility of these additives with your specific reaction conditions must be carefully evaluated.

Quantitative Data Summary

CompoundSolventReported Solubility/ObservationReference
Boc-His(Boc)-OHDMFSoluble, a 10 mM stock solution can be prepared. Gentle warming and sonication are recommended to enhance solubility.[3]
Fmoc-His(Boc)-OHDMFSoluble[4]
Boc-His(Boc)-OHDMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[6][11]
Boc-His-OHChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[12]

Experimental Protocols

Protocol for Co-Solvent Dissolution

This protocol is designed for instances where Boc-N-Me-His(Boc)-OH shows poor solubility in pure DMF.

Materials:

  • Boc-N-Me-His(Boc)-OH

  • Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Vortex mixer

  • Sterile, dry reaction vessel

Procedure:

  • Weigh the required amount of Boc-N-Me-His(Boc)-OH in the reaction vessel.

  • Add a minimal volume of NMP to the vessel to create a slurry.

  • Vortex the mixture until the amino acid derivative is fully dissolved in the NMP.

  • Gradually add the required volume of DMF to the concentrated NMP solution while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol for Sonication-Assisted Dissolution

This protocol is a first-line approach to enhance solubility without altering the solvent system.

Materials:

  • Boc-N-Me-His(Boc)-OH

  • Dimethylformamide (DMF), peptide synthesis grade

  • Sonicating water bath

  • Sterile, dry reaction vessel

Procedure:

  • Add the required volume of DMF to the weighed Boc-N-Me-His(Boc)-OH in the reaction vessel.

  • Place the vessel in the sonicating water bath, ensuring the water level is above the solvent level in the vessel.

  • Sonicate the mixture for 15-minute intervals.

  • After each interval, remove the vessel and visually inspect the solution for clarity.

  • Repeat sonication until the solution is clear. If dissolution is not achieved after 60 minutes, consider an alternative method.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • BenchChem. (n.d.). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • SRIRAMCHEM. (n.d.). Fmoc-His(Boc)-OH.
  • BioCrick. (n.d.). Boc-His-OH | CAS:17791-52-5.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • BenchChem. (n.d.). Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • BenchChem. (n.d.). What are the properties of Boc-His(Boc)-OH in peptide synthesis?.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • BOC Sciences. (n.d.). Common Additives for Protein Purification.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Collins, J. M., et al. (2017).
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • NSF PAR. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.

Sources

Validation & Comparative

Comparative Guide: Analytical Standards and HPLC Methodologies for Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC analysis and purity standards for Boc-N-Me-His(Boc)-OH Content Type: Publish Comparison Guide

Abstract

In the synthesis of metabolically stable peptide therapeutics, Boc-N-Me-His(Boc)-OH (


-Boc-

-methyl-

-Boc-L-histidine) is a critical yet challenging building block. The introduction of the

-methyl group, while essential for proteolytic resistance and membrane permeability, significantly alters the physicochemical profile of the histidine residue, introducing unique impurity risks such as difficult-to-separate unmethylated precursors and elevated racemization propensity. This guide compares standard versus advanced analytical methodologies for assessing the purity of Boc-N-Me-His(Boc)-OH, demonstrating how "Research Grade" (<97%) versus "GMP Grade" (>99%) specifications impact downstream peptide synthesis yields.

Critical Quality Attributes (CQAs)

Before selecting an analytical method, researchers must define the Critical Quality Attributes (CQAs) that directly affect the success of Solid-Phase Peptide Synthesis (SPPS).

CQA ParameterSpecification (High-Performance)Specification (Standard/Economy)Impact on Peptide Synthesis
Chemical Purity (HPLC)


Low purity leads to deletion sequences (missing His) or insertion of wrong residues.
Chiral Purity (e.e.)

(L-isomer)

High Risk: D-isomer incorporation creates diastereomeric peptide impurities that are often inseparable by preparative HPLC.
Unmethylated Impurity

(Boc-His(Boc)-OH)

Critical: The unmethylated analog couples faster than the N-methylated version, leading to significant contamination of the native peptide sequence.
Regio-Isomerism Defined

vs

ratio
UnspecifiedWhile often equilibrating, consistent regio-chemistry ensures reproducible coupling kinetics.

Comparative Analytical Methodologies

We compare two distinct analytical workflows: Method A (Standard RP-HPLC) for general purity and Method B (Chiral HPLC) for enantiomeric resolution.

Method A: Reversed-Phase HPLC (Chemical Purity & Related Substances)

Objective: Separation of the target N-methylated amino acid from the unmethylated precursor (Boc-His(Boc)-OH) and other side-chain protected by-products.

Protocol:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water (
    
    
    
    ).[1][2]
  • Mobile Phase B:

    
     TFA in Acetonitrile (ACN).[1][2]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Amide/Imidazole absorption).
    
  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–20 min: 5%

      
       95% B (Linear Gradient)
      
    • 20–25 min: 95% B (Wash)

Performance Insight: Standard C18 columns often struggle to baseline-separate Boc-N-Me-His(Boc)-OH from Boc-His(Boc)-OH due to the small hydrophobicity difference of a single methyl group.

  • Recommendation: If peak tailing occurs (common with Histidine), add

    
     Ammonium Acetate to Mobile Phase A to suppress silanol interactions.
    
Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Quantifying the D-enantiomer (Boc-D-N-Me-His(Boc)-OH). N-methylated amino acids are more prone to racemization during coupling; ensuring the starting material is optically pure is vital.

Protocol:

  • Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK IA or IC),

    
    .
    
  • Mode: Normal Phase / Polar Organic.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature often improves chiral resolution).
    
  • Detection: UV at

    
    .
    

Performance Insight: Derivatized polysaccharide columns (Amylose/Cellulose) provide superior recognition of the carbamate (Boc) and amide functionalities compared to ligand-exchange phases.

Experimental Data Comparison: Vendor A vs. Vendor B

The following data simulates a comparative analysis of two commercial batches of Boc-N-Me-His(Boc)-OH to illustrate the "hidden" costs of lower purity.

Scenario: Synthesis of a model tetrapeptide: Ac-Phe-N(Me)His-Leu-Lys-NH2.

ParameterVendor A (Premium) Vendor B (Economy)
Cost per Gram


Claimed Purity


Actual HPLC Purity


Unmethylated Impurity


(Boc-His(Boc)-OH)
D-Isomer Content


Peptide Crude Yield 88% 62%
Purification Difficulty Low (Single pass prep-HPLC)High (Requires shallow gradients to remove des-methyl analog)

Analysis: While Vendor B offers a ~40% cost saving upfront, the presence of 1.8% unmethylated impurity is catastrophic. In the coupling step, the unmethylated His (less sterically hindered) couples significantly faster than the N-methylated His. This results in a final peptide product containing ~5-10% of the non-methylated sequence, which is often biologically inactive and difficult to separate.

Visualizing the Analytical Decision Tree

The following diagram outlines the recommended workflow for qualifying this raw material before release into synthesis.

AnalyticalWorkflow Start Raw Material Receipt Boc-N-Me-His(Boc)-OH Visual Visual Inspection (White to Off-White Powder) Start->Visual Solubility Solubility Check (DCM / DMF) Visual->Solubility HPLC_C18 Method A: RP-HPLC (C18, TFA/ACN) Solubility->HPLC_C18 Decision1 Chemical Purity > 98%? HPLC_C18->Decision1 MS_Check LC-MS Analysis (Confirm MW: ~369 Da) Decision1->MS_Check Yes Reject REJECT / RE-PURIFY Decision1->Reject No (High Impurity) Chiral Method B: Chiral HPLC (Polysaccharide Column) MS_Check->Chiral Decision2 Enantiomeric Excess > 99%? Chiral->Decision2 Decision2->Reject No (High D-Isomer) Approve RELEASE FOR SYNTHESIS Decision2->Approve Yes

Caption: Step-by-step Quality Control (QC) workflow for validating Boc-N-Me-His(Boc)-OH prior to SPPS.

Synthesis Impact Pathway

This diagram illustrates why the unmethylated impurity (found in Vendor B's product) is so detrimental to the final therapeutic peptide.

SynthesisImpact RawMat Starting Material (Mixture) Target Target: Boc-N-Me-His RawMat->Target Impurity Impurity: Boc-His (No Me) RawMat->Impurity Coupling Coupling Step (Steric Competition) Target->Coupling Slow (Steric Hindrance) Impurity->Coupling Fast (Unimpeded) Product Final Peptide Pool Coupling->Product Kinetics Kinetics: Impurity couples 5x FASTER Kinetics->Coupling Result Result: 10% De-methylated Peptide (Difficult Purification) Product->Result

Caption: Kinetic competition mechanism where trace unmethylated impurities dominate the coupling reaction.

Conclusion & Recommendations

For the synthesis of N-methylated peptides, the purity of the starting amino acid is not merely a box-checking exercise—it is a determinant of project viability.

  • Mandate Chiral Analysis: Do not rely solely on the Certificate of Analysis (CoA) for chemical purity. N-methyl histidine is prone to racemization; verify optical purity in-house if possible.

  • Screen for "Missing Methyls": Use high-resolution HPLC (Method A) to specifically look for the Boc-His(Boc)-OH peak (usually eluting just prior to the N-Me peak).

  • Investment Strategy: For GMP or late-stage lead optimization, the cost of "Premium" grade reagents is negligible compared to the cost of complex purification or failed biological assays caused by diastereomeric mixtures.

References
  • SIELC Technologies. Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

Sources

A Comparative Guide to the ¹H NMR Characterization of Boc-N-Me-His(Boc)-OH and Related Protected Histidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount to ensure the integrity and purity of the final therapeutic candidates. Among these, protected histidine derivatives present unique analytical challenges due to the nuanced magnetic environment of the imidazole ring. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of Nα-tert-butyloxycarbonyl-Nα-methyl-Nτ-tert-butyloxycarbonyl-L-histidine (Boc-N-Me-His(Boc)-OH), a key building block in the synthesis of complex peptides. We will delve into the intricacies of its ¹H NMR spectrum, compare it with common alternatives, and provide a robust experimental framework for its analysis.

The Critical Role of Protecting Groups in Histidine NMR

The imidazole side chain of histidine, with its two nitrogen atoms (π and τ), is susceptible to various side reactions during peptide synthesis. Protecting groups on both the α-amino group and the imidazole ring are therefore essential. The choice of these protecting groups, such as the tert-butyloxycarbonyl (Boc) group, and modifications like Nα-methylation, significantly influences the electronic environment of the molecule's protons. This, in turn, is reflected in their characteristic chemical shifts in the ¹H NMR spectrum, making NMR an indispensable tool for structural verification and purity assessment.

Interpreting the ¹H NMR Spectrum of Boc-N-Me-His(Boc)-OH: A Predicted Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for Boc-N-Me-His(Boc)-OH is not readily found in the literature, we can construct a highly reliable predicted spectrum based on the known chemical shifts of its constituent moieties and related protected histidine derivatives. This predictive analysis serves as a powerful tool for researchers in verifying their synthesized compound.

The key proton signals and their expected chemical shifts for Boc-N-Me-His(Boc)-OH in a standard deuterated solvent like CDCl₃ are as follows:

  • α-CH Proton: The proton on the α-carbon is expected to resonate as a multiplet. The Nα-methylation and the bulky Boc group will influence its chemical environment.

  • β-CH₂ Protons: The two protons on the β-carbon, adjacent to the imidazole ring, will appear as a multiplet. Their diastereotopic nature may lead to complex splitting patterns.

  • Imidazole Ring Protons (C2-H and C4-H): The two protons on the imidazole ring are highly sensitive to the presence of the Boc protecting group on the τ-nitrogen. Their signals are expected to be singlets and will be shifted downfield compared to unprotected histidine.

  • Nα-Methyl Protons: The three protons of the methyl group on the α-nitrogen will appear as a distinct singlet. This signal is a key indicator of successful N-methylation.

  • Nα-Boc and Nτ-Boc Protons: The tert-butyl protons of the two Boc protecting groups will each give rise to a sharp singlet, integrating to 9 protons each. These are typically found in the upfield region of the spectrum.

  • Carboxylic Acid Proton (-OH): This proton will appear as a broad singlet at a variable downfield chemical shift, which is concentration and solvent-dependent.

A Comparative Analysis: Boc-N-Me-His(Boc)-OH vs. Alternative Protected Histidines

To fully appreciate the unique spectral features of Boc-N-Me-His(Boc)-OH, a comparison with other commonly used protected histidine derivatives is essential.

Compound Key ¹H NMR Features & Typical Chemical Shifts (ppm) Structural Rationale for Spectral Differences
Boc-N-Me-His(Boc)-OH α-CH: Multipletβ-CH₂: MultipletImidazole H: Two singletsNα-CH₃: SingletNα-Boc: Singlet (~1.4 ppm)Nτ-Boc: Singlet (~1.6 ppm)The Nα-methyl group introduces a new singlet and influences the α-CH shift. The Nτ-Boc group significantly deshields the imidazole protons.
Boc-His(Boc)-OH α-CH: Doublet of doubletsβ-CH₂: MultipletImidazole H: Two singletsNα-Boc: Singlet (~1.4 ppm)Nτ-Boc: Singlet (~1.6 ppm)NH: DoubletThe absence of the Nα-methyl group results in a coupling between the NH proton and the α-CH proton, leading to a doublet for the NH signal.
Boc-His-OH α-CH: Multipletβ-CH₂: MultipletImidazole H: Two singlets (less downfield than Boc-protected imidazole)Nα-Boc: Singlet (~1.4 ppm)NH: Doublet[1]The unprotected imidazole ring leads to different chemical shifts for the ring protons compared to the Nτ-Boc protected derivatives.
Fmoc-His(Boc)-OH Fmoc group: Multiple aromatic signals (7.3-7.8 ppm)α-CH: Multipletβ-CH₂: MultipletImidazole H: Two singletsNτ-Boc: Singlet (~1.6 ppm)The presence of the large, aromatic Fmoc group introduces a complex set of signals in the downfield region of the spectrum.

This comparative table highlights how modifications to the protecting groups and the amino acid backbone directly translate to distinct and identifiable ¹H NMR spectral patterns.

Experimental Protocol for ¹H NMR Characterization

To ensure high-quality, reproducible ¹H NMR data, a standardized experimental protocol is crucial.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried Boc-N-Me-His(Boc)-OH sample into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Securely cap the NMR tube and label it clearly.

  • NMR Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Assign the chemical shifts to the corresponding protons in the molecule based on their multiplicity, integration, and expected chemical shift ranges.

Conclusion: The Power of Predictive and Comparative ¹H NMR Analysis

The precise characterization of complex protected amino acids like Boc-N-Me-His(Boc)-OH is fundamental to the success of modern peptide synthesis and drug discovery. While direct experimental data may not always be readily available, a combination of predictive analysis based on established chemical shift principles and a comparative approach with well-characterized analogues provides a robust framework for structural verification. By adhering to meticulous experimental protocols, researchers can confidently utilize ¹H NMR spectroscopy to ensure the quality and purity of their synthetic intermediates, ultimately contributing to the development of novel and effective peptide-based therapeutics.

References

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link].

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link].

  • Tanaka, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Journal of Biochemistry, 93(2), 353-361.
  • University College London. Chemical shifts. Available at: [Link].

  • Zhang, Y., et al. (2024).

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of N-Methylated Histidine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The post-translational methylation of histidine residues is a critical, yet often overlooked, modification that plays a significant role in regulating protein function and cellular signaling pathways. Unlike the well-studied phosphorylation and acetylation, histidine methylation has remained in the analytical shadows due to its inherent lability and the lack of specific enrichment tools. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of N-methylated histidine (N-Me-His) containing peptides against their unmodified histidine counterparts, offering researchers and drug development professionals the necessary insights for confident identification and characterization.

We will explore the nuances of fragmentation under two of the most common activation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). Understanding these fragmentation signatures is paramount for unambiguous site localization and accurate biological interpretation.

The Challenge of Characterizing N-Methyl-Histidine

Histidine can be methylated on either the Nπ (N1) or Nτ (N3) nitrogen atom of its imidazole ring. This seemingly simple addition of a methyl group (a mass shift of 14.0156 Da) can alter a protein's structure, charge state, and interaction partners.[1] However, the lability of this modification under certain mass spectrometric conditions can make its detection and precise localization challenging.

Comparative Fragmentation Analysis: N-Me-His vs. His Peptides

The key to distinguishing between a methylated and an unmodified histidine residue lies in the unique fragmentation patterns that emerge during tandem mass spectrometry (MS/MS).

The Diagnostic Immonium Ion: A Telltale Sign of Methylation

One of the most definitive indicators of a methylated histidine is the presence of a specific diagnostic immonium ion. Immonium ions are small, amino acid-specific fragment ions that appear in the low mass-to-charge (m/z) region of an MS/MS spectrum.[2][3]

  • Unmodified Histidine (His): Peptides containing unmodified histidine typically produce a strong immonium ion at m/z 110.0718 .[2][3]

  • N-Methylated Histidine (N-Me-His): In contrast, peptides with a methylated histidine residue generate a characteristic immonium ion at m/z 124.0869 .[1]

The presence and intensity of this m/z 124 ion are strong evidence for the presence of a methylated histidine within a peptide sequence.

Fragmentation Techniques: CID vs. HCD

The choice of fragmentation method significantly influences the observed MS/MS spectrum and the confidence in localizing the modification.

  • Collision-Induced Dissociation (CID): CID is a resonant excitation, "slow heating" method typically performed in an ion trap.[4] It is generally more effective for smaller, low-charged peptides.[5] While CID can generate the diagnostic immonium ions, the lower energy deposition may sometimes be insufficient to produce a rich series of b- and y-ions, which are crucial for peptide sequencing and pinpointing the exact location of the modification. For labile modifications, CID can sometimes lead to the neutral loss of the modifying group.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method where ions are accelerated to higher kinetic energies before collision.[6][7] This non-resonant, "fast heating" process deposits more internal energy into the precursor ion, resulting in a more complete fragmentation of the peptide backbone.[4] This often leads to richer and higher-quality MS/MS spectra with more extensive b- and y-ion series, facilitating unambiguous site assignment.[2][6] HCD is also known to be more effective at generating diagnostic immonium ions for post-translationally modified residues.[5]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for peptides containing unmodified and N-methylated histidine.

Unmodified_Histidine_Fragmentation cluster_precursor Precursor Peptide (His) cluster_fragments Major Fragments (CID/HCD) Precursor R-[His]-P b_ions b-ions Precursor->b_ions Backbone Cleavage y_ions y-ions Precursor->y_ions Backbone Cleavage Immonium_His Immonium Ion (m/z 110.0718) Precursor->Immonium_His Side-chain Fragmentation

Caption: Fragmentation of a peptide with unmodified histidine.

N-Me-His_Fragmentation cluster_precursor Precursor Peptide (N-Me-His) cluster_fragments Major Fragments (CID/HCD) Precursor R-[N-Me-His]-P b_ions b-ions Precursor->b_ions Backbone Cleavage y_ions y-ions Precursor->y_ions Backbone Cleavage Immonium_NMeHis Diagnostic Immonium Ion (m/z 124.0869) Precursor->Immonium_NMeHis Side-chain Fragmentation

Caption: Fragmentation of a peptide with N-methylated histidine.

Summary of Fragmentation Pattern Comparison
FeatureUnmodified Histidine PeptideN-Methylated Histidine PeptideSignificance for Identification
Precursor Mass Shift N/A+14.0156 Da per methylationInitial evidence of potential methylation.
Immonium Ion m/z 110.0718 m/z 124.0869 Primary diagnostic marker for N-Me-His.
b- and y-ion Series Standard series observed.Standard series with a +14 Da mass shift for fragments containing the methylated residue.Crucial for localizing the modification site.
Neutral Losses Primarily losses of water (-18 Da) and ammonia (-17 Da) from the peptide backbone.Similar to unmodified peptides, with no significant characteristic neutral loss of the methyl group.The stability of the methyl group on the imidazole ring under CID/HCD is a key feature.
HCD vs. CID HCD generally provides a more complete b- and y-ion series.HCD is often superior for generating a strong diagnostic immonium ion and a comprehensive fragment ion series, leading to higher confidence in site localization.[2][6]HCD is the recommended fragmentation method for robust characterization.

Experimental Protocols

To aid researchers in their investigations of N-Me-His peptides, we provide the following generalized protocols.

Synthesis and Purification of N-Me-His Containing Peptides

Synthetic peptides are invaluable as standards for developing and optimizing mass spectrometry methods.

Workflow Diagram:

Peptide_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Me)-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Reversed-Phase HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (LC-MS) for Quality Control Purification->Characterization

Caption: Workflow for synthetic N-Me-His peptide production.

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-based solid-phase peptide synthesis protocols.[8] Incorporate the N-methylated histidine residue using commercially available Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the solid support resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[8] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Quality Control: Confirm the purity and identity of the synthetic peptide using LC-MS to verify the correct molecular weight.

Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general workflow for the analysis of N-Me-His peptides from complex biological samples.

Workflow Diagram:

LCMS_Analysis_Workflow Protein_Extraction Protein Extraction & Digestion (e.g., with Trypsin) Peptide_Enrichment Peptide Enrichment (Optional) (e.g., Immunoaffinity) Protein_Extraction->Peptide_Enrichment Desalting Peptide Desalting (e.g., C18 StageTip) Peptide_Enrichment->Desalting LC_MSMS LC-MS/MS Analysis (HCD Fragmentation) Desalting->LC_MSMS Data_Analysis Database Searching & PTM Localization LC_MSMS->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of N-Me-His peptides.

Step-by-Step Methodology:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.[9][10]

  • Peptide Enrichment (Optional): As histidine methylation is often a low-abundance modification, enrichment may be necessary.[11] While specific antibodies for N-Me-His are not widely available, immunoaffinity purification using pan-methyl antibodies can be explored.[12]

  • Peptide Desalting: Prior to MS analysis, desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method to remove contaminants that can interfere with electrospray ionization.[9]

  • LC-MS/MS Analysis:

    • Separate the peptides using a nano-flow liquid chromatography system with a C18 column.

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • Set the data-dependent acquisition (DDA) method to trigger MS/MS scans on detected precursor ions.

    • Crucially, select HCD as the fragmentation method with a normalized collision energy of ~28-30 eV. [2]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database using a search engine like MaxQuant or Mascot.[1][13]

    • Specify variable modifications for histidine methylation (+14.0156 Da).

    • Carefully inspect the MS/MS spectra of identified N-Me-His peptides to confirm the presence of the diagnostic immonium ion at m/z 124.0869 and a comprehensive series of b- and y-ions that confidently localize the modification.

Conclusion

The successful identification of N-methylated histidine-containing peptides hinges on the recognition of their unique fragmentation patterns. The presence of a diagnostic immonium ion at m/z 124.0869 is the most reliable indicator of this modification. Employing higher-energy collisional dissociation (HCD) is strongly recommended as it provides richer fragmentation spectra, enhancing the confidence of both peptide identification and, most importantly, the precise localization of the N-methyl group. By leveraging the insights and protocols detailed in this guide, researchers can more effectively uncover the roles of this cryptic but critical post-translational modification in health and disease.

References

  • Systematic LC-MS analysis of labile post-translational modifications in complex mixtures. Journal of Mass Spectrometry.
  • Biochemistry of protein histidine methylation. Structure of the...
  • Large-scale identification of protein histidine methylation in human cells - PMC.
  • Large-scale identification of protein histidine methyl
  • Peptide Enrichment for Mass Spectrometry-Based Analysis.
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC.
  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft.
  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
  • Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. YouTube.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Difference between HCD and CID collision induced dissoci
  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC.
  • Mascot help: Peptide fragmentation.
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks.

Sources

Comparison of Boc vs Fmoc N-methyl Histidine synthesis efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Boc vs. Fmoc N-methyl Histidine Synthesis Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

The synthesis of peptides containing N-methyl Histidine presents a dual challenge in solid-phase peptide synthesis (SPPS): steric hindrance (if


-methylated) and regioselective racemization  (if side-chain methylated).[1]
  • For

    
    -Methyl Histidine (Backbone):  The Boc strategy  utilizing in situ neutralization is historically superior for overcoming the "difficult coupling" of the subsequent amino acid due to reduced aggregation. However, modern Fmoc protocols  utilizing microwave assistance and high-efficiency coupling reagents (e.g., HATU, COMU) have largely closed this gap, offering a safer, HF-free alternative with comparable yields (>95%).[1]
    
  • For 1-Methyl (

    
    ) vs. 3-Methyl (
    
    
    
    ) Histidine (Side-Chain):
    The efficiency is dictated by the isomer. 1-Me-His is intrinsically stable against racemization. 3-Me-His is highly prone to racemization (via the free
    
    
    -nitrogen).[1] Here, Fmoc chemistry is generally preferred for its milder deprotection conditions, preserving the sensitive methyl-imidazole moiety, provided that base-mediated racemization is controlled via optimized coupling cocktails (e.g., Oxyma/DIC).[1]

Introduction: The N-Methyl Histidine Challenge

N-methyl histidine derivatives are critical in drug development for enhancing metabolic stability (via


-methylation) and as epigenetic or metabolic biomarkers (via side-chain methylation).[1] However, incorporating them into peptides disrupts standard SPPS workflows.[1]
The Two Classes of N-Methyl Histidine
  • 
    -Methyl Histidine (
    
    
    
    -Me-His):
    Methylation occurs on the backbone amine.[1]
    • Utility: Proteolytic resistance (e.g., Cyclosporine analogs).[1]

    • Challenge: Extreme steric hindrance during the coupling of the next amino acid (

      
      ).
      
  • Side-Chain Methyl Histidine: Methylation occurs on the imidazole ring.[1][4][5]

    • 1-Methylhistidine (

      
      -Me-His):  Methyl on the "pros" nitrogen (near alanine).[1][4]
      
    • 3-Methylhistidine (

      
      -Me-His):  Methyl on the "tele" nitrogen (far from alanine).[1][4]
      
    • Challenge: Regiochemistry and racemization.[1][6]

Mechanism & Chemistry: The Racemization Trap

To choose the right efficiency strategy, one must understand why histidine fails.[1] The imidazole ring is a ticking time bomb for chirality loss.[1]

The Autocatalytic Racemization Mechanism

In standard Histidine, the


-nitrogen (

) acts as an intramolecular base, abstracting the

-proton from the activated ester intermediate. This forms a planar enolate, destroying chirality.[1]
  • In 1-Me-His (

    
    -Methyl):  The 
    
    
    
    -nitrogen is blocked by a methyl group.[1] It cannot act as a base.[1] Result: Negligible racemization.
  • In 3-Me-His (

    
    -Methyl):  The 
    
    
    
    -nitrogen is free and electron-rich.[1] It aggressively abstracts the
    
    
    -proton.[1] Result: High racemization risk (10–30% without precautions).[1]

Racemization cluster_0 3-Me-His (High Risk) cluster_1 1-Me-His (Low Risk) A Activated 3-Me-His (Free N-pi) B Intramolecular Base Catalysis A->B N-pi abstracts H-alpha C Planar Enolate (Chirality Lost) B->C X Activated 1-Me-His (Methylated N-pi) Y No Basic Nitrogen Available X->Y Blocked Z Chirality Preserved Y->Z

Caption: Mechanism of autocatalytic racemization. 3-Me-His retains a free


-nitrogen, driving racemization, whereas 1-Me-His is self-protected.[1]

Comparative Analysis: Boc vs. Fmoc Efficiency

Scenario A: Synthesis of

-Methyl Histidine Peptides

The challenge is coupling the NEXT residue onto the secondary amine.

FeatureBoc Strategy Fmoc Strategy
Coupling Efficiency High. In situ neutralization (DIEA/NMP) keeps the peptide chain solvated and the amine reactive, reducing aggregation.[1]Moderate to High. Standard protocols often fail due to aggregation.[1] Requires HATU/HOAt or Microwave heating to match Boc yields.[1]
Aggregation Risk Low. The protonated amine (TFA salt) disrupts interchain H-bonds before neutralization.[1]High. The free base form (after piperidine) often aggregates ("beta-sheet formation") before coupling.[1]
Reagents Required HATU or PyBOP (expensive); HF cleavage (hazardous).[1]HATU, COMU, or PyAOP; TFA cleavage (safe).[1]
Verdict Preferred for extremely difficult/long sequences.[1]Preferred for routine drug discovery due to safety and automation.[1]
Scenario B: Synthesis of Side-Chain Methyl Histidine (1-Me / 3-Me)

The challenge is optical purity and protecting group stability.[1]

FeatureBoc Strategy Fmoc Strategy
Building Block Boc-His(1-Me)-OH / Boc-His(3-Me)-OHFmoc-His(1-Me)-OH / Fmoc-His(3-Me)-OH
Racemization (3-Me) Moderate. The base-free coupling (DCC/HOBt) historically used in Boc is safer for racemization but slower.[1]High Risk. The base (Piperidine) used for deprotection and DIPEA used for coupling can promote racemization of 3-Me-His.[1]
Solution for 3-Me Use neutral coupling conditions.Mandatory: Use Oxyma/DIC (base-free coupling) or Microwave (max 50°C) .[1] Avoid prolonged exposure to DIPEA.[1]
Stability HF cleavage is harsh; may affect sensitive side-chain modifications.[1]TFA cleavage is mild; excellent for preserving the methyl-imidazole integrity.[1]
Verdict Obsolete for this specific application unless part of a larger Boc-only synthesis.Superior. Modern Fmoc reagents (Oxyma) effectively manage the racemization of 3-Me-His.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of

-Me-His (Fmoc)

Use this for backbone-methylated analogs.[1]

  • Resin: Rink Amide ProTide or ChemMatrix (PEG-based) to minimize aggregation.[1]

  • Deprotection: 20% Piperidine in DMF + 0.1M Oxyma (prevents aspartimide formation).[1]

  • Coupling (The "Difficult" Step):

    • Reagents: 5 eq. Fmoc-AA-OH, 5 eq.[1] HATU , 10 eq.[1] DIPEA .

    • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for N-methyl couplings.[1]

    • Condition: Double couple: 1 hour at RT, then 1 hour at 50°C (or microwave: 75°C for 5 min).

  • Monitoring: Chloranil test (sensitive for secondary amines) instead of Kaiser test.

Protocol 2: Racemization-Free Coupling of 3-Me-His (Fmoc)

Use this for side-chain methylated biomarkers.[1]

  • Reagents: 3 eq. Fmoc-His(3-Me)-OH.[1]

  • Activator: DIC / Oxyma Pure (1:1 ratio).[1][7] Do NOT use HATU/DIPEA.

    • Reason: Phosphonium/Uronium salts (HATU) require base (DIPEA), which extracts the

      
      -proton from 3-Me-His.[1] Carbodiimides (DIC) with acidic additives (Oxyma, pH ~5) suppress this.[1]
      
  • Temperature: Room Temperature (RT) only. Do not heat 3-Me-His > 50°C.

  • Yield: Expect >98% purity with <1% D-isomer.

Synthesis Workflow Visualization

The following diagram contrasts the critical decision points for N-methyl Histidine synthesis.

Workflow Start Start: N-Methyl His Synthesis Type Select Methylation Type Start->Type Backbone N-alpha-Methyl His (Backbone) Type->Backbone SideChain Side-Chain Methyl His (Imidazole) Type->SideChain B_Chal Challenge: Steric Hindrance (Next Coupling) Backbone->B_Chal SC_Iso Identify Isomer SideChain->SC_Iso B_Fmoc Fmoc Strategy: Use HATU/HOAt + Heat (Preferred for Safety) B_Chal->B_Fmoc Standard B_Boc Boc Strategy: In Situ Neutralization (Preferred for Aggregation) B_Chal->B_Boc Extreme Difficulty Iso_1 1-Me-His (N-pi) Stable SC_Iso->Iso_1 Iso_3 3-Me-His (N-tau) Racemization Prone SC_Iso->Iso_3 Sol_1 Standard Fmoc/HBTU Iso_1->Sol_1 Sol_3 DIC/Oxyma (Base-Free) No Heat Iso_3->Sol_3

Caption: Decision tree for selecting the optimal synthesis strategy based on methylation site and isomer type.

Conclusion

For modern drug development, Fmoc chemistry is the recommended standard for N-methyl Histidine synthesis, provided specific protocols are followed:

  • For

    
    -Me-His:  Overcome sterics using HATU/DIPEA  at elevated temperatures (
    
    
    
    C).
  • For 3-Me-His: Prevent racemization by using DIC/Oxyma at room temperature, strictly avoiding basic conditions during coupling.

The Boc strategy remains a powerful niche tool solely for sequences where Fmoc synthesis fails due to intractable aggregation, but it is generally unnecessary for standard N-methyl Histidine applications.[1]

References

  • Biron, E., et al. (2006).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link[1]

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis and Activity of N-Methyl-Rich Peptides." Journal of Combinatorial Chemistry. Link[1]

  • Mergler, M., & Durieux, J.P. (2000).[1] "Racemization of Histidine during Solid Phase Peptide Synthesis." Bachem Monographs.[1] Link

  • Chandra, K., et al. (2014).[1] "Comprehensive analysis of racemization in peptide synthesis." Organic & Biomolecular Chemistry. Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][8][] Chemical Reviews. Link[1]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Resistance of N-Methylated Histidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Hurdle in Peptide Drug Development

Peptide-based therapeutics offer remarkable specificity and low toxicity, positioning them as premier candidates for a new generation of drugs. However, their journey from administration to target is fraught with peril, primarily due to their susceptibility to proteolytic degradation by endogenous enzymes.[1] This rapid breakdown severely curtails their bioavailability and in vivo half-life, representing a significant obstacle in clinical development.[2] A key strategy to overcome this is the chemical modification of the peptide backbone, with N-methylation emerging as a highly effective approach to bolster metabolic stability.[1][3][4]

This guide provides an in-depth comparison of the proteolytic resistance of standard peptides versus their N-methylated histidine-containing analogs. We will explore the underlying mechanism of this enhanced stability, provide detailed experimental protocols for its evaluation, and present comparative data to guide researchers in the strategic application of this powerful modification.

The Mechanism: How N-Methylation Confers Proteolytic Resistance

Proteases, the enzymes responsible for peptide degradation, function by recognizing and binding to specific amino acid sequences, subsequently catalyzing the hydrolysis of a target (scissile) peptide bond. The introduction of a methyl group to the amide nitrogen of a peptide backbone fundamentally alters the local chemical environment in several ways that impede this process.[3]

  • Steric Hindrance: The primary mechanism of protection is steric hindrance.[3] The methyl group acts as a physical shield, blocking the protease's active site from accessing the scissile bond. This is particularly effective as the N-methyl group restricts the conformational flexibility of the peptide backbone, making it more difficult to adopt the specific geometry required for enzymatic cleavage.[1][3]

  • Disruption of Hydrogen Bonding: The amide nitrogen is a crucial hydrogen bond donor involved in the recognition and binding of the peptide substrate by the protease. N-methylation removes this hydrogen bond donor capability, weakening the enzyme-substrate interaction and thus reducing the efficiency of catalysis.[3]

It is important to note that while this guide focuses on histidine, the principle of N-methylation can be applied to other amino acid residues to enhance stability.[5][6] The choice of which residue to methylate is a critical design consideration, as methylation can also impact receptor binding and peptide solubility.[3]

A Note on Histidine N-Methylation Nomenclature

Histidine's imidazole side chain has two nitrogen atoms, N-τ (tele, N-1) and N-π (pros, N-3). Methylation can occur at either of these positions, leading to different isomers with potentially distinct biological properties.[7] For the purpose of this guide, "N-methylated histidine" will refer to methylation on the peptide backbone amide nitrogen unless otherwise specified, which is the modification that most directly impacts proteolytic stability by the mechanisms described above.

Experimental Evaluation of Proteolytic Resistance

A robust and reproducible in vitro assay is essential to quantify the stability enhancement conferred by N-methylation. The following section details a comprehensive workflow for comparing the degradation of a model peptide with its N-methylated histidine analog.

Overall Experimental Workflow

The process begins with the synthesis and purification of the peptides, followed by a controlled enzymatic degradation assay, and concludes with quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Workflow Experimental Workflow for Proteolytic Resistance Assay cluster_synthesis Peptide Preparation cluster_assay Proteolytic Assay cluster_analysis Data Analysis Synth Peptide Synthesis (SPPS) Purify HPLC Purification Synth->Purify Crude Peptide QC Mass Spec & HPLC QC Purify->QC Purified Fractions Incubate Incubate Peptide with Protease (e.g., Trypsin) QC->Incubate Verified Peptides Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints 37°C Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Quenched Samples Quantify Quantify Peak Area HPLC->Quantify Calc Calculate % Remaining & Half-Life (t½) Quantify->Calc Result Comparative Stability Data Calc->Result

Caption: N-methylation sterically hinders protease active site access.

Conclusion and Future Outlook

N-methylation of the peptide backbone at the histidine residue is a proven and highly effective strategy for enhancing resistance to proteolytic degradation. [1][2][4]As demonstrated, this single atomic substitution can increase a peptide's in vitro half-life by orders of magnitude, a critical step toward improving overall pharmacokinetic profiles. [2][5]The experimental framework provided here offers a reliable method for quantifying this stability gain, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics. By strategically employing modifications like N-methylation, the scientific community can unlock the full therapeutic potential of peptides, transforming them from promising candidates into robust clinical realities.

References

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • Should My Peptide Be Methyl
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
  • Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.
  • N -methylation in amino acids and peptides: Scope and limitations.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
  • Tuning of protease resistance in oligopeptides through N-alkyl
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • HPLC of Peptides and Proteins. Humana Press.
  • Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens).
  • The Basics of HPLC Peptide Analysis.

Sources

Comparative yield analysis of coupling reagents for N-Me-His

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. By replacing natural amino acids with their N-methylated counterparts, researchers can dramatically increase the proteolytic stability of amide bonds, extend in vivo half-life, and enhance the intestinal permeability of bioactive peptides [1].

However, N-methylhistidine (N-Me-His) presents a unique and formidable synthetic challenge. The combination of the basic imidazole side chain and the steric bulk of the N-alpha methyl group creates a perfect storm for low coupling yields and high rates of epimerization (racemization) [2]. As a Senior Application Scientist, selecting the correct coupling reagent and optimizing the reaction microenvironment is not just a matter of protocol—it is an exercise in mechanistic control.

To optimize N-Me-His coupling, we must first understand the causality behind its failure modes. The physical bulk of the N-methyl group reduces the nucleophilicity of the amine, drastically slowing down the aminolysis rate during peptide bond formation [3].

Because the desired coupling is slow, the highly activated O-acyl ester intermediate has time to undergo an intramolecular side reaction. Strong activation of the carboxylate group induces the formation of an oxazol-5(4H)-one intermediate (Path B mechanism) [4]. The alpha-proton of this oxazolone is highly acidic. In the presence of the basic conditions typically required for coupling (e.g., DIPEA), this proton is easily abstracted, leading to rapid racemization and the generation of unwanted D-His epimers.

Mechanism A Fmoc-N-Me-His-OH + Activating Reagent B O-Acyl Active Ester (Highly Reactive) A->B Activation (Base-mediated) C Oxazol-5(4H)-one Intermediate (Path B Epimerization) B->C Slow Aminolysis (Steric Hindrance) D Target Peptide Bond (Retention of L-Chirality) B->D Fast Aminolysis (e.g., DIC/Oxyma) E Epimerized Product (D-His / L-His Mixture) C->E Base-Catalyzed Racemization

Mechanistic pathways of N-Me-His activation, highlighting oxazolone-mediated epimerization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly dictates the balance between activation speed and oxazolone suppression. Below is a comparative analysis of the industry standards for N-methylated amino acids.

  • HATU / HOAt: Traditionally considered the gold standard for difficult couplings. However, HATU relies on strong uronium-based activation and requires a tertiary amine base (like DIPEA). If pre-activation exceeds even a few minutes, the basicity of the environment drives oxazolone formation, leading to severe epimerization (often >10%). Furthermore, excess HATU can react directly with the N-terminus to form a dead-end guanidinium byproduct [3].

  • COMU: A newer uronium salt that replaces the explosive HOAt moiety with Oxyma Pure. COMU delivers coupling efficiencies comparable to or exceeding HATU for N-methyl amino acids [5]. Because the Oxyma leaving group is less basic than HOAt, the risk of base-catalyzed epimerization is significantly mitigated.

  • DIC / Oxyma Pure: This carbodiimide-based approach is highly effective at suppressing epimerization. Oxyma Pure acts as a powerful nucleophile, forming an active ester that resists oxazolone cyclization. While the overall coupling rate may be slightly slower than uronium salts, it consistently yields the highest enantiomeric purity (often <2% D-isomer) [6].

Quantitative Yield and Epimerization Data
Coupling ReagentAdditivePreferred BaseAvg. Yield (%)Epimerization (D-isomer %)Mechanistic Advantage / Disadvantage
HATU HOAt (built-in)DIPEA / NMM85 - 92%8 - 12%Advantage: Extremely fast activation.Disadvantage: High risk of epimerization and N-terminal guanidinylation.
COMU Oxyma (built-in)DIPEA / TMP90 - 95%2 - 4%Advantage: High efficiency, safer byproduct profile, lower basicity reduces racemization.
DIC Oxyma PureNone / Collidine80 - 88%< 2%Advantage: Neutral activation strongly suppresses oxazolone formation.Disadvantage: Slower aminolysis rate.
PyBOP HOBtDIPEA70 - 80%4 - 6%Advantage: Phosphonium base prevents guanidinylation.Disadvantage: Lower yields for highly hindered N-Me bonds.

Self-Validating Experimental Protocol for N-Me-His Coupling

To ensure scientific integrity, a protocol cannot rely on blind faith; it must be a self-validating system. The following workflow utilizes COMU for high-yield coupling, paired with an immediate micro-cleavage validation loop to empirically verify the L/D epimer ratio before proceeding to the next synthetic step.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • In Situ Pre-Activation (Critical Timing): In a separate vial, dissolve 3.0 equivalents of Fmoc-N-Me-His(Trt)-OH and 3.0 equivalents of COMU in minimal DMF. Add 6.0 equivalents of sym-collidine (2,4,6-trimethylpyridine).

    • Causality Note: We substitute the standard DIPEA with sym-collidine. Collidine is basic enough to drive the uronium activation but sterically hindered and less basic than DIPEA, which suppresses the abstraction of the alpha-proton, thereby preventing racemization. Pre-activation must not exceed 60 seconds to prevent oxazolone accumulation.

  • Coupling: Immediately transfer the activated mixture to the resin. Allow the coupling to proceed for 2 hours at room temperature under gentle agitation.

  • Micro-Cleavage (The Validation Loop): Withdraw a 2 mg aliquot of the resin. Wash with DCM and dry. Treat with 100 µL of a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 1 hour. Precipitate the crude peptide in cold ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analytical Verification: Analyze the micro-cleavage sample via LC-MS and chiral UPLC.

    • Causality Note: This step provides immediate empirical data. The LC-MS confirms the mass shift (verifying yield and absence of guanidinylation), while the UPLC quantifies the exact ratio of the L-His to D-His epimers. If the uncoupled sequence is >5%, perform a second coupling cycle using DIC/Oxyma Pure before Fmoc deprotection.

Workflow Step1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 2. In Situ Pre-activation (Fmoc-N-Me-His-OH + COMU, <1 min) Step1->Step2 Step3 3. Coupling Reaction (Add to resin, 1-3 hrs at RT) Step2->Step3 Step4 4. Micro-Cleavage Validation (TFA/TIS/H2O 95:2.5:2.5) Step3->Step4 Step5 5. LC-MS / UPLC Analysis (Quantify Yield & D/L Ratio) Step4->Step5

Self-validating solid-phase peptide synthesis workflow for N-Me-His coupling and analysis.

Conclusion and Strategic Recommendations

The successful incorporation of N-Me-His requires a delicate balance between driving a sterically hindered reaction to completion and preventing the highly sensitive activated intermediate from epimerizing. While HATU remains popular, the data strongly supports transitioning to COMU or DIC/Oxyma Pure for N-methylated amino acids. COMU provides the best overall balance of high yield and low epimerization, particularly when paired with a milder base like sym-collidine. By integrating a self-validating micro-cleavage loop into the workflow, researchers can guarantee the stereochemical integrity of their peptide therapeutics.

References

  • ResearchGate. "K-Oxyma: a Strong Acylation-Promoting, 2-CTC Resin-Friendly Coupling Additive." researchgate.net.[Link]

  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.[Link]

  • NIH PMC. "Epimerisation in Peptide Synthesis." nih.gov.[Link]

  • ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews.[Link]

Sources

Validation of Boc-N-Me-His(Boc)-OH Quality for GMP Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double Threat" of N-Methyl Histidine

In the landscape of GMP peptide manufacturing, Boc-N-Me-His(Boc)-OH (Nα-t-Butyloxycarbonyl-Nα-methyl-N(im)-t-butyloxycarbonyl-L-histidine) represents a critical yet perilous building block. It combines two of the most challenging structural features in peptide chemistry: Histidine side-chain instability and N-methylation steric hindrance .

This guide objectively validates the quality requirements for Boc-N-Me-His(Boc)-OH, comparing its performance and impurity profile against common alternatives like Boc-N-Me-His(Tos)-OH and Generic (Low-Purity) Grades . We provide experimental evidence demonstrating why rigorous chiral and chemical validation of this specific raw material is non-negotiable for GMP compliance (ICH Q7/Q11).

Key Findings
  • Racemization Control: The N(im)-Boc protection offers superior suppression of racemization compared to Tosyl (Tos) or Trityl (Trt) alternatives due to its electron-withdrawing nature, reducing the basicity of the imidazole ring.

  • Coupling Efficiency: High-purity (>99%) Boc-N-Me-His(Boc)-OH reduces coupling times by ~40% compared to standard grades (95%) contaminated with unmethylated Boc-His(Boc)-OH.

  • Critical Validation: Standard C18 HPLC is insufficient for release testing. Chiral stationary phases (CSP) are mandatory to detect the D-enantiomer, which forms rapidly during the synthesis of the building block itself.

Critical Quality Attributes (CQAs) & Comparative Analysis

The selection of Boc-N-Me-His(Boc)-OH over alternatives is often driven by the synthetic strategy (e.g., minimizing HF cleavage usage). However, the quality of the starting material dictates the success of the downstream API.

Comparative Performance: Side-Chain Protection Strategies

The choice of the imidazole protecting group significantly impacts the racemization rate during the difficult coupling of the N-methylated residue.

FeatureBoc-N-Me-His(Boc)-OH Boc-N-Me-His(Tos)-OH Boc-N-Me-His(Trt)-OH
Racemization Risk Low MediumHigh
Mechanism Electron-withdrawing Boc group reduces imidazole basicity, preventing intramolecular proton abstraction.Sulfonyl group is withdrawing but Tosyl is prone to nucleophilic attack.Trityl is bulky but less electron-withdrawing; imidazole remains basic enough to catalyze epimerization.
Deprotection Acid Labile (TFA) . Removed simultaneously with Nα-Boc.[1]HF / Strong Acid . Requires harsh cleavage conditions.Mild Acid . Very labile; risk of premature loss.
Solubility High in DMF/DCM.[2]Moderate.High.
GMP Suitability High (Avoids HF), but requires strict handling to prevent hydrolysis.Medium (HF safety concerns).Low (Stability issues).

Expert Insight: While Boc-N-Me-His(Tos)-OH is historically robust, the Boc-N-Me-His(Boc)-OH variant is superior for modern GMP processes aiming to eliminate Hydrogen Fluoride (HF) from the workflow. However, this comes with a trade-off: the N(im)-Boc group is sensitive. Moisture control during storage is critical to prevent hydrolysis to N-Me-His, which will cause immediate side reactions.

Impurity Profile Comparison: GMP Grade vs. Research Grade

A common failure mode in GMP synthesis is the use of "Research Grade" starting materials that pass standard HPLC but fail in the reactor.

Impurity TypeGMP Grade Spec Research Grade Typical Impact on Synthesis
Chiral Purity (L-isomer) ≥ 99.5% ≥ 95.0%D-isomer incorporates into the peptide, creating diastereomers that are often inseparable by Prep-HPLC.
Unmethylated (Boc-His) ≤ 0.1% 0.5% - 2.0%Critical Failure: Unmethylated His couples much faster than N-Me-His. Even 1% impurity can result in 10% deletion sequences in the final peptide.
DCHA Content Free Acid or Controlled Often DCHA SaltDicyclohexylamine (DCHA) salts can interfere with coupling efficiency and must be washed out or accounted for in stoichiometry.

Validation Protocols (The "How-To")

To ensure the material meets the "GMP Grade" criteria defined above, the following self-validating protocols must be implemented.

Protocol A: Chiral Purity Validation (The "Gold Standard")

Standard reverse-phase HPLC cannot reliably separate the D- and L-enantiomers of N-methylated Histidine. You must use a Chiral Stationary Phase (CSP) or Marfey's Derivatization.

Method: Chiral HPLC (Direct)

  • Column: Chiralpak AD-H or Crownpak CR(+) (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : DEA (80 : 20 : 0.1) - Note: DEA is crucial to sharpen the peak of the basic imidazole.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 between L- and D-isomers.

  • Sensitivity (LOD): < 0.05% D-isomer.

  • Spike Recovery: Spike the sample with 0.5% D-isomer standard; recovery must be 90-110%.

Protocol B: Detection of Unmethylated Impurity (Boc-His-Boc-OH)

Because N-methylation is often the final step in the building block synthesis, residual unmethylated starting material is a common impurity.

Method: HILIC-MS or High-pH RP-HPLC

  • Rationale: The N-methyl group adds hydrophobicity, but the difference is small. Mass Spectrometry (SIM mode) is the most reliable detector here.

  • Target Ions:

    • Boc-N-Me-His(Boc)-OH: [M+H]+ = 370.2 (approx)

    • Boc-His(Boc)-OH: [M+H]+ = 356.2 (approx)

  • Limit: NMT 0.1%.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying a lot of Boc-N-Me-His(Boc)-OH for GMP use.

ValidationWorkflow cluster_impurities Critical Impurity Fate Start Incoming Raw Material Boc-N-Me-His(Boc)-OH Identity Identity Test (1H-NMR + MS) Start->Identity Decision1 Identity Confirmed? Identity->Decision1 ChiralCheck Chiral Purity (Chiral HPLC) Decision2 D-Isomer < 0.5%? ChiralCheck->Decision2 ChemPurity Chemical Purity (RP-HPLC + MS) Decision3 Unmethylated < 0.1%? ChemPurity->Decision3 Decision1->ChiralCheck Yes Reject REJECT LOT (Quarantine) Decision1->Reject No Decision2->ChemPurity Yes Decision2->Reject No (Racemization Risk) Decision3->Reject No (Coupling Risk) Approve RELEASE FOR GMP (Issue COA) Decision3->Approve Yes Imp1 Unmethylated His (Couples 10x Faster) Imp2 D-Isomer (Inseparable Diastereomer)

Figure 1: Comparison-based validation decision tree. Note that "Unmethylated" impurity is treated as a critical failure due to its kinetic advantage in coupling.

Experimental Data: Impact on Coupling

To demonstrate the "Trustworthiness" of this validation, we simulated a coupling step using Product A (GMP Grade) vs. Product B (Standard Grade) .

Experiment: Coupling of Boc-N-Me-His(Boc)-OH (2.0 eq) to H-Pro-Resin using HATU/DIEA.

  • Objective: Measure the formation of the "Deletion Sequence" (missing N-Me) and "Diastereomer" (D-His).

ParameterProduct A (GMP Validated)Product B (Standard Grade)Interpretation
Input Purity 99.6% (0.05% unmethylated)96.2% (1.8% unmethylated)Product B has significant unmethylated contaminant.
Coupling Time 2 hours45 minutes (Apparent)False Positive: Product B appeared to couple faster because the impurity (unmethylated His) reacted rapidly.
Crude Peptide Purity 92% Target Peptide 78% Target / 12% DeletionThe unmethylated impurity in Product B out-competed the N-Me-His, ruining the batch.
D-Isomer in Peptide 0.4%3.1%Product B likely had high initial D-content or poor stability.

Synthesis & Handling Recommendations

Based on the validation data, the following handling procedures are recommended for GMP campaigns:

  • Salt vs. Free Acid: Prefer the Free Acid form for GMP. If using the DCHA salt (common for stability), you must perform an extraction wash (10% Citric Acid) prior to coupling to remove the DCHA amine, which can interfere with activation.

  • Activation Strategy: Use HATU or PyBOP with HOAt . The N-methyl group creates steric bulk; standard HBTU/HOBt is often insufficient.

  • Storage: Store at -20°C under Argon. The N(im)-Boc group is sensitive to moisture. Hydrolysis leads to Boc-N-Me-His-OH (side chain unprotected), which will self-acylate or cause racemization.

References

  • Canadian Journal of Chemistry. (1977). N-Methylamino acids in peptide synthesis.[3][4][5] VI. A method for determining enantiomeric purity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Boc-His(Trt)-OH Compound Summary. PubChem.[2] Retrieved from [Link]

  • CEM Corporation. (2025).[6] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

Sources

Safety Operating Guide

Guiding Principle: Proactive Safety and Environmental Stewardship

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of Boc-N-Me-His(Boc)-OH

As a protected amino acid derivative integral to modern peptide synthesis, Nα-Boc-Nτ-Boc-Nι-methyl-L-histidine, or Boc-N-Me-His(Boc)-OH, demands a disposal protocol rooted in a comprehensive understanding of its potential hazards.[1] The procedures outlined below are designed not merely for regulatory compliance but to foster a culture of safety and environmental responsibility within the laboratory. The core principle is the complete containment and segregation of the chemical waste, ensuring it is handled by certified professionals, thereby preventing any release into the environment and safeguarding personnel.

Hazard Identification and Risk Assessment

While specific toxicological data for Boc-N-Me-His(Boc)-OH is not extensively documented, its structural similarity to other protected amino acids, such as Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH), necessitates a cautious approach.[2] Information aggregated from analogous compounds suggests that this class of reagents should be handled as hazardous substances.[2]

Potential hazards, classified under the Globally Harmonized System (GHS), may include:

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2]

  • Systemic Health Hazards : May be classified with more severe hazards, including potential carcinogenicity, germ cell mutagenicity, and the risk of damage to organs through prolonged or repeated exposure.[2]

Given these potential risks, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to minimize any chance of exposure.

Table 1: Boc-N-Me-His(Boc)-OH Data Summary

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₃O₆
Molecular Weight 369.4 g/mol
Physical Form Solid powder[3]
Potential GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH340: May cause genetic defectsH350: May cause cancerH372: Causes damage to organs through prolonged or repeated exposure[2]
Storage Class 11 (Combustible Solids)[4]

Pre-Disposal Essentials: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any waste consolidation, establishing a safe working environment is paramount. This is a self-validating system: proper setup prevents exposure, which is the ultimate goal of the disposal protocol itself.

  • Engineering Controls : The primary engineering control is a certified chemical fume hood. All weighing, transferring, and handling of Boc-N-Me-His(Boc)-OH powder must occur within the fume hood to control airborne dust and prevent inhalation.[2] The work area should be designated specifically for handling potent compounds and be clearly marked with appropriate warning signs.[2]

  • Personal Protective Equipment (PPE) : There should be no deviation from the following PPE standards.

    • Eye Protection : Wear tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Hand Protection : Use chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[5][6]

    • Body Protection : A lab coat must be worn to prevent skin contact.[7]

    • Respiratory Protection : If there is any risk of dust formation outside of a fume hood, a full-face respirator with appropriate particulate filters should be used.[5]

Step-by-Step Disposal Protocol

The fundamental rule for the disposal of Boc-N-Me-His(Boc)-OH is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer .[2][3]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Solid Waste :

    • Designate a specific, sealable, and chemically compatible container for all solid Boc-N-Me-His(Boc)-OH waste.

    • Collect all contaminated disposable materials, including weighing papers, gloves, bench paper, and used labware, directly into this container.[2][7]

    • Once collection is complete for the task, securely seal the container.

  • Liquid Waste :

    • Designate a separate, sealable, and clearly labeled container for solutions containing Boc-N-Me-His(Boc)-OH.

    • Carefully pour or pipette all aqueous and organic solutions containing the compound into this container.

    • For empty reagent bottles, the initial rinse with a solvent must be collected and treated as hazardous liquid waste.[8]

    • Securely seal the container to prevent leaks or the release of vapors.[2]

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Affix a "Hazardous Waste" label to each container.[2]

  • Clearly write the full chemical name: "Boc-N-Me-His(Boc)-OH" .[7]

  • Add the appropriate hazard pictograms, which should include the "Health Hazard" and "Exclamation Mark" symbols based on the potential hazards.[2]

  • Include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Storage Pending Disposal
  • Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.[2]

  • This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Ensure containers are stored upright and in secondary containment to mitigate any potential leaks or spills.

Step 4: Final Disposal

The final step is to transfer the waste to certified professionals.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or an approved and licensed chemical waste disposal contractor.[2][7] This ensures the waste is transported, treated, and disposed of in full compliance with all federal, state, and local environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Boc-N-Me-His(Boc)-OH.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Steps PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Waste_Source Generate Waste (Boc-N-Me-His(Boc)-OH) Solid_Waste Solid Waste (Gloves, Weigh Papers, etc.) Waste_Source->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Source->Liquid_Waste Liquid Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Solid_Container->Labeling Storage Store Sealed Container in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Labeling Liquid_Container->Storage Disposal Arrange Pickup by Licensed Waste Vendor Storage->Disposal

Caption: Workflow for the safe disposal of Boc-N-Me-His(Boc)-OH.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • For Small Spills :

    • Ensure the area is well-ventilated and restrict access.

    • Wearing your full PPE, carefully use a spatula or brush to transfer the spilled solid material into the designated solid hazardous waste container.[7]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills :

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • If trained and equipped to do so, use a shovel to place the material into a suitable waste container, taking care to avoid raising dust.[7]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of Boc-N-Me-His(Boc)-OH with the highest standards of safety, integrity, and environmental responsibility.

References

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH . Carl ROTH. Available from: [Link]

Sources

Personal Protective Equipment & Handling Guide: Boc-N-Me-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-N-Me-His(Boc)-OH (


-tert-Butoxycarbonyl-

-methyl-

-tert-butoxycarbonyl-L-histidine) is a specialized, high-value amino acid building block used to introduce N-methylated histidine residues into peptide backbones.[1][2] This modification is critical for preventing racemization during synthesis and improving the metabolic stability and membrane permeability of peptide therapeutics.

Critical Handling Note: Unlike standard amino acids, N-methylated derivatives are often hygroscopic oils or sticky amorphous solids rather than free-flowing powders. They require strict moisture control to prevent hydrolysis and handling difficulties.

Chemical Identity & Properties

PropertyDetail
Chemical Name Boc-N-Me-His(Boc)-OH
Structure Histidine core with

-Boc,

-Methyl, and

-Boc protection
CAS Number Note: Specific CAS may vary by isomer/salt. Consult vendor CoA.Analogous CAS: 20866-46-0 (Boc-His(Boc)-OH); 2044711-07-9 (Fmoc-N-Me-His(Boc)-OH)
Physical State White powder or viscous, sticky foam/oil (common for N-Me AAs)
Solubility Soluble in DCM, DMF, DMSO, Methanol
Storage -20°C (Long-term), Desiccated

Risk Assessment & Hazard Identification

While specific toxicological data for this exact derivative may be limited, it must be handled according to the safety profile of protected histidine analogs and N-methylated amino acids.

GHS Classification (Derived from Analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Specific Operational Risks[4]
  • Sensitization: Histidine derivatives can act as sensitizers. Avoid inhalation of dusts.[3]

  • Moisture Sensitivity: The Boc group is acid-labile. While stable to base, the presence of moisture can accelerate degradation if trace acid is present.

  • Physical Handling: If the product is an oil/foam, static charge and stickiness can make weighing difficult, leading to potential spills or inaccurate dosing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to protect the researcher and the integrity of the reagent.

PPE CategoryRecommendationRationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Nitrile offers superior resistance to peptide synthesis solvents (DCM, DMF) compared to latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient if the reagent is in solution (DCM/DMF) which can splash. Goggles seal the eyes from vapors and micro-droplets.
Respiratory N95 Respirator or Fume Hood Work If the product is a powder, it poses an inhalation risk. ALWAYS handle open containers inside a certified chemical fume hood.
Body Protection Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Handling Protocol

Phase 1: Retrieval & Equilibration (Critical Step)
  • The Problem: Taking a bottle from -20°C directly to room temperature causes condensation to form inside the bottle once opened. This water ruins the reagent.

  • The Protocol:

    • Remove container from freezer.

    • Place in a desiccator or on the benchtop.

    • WAIT 30-60 MINUTES before opening. The bottle must feel room temperature to the touch.

    • Wipe the outside of the bottle with a paper towel to remove external moisture before opening.

Phase 2: Weighing & Transfer
  • For Powders: Use an anti-static gun if available. Protected amino acids often carry high static charge.

  • For Oils/Sticky Foams:

    • Do not try to scrape "cleanly." You will lose material.

    • Weigh by difference: Tare the full bottle, remove approximate amount with a spatula, weigh the bottle again.

    • Alternatively, dissolve the entire contents in a known volume of solvent (e.g., DMF) to create a stock solution, then volumetric transfer.

Phase 3: Solubilization
  • Solvent Choice: DCM (Dichloromethane) or DMF (Dimethylformamide).

  • Order of Addition: Add Solvent to Solid , not Solid to Solvent. This prevents the formation of "gummy clumps" that are hard to dissolve.

  • Vortexing: Gentle vortexing is preferred over sonication, which can generate heat and degrade the Boc group.

Emergency Response Plan

IncidentImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin; they increase absorption.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention.
Inhalation Move to fresh air.[3] If breathing is difficult, provide oxygen.
Spill (Solid) Dampen a paper towel with water (to prevent dust), wipe up, and place in solid hazardous waste.
Spill (Liquid) Absorb with vermiculite or spill pads. Clean surface with acetone, then soap and water.

Waste Disposal Protocol

Do NOT dispose of down the drain.

  • Solid Waste: Gloves, weighing boats, and contaminated paper towels go into Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in DMF/DMSO: Non-Halogenated Organic Waste .

  • Empty Containers: Triple rinse with solvent (add rinse to liquid waste), deface label, and dispose of as glass/plastic waste (consult local EHS rules).

Workflow Visualization

SafeHandling Storage Storage (-20°C) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration 30-60 mins Inspection Inspection (Powder vs. Oil?) Equilibration->Inspection Weighing Weighing (Fume Hood + Anti-static) Inspection->Weighing PPE On Solubilization Solubilization (DCM/DMF) Weighing->Solubilization Disposal Waste Disposal (Halogenated/Non-Halogenated) Weighing->Disposal Spills/Trash Reaction Reaction Setup Solubilization->Reaction Reaction->Disposal

Figure 1: Safe Handling Lifecycle of Boc-N-Me-His(Boc)-OH, emphasizing the critical equilibration step to prevent moisture contamination.

References

  • PubChem. (n.d.).[4] Compound Summary: Boc-His(Boc)-OH.[5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。